ethyl 3-aminobutanoate
Description
The exact mass of the compound Ethyl 3-aminobutyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77084. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOOBJZIASBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314973 | |
| Record name | Ethyl 3-aminobutyrate | |
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Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5303-65-1 | |
| Record name | Ethyl 3-aminobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5303-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-aminobutyrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5303-65-1 | |
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| Record name | Ethyl 3-aminobutyrate | |
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| Record name | Ethyl 3-aminobutyrate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.776 | |
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Foundational & Exploratory
Enantioselective synthesis of ethyl 3-aminobutanoate
An In-depth Technical Guide to the Enantioselective Synthesis of Ethyl 3-Aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this compound, a valuable chiral building block in the pharmaceutical industry. This document details various synthetic strategies, presents quantitative data in a comparative format, and provides detailed experimental protocols for key reactions.
Introduction
This compound is a chiral molecule of significant interest in the synthesis of complex, optically active pharmaceutical ingredients. The presence of a stereocenter at the C3 position makes its enantioselective synthesis a critical challenge. This guide explores the primary asymmetric strategies to obtain enantiopure (R)- or (S)-ethyl 3-aminobutanoate, focusing on enzymatic resolution, asymmetric catalysis, and the use of chiral auxiliaries.
Synthetic Strategies
The principal routes for the enantioselective synthesis of this compound and its precursors can be broadly categorized as:
-
Enzymatic Resolution: This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.
-
Asymmetric Catalysis: Chiral metal catalysts or organocatalysts are employed to stereoselectively create the desired chiral center. Rhodium-catalyzed asymmetric hydrogenation is a prominent example.
-
Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed.
A logical workflow for selecting a synthetic approach is presented below.
Caption: Decision workflow for synthetic strategy selection.
Comparative Data of Synthetic Methods
The following tables summarize quantitative data for different enantioselective methods.
Table 1: Enzymatic Resolution of Ethyl 3-Hydroxybutanoate Precursors
| Enzyme | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (ee %) | Product |
| Candida antarctica Lipase B (CALB) | Racemic ethyl 3-hydroxybutyrate | Acetylation | ~50 | >96 | (S)-ethyl 3-hydroxybutyrate |
| Candida antarctica Lipase B (CALB) | (R)-enriched ethyl 3-acetoxybutyrate | Alcoholysis | - | >96 | (R)-ethyl 3-hydroxybutyrate |
| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 50 | 98 (ester), 93 (acid) | (R)-ester, (S)-acid |
Note: Data for ethyl 3-hydroxy-3-phenylpropanoate is included as a relevant analogue.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation
| Catalyst | Substrate | H₂ Pressure (psi) | Solvent | Yield (%) | ee (%) |
| Rh-Me-DuPhos | β-(Acylamino)acrylates (E-isomers) | 40 | Toluene | >95 | up to 99.6 |
| Rh-BICP | β-(Acylamino)acrylates (E/Z mixture) | - | - | >95 | up to 99 |
| BridgePhos-Rh | 3-Benzoylaminocoumarins | - | - | up to 98 | up to 99.7 |
Experimental Protocols
Protocol 1: Enzymatic Resolution via Acetylation (for (S)-enantiomer precursor)
This protocol is adapted from a two-step enzymatic resolution process.
Reaction Setup:
-
In a suitable reactor, combine racemic ethyl 3-hydroxybutyrate and vinyl acetate.
-
Add immobilized Candida antarctica lipase B (CALB).
-
The reaction is conducted solvent-free.
Procedure:
-
Stir the mixture at a controlled temperature (e.g., 45°C).
-
Monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion is achieved.
-
Upon reaching the target conversion, separate the enzyme by filtration.
-
The product, (S)-ethyl 3-hydroxybutyrate, and the remaining starting material, now enriched in the (R)-enantiomer of ethyl 3-acetoxybutyrate, are separated by fractional distillation.
Protocol 2: Asymmetric Hydrogenation of a β-(Acylamino)acrylate
This protocol is a general procedure based on established methods for rhodium-catalyzed asymmetric hydrogenation.[1]
Reaction Setup:
-
In a flame-dried, argon-purged Schlenk flask, dissolve the β-(acylamino)acrylate substrate in an appropriate solvent (e.g., toluene).
-
In a separate glovebox, prepare a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., Me-DuPhos or BICP).
Procedure:
-
Transfer the catalyst solution to the reaction flask containing the substrate under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 40 psi).
-
Stir the reaction mixture at room temperature for the specified time, monitoring for completion by TLC or GC.
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched ethyl 3-(acylamino)butanoate.
-
The acyl group can then be removed under standard conditions to yield the target this compound.
The general workflow for this process is illustrated below.
Caption: Workflow for asymmetric hydrogenation.
Protocol 3: Synthesis via Chiral Auxiliary
This method involves the conjugate addition of a chiral amine to an α,β-unsaturated ester.
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve a chiral amine (e.g., N-benzyl-N-α-methylbenzylamine) in an anhydrous solvent like THF.
-
Cool the solution to -78°C.
Procedure:
-
Slowly add a strong base, such as n-butyllithium, to form the lithium amide.
-
To this solution, add tert-butyl crotonate dropwise.
-
Allow the reaction to proceed at -78°C until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
The chiral auxiliary is subsequently removed via hydrogenolysis to yield the desired 3-aminobutanoate.
Conclusion
The enantioselective synthesis of this compound can be achieved through several effective strategies. The choice of method depends on factors such as the desired enantiomer, scale, cost, and available equipment. Enzymatic resolution offers a green and highly selective approach, particularly for producing precursors. Rhodium-catalyzed asymmetric hydrogenation provides a direct and efficient route to the protected amine with high enantioselectivity.[1] The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.
References
Resolving Racemic Ethyl 3-Aminobutanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core techniques for the resolution of racemic ethyl 3-aminobutanoate, a critical chiral building block in the synthesis of various pharmaceutical compounds. Enantiomerically pure β-amino acids and their esters are vital for the development of drugs where stereochemistry dictates efficacy and safety. This document details enzymatic and chemical resolution strategies, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable method for their needs.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful and widely used method for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic this compound, lipases are highly effective in catalyzing the N-acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted amino ester.
Lipase-Catalyzed N-Acylation
Lipases such as Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B), as well as lipases from Pseudomonas species, have demonstrated high efficiency and enantioselectivity in the resolution of β-amino esters. The choice of enzyme, acyl donor, and solvent are critical parameters that influence the reaction's success.
Quantitative Data Summary for Lipase-Catalyzed Resolution
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Substrate | Enantiomeric Excess (e.e.) of Product | Enantioselectivity (E-value) | Reference |
| Candida antarctica lipase B | Butyl butanoate | Diisopropyl ether | ~50 | >99% (S)-enantiomer | >99% (R)-enantiomer | >100 | [1][2] |
| Candida antarctica lipase A | Ethyl butanoate | Ethyl butanoate | ~50 | >99% (R)-enantiomer | >99% (S)-amide | >100 | [3] |
| Pseudomonas cepacia lipase | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | ~50 | High (not specified) | High (not specified) | >200 | [4] |
| Pseudomonas fluorescens lipase | Vinyl acetate | Methanol/Vinyl acetate | ~50 | 97% ((+)-enantiomer) | >98% ((-)-enantiomer) | >200 (for a similar substrate) | [5] |
Experimental Protocol: Enzymatic Resolution with CAL-B
This protocol is a representative procedure for the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (often available as Novozym 435).
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Acyl donor (e.g., butyl butanoate or vinyl acetate)
-
Anhydrous organic solvent (e.g., diisopropyl ether, toluene, or tert-butyl methyl ether)
-
Magnetic stirrer and heating plate
-
Reaction vessel
-
Standard workup and purification equipment (e.g., filtration setup, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of racemic this compound (1.0 eq) in the chosen anhydrous organic solvent, add the acyl donor (1.0-1.5 eq).
-
Add the immobilized CAL-B (typically 10-50 mg per mmol of substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
The enzyme can be washed with the solvent and reused.
-
The filtrate, containing the unreacted (S)-ethyl 3-aminobutanoate and the N-acylated (R)-enantiomer, is concentrated under reduced pressure.
-
The two compounds are then separated by standard purification techniques, such as column chromatography on silica gel.
Dynamic Kinetic Resolution
A limitation of EKR is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by integrating a racemization catalyst into the EKR system. This catalyst continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of the desired acylated product.
For β-amino esters, DKR can be achieved by combining an enantioselective lipase with a suitable racemization catalyst, such as a palladium-based catalyst.
Chemical Resolution via Diastereomeric Salt Formation
Chemical resolution is a classical method that involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by techniques such as fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.
For the resolution of basic compounds like this compound, acidic chiral resolving agents such as tartaric acid or its derivatives are commonly used.
Quantitative Data for Chemical Resolution of a Similar Amine
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (1-methyl-2-phenyl)ethylamine | (-)-Tartaric Acid | Isopropanol | 87.5 | 83.5 | [2] |
Experimental Protocol: Resolution with Tartaric Acid
This protocol is a general procedure for the chemical resolution of racemic this compound using L-(+)-tartaric acid and is adapted from procedures for similar amines.[2] Optimization of solvent, temperature, and stoichiometry will be necessary.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid (or D-(-)-tartaric acid)
-
Solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Hydrochloric acid (optional, for salt conversion)
-
Sodium hydroxide
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Standard laboratory glassware for crystallization and extraction
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent, L-(+)-tartaric acid (0.5-1.0 eq), in the same solvent, heating gently if necessary.
-
Combine the two solutions. The diastereomeric salt may precipitate immediately or upon cooling. Stir the mixture at room temperature or below to facilitate crystallization.
-
Fractional Crystallization: Collect the precipitated salt by filtration. This first crop of crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.
-
The collected crystals can be recrystallized from a fresh portion of the solvent to improve diastereomeric purity.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the desired enantiomer.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. Ethyl (3R)-3-aminobutanoate | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Synthesis of (R)-ethyl 3-aminobutanoate from Ethyl Acetoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing (R)-ethyl 3-aminobutanoate, a valuable chiral building block in the pharmaceutical industry, starting from the readily available precursor, ethyl acetoacetate. This document details two primary strategies: a direct asymmetric reductive amination and a two-step approach involving the synthesis and subsequent conversion of (R)-ethyl 3-hydroxybutanoate. Detailed experimental protocols, comparative data, and process visualizations are provided to assist researchers in selecting and implementing the most suitable synthetic strategy.
Synthetic Strategies
Two principal pathways for the synthesis of (R)-ethyl 3-aminobutanoate from ethyl acetoacetate have been established:
-
Direct Asymmetric Reductive Amination: This one-pot approach involves the direct conversion of the β-ketoester to the corresponding β-amino ester using an ammonia source and a chiral catalyst. This method is highly efficient due to its atom economy and reduced number of synthetic steps.
-
Two-Step Synthesis via (R)-ethyl 3-hydroxybutanoate: This strategy first involves the asymmetric reduction of the ketone in ethyl acetoacetate to the corresponding (R)-configured secondary alcohol. The resulting hydroxyl group is then converted to an amino group with inversion of stereochemistry.
The choice between these strategies will depend on factors such as catalyst availability, desired enantiopurity, and scalability.
Direct Asymmetric Reductive Amination
The direct reductive amination of β-keto esters offers a streamlined route to chiral β-amino esters. The use of a chiral ruthenium catalyst in the presence of an ammonia source and a reducing agent has been shown to be highly effective.
Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination
This protocol is based on the direct reductive amination of β-keto esters using a chiral Ru-ClMeOBIPHEP catalyst.
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate (NH₄OAc)
-
(R)-Ru-ClMeOBIPHEP catalyst
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and high-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, the chiral Ru-catalyst is prepared.
-
Reaction Setup: To a high-pressure reactor, add the (R)-Ru catalyst, ethyl acetoacetate, and ammonium acetate.
-
Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Reaction Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas and heat to the desired temperature with stirring.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reactor to room temperature and carefully release the hydrogen pressure. The reaction mixture is then concentrated under reduced pressure. The resulting residue, which may contain the product as an ammonium salt, can be neutralized with a mild base and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude (R)-ethyl 3-aminobutanoate can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualization of Direct Reductive Amination
Caption: Direct asymmetric reductive amination of ethyl acetoacetate.
Two-Step Synthesis via (R)-ethyl 3-hydroxybutanoate
This widely-used method involves two distinct transformations: the asymmetric reduction of the ketone and the subsequent conversion of the resulting alcohol to an amine.
Step 1: Asymmetric Reduction of Ethyl Acetoacetate to (R)-ethyl 3-hydroxybutanoate
The enantioselective reduction of the prochiral ketone in ethyl acetoacetate is a critical step. Both biocatalytic and chemocatalytic methods have been successfully employed to produce the (R)-enantiomer.
This protocol describes the asymmetric reduction of ethyl acetoacetate to (R)-ethyl 3-hydroxybutyrate using Paracoccus denitrificans, which has been shown to produce the (R)-enantiomer with high optical purity.[1]
Materials:
-
Paracoccus denitrificans cell culture
-
Ethyl acetoacetate (EAA)
-
Sodium nitrate (NaNO₃)
-
Buffer solution (e.g., phosphate buffer)
-
Standard laboratory glassware and incubator/shaker
Procedure:
-
Cell Culture: Cultivate Paracoccus denitrificans under appropriate conditions to obtain a sufficient cell density.
-
Reaction Setup: In a reaction vessel, suspend the microbial cells in a suitable buffer.
-
Substrate and Inducer Addition: Add ethyl acetoacetate and sodium nitrate to the cell suspension. The nitrate induces the desired reductase activity under anaerobic conditions.[1]
-
Reaction Conditions: Maintain the reaction under anaerobic conditions at a controlled temperature and pH with gentle agitation.
-
Work-up and Purification: After the reaction is complete, the cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated. The resulting (R)-ethyl 3-hydroxybutanoate can be purified by distillation.[1]
This method utilizes sodium borohydride as the reducing agent in the presence of a chiral modifier, L-(+)-tartaric acid, to achieve the asymmetric reduction of ethyl acetoacetate to (R)-ethyl 3-hydroxybutanoate.[2]
Materials:
-
Ethyl acetoacetate
-
L-(+)-Tartaric acid
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-(+)-tartaric acid in anhydrous THF and cool the solution to -20 °C.
-
Substrate Addition: Add a solution of ethyl acetoacetate in THF to the cooled tartaric acid solution.
-
Reducing Agent Addition: Add sodium borohydride to the mixture in one portion with stirring.
-
Reaction: Stir the reaction mixture for an extended period (e.g., 13 hours) at -20 °C.[2]
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 1N HCl to quench the reaction.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous layer with diethyl ether. Wash the combined organic extracts with saturated aqueous NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent. Purify the residue by silica gel column chromatography to obtain (R)-ethyl 3-hydroxybutanoate.[2]
Step 2: Conversion of (R)-ethyl 3-hydroxybutanoate to (R)-ethyl 3-aminobutanoate
The conversion of the hydroxyl group to an amino group must proceed with inversion of stereochemistry to yield the desired (R)-amino ester from the (R)-hydroxy ester. The Mitsunobu reaction is a well-established method for achieving this transformation.
This protocol outlines a general procedure for the Mitsunobu reaction to convert a secondary alcohol to an amine precursor (an azide or a phthalimide derivative) with inversion of configuration.[3][4][5]
Materials:
-
(R)-ethyl 3-hydroxybutanoate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
A nitrogen nucleophile (e.g., hydrazoic acid (HN₃) generated in situ, or phthalimide)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-ethyl 3-hydroxybutanoate, triphenylphosphine, and the nitrogen nucleophile (e.g., phthalimide) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting alcohol is consumed (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to isolate the intermediate (e.g., ethyl (S)-3-azidobutanoate or the phthalimide derivative).
-
Conversion to Amine:
-
Azide Reduction: The resulting azide is then reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄).
-
Phthalimide Deprotection: The phthalimide group can be removed by treatment with hydrazine hydrate in ethanol to liberate the free amine.[4]
-
Visualization of the Two-Step Synthetic Pathway
References
- 1. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-Aminobutanoate Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-aminobutanoate hydrochloride, a valuable building block in the development of various pharmaceutical compounds. This document details two primary synthetic routes from the readily available starting material, ethyl acetoacetate, presenting structured data, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided below for reference.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |
| Molecular Weight | 131.17 g/mol [1] | 167.63 g/mol |
| CAS Number | 542-05-2 (racemate) | 102014-64-2 (racemate)[2] |
| Appearance | Colorless liquid | White to off-white solid |
| Solubility | Soluble in water and most organic solvents. | Soluble in water and ethanol, insoluble in ether and benzene.[2] |
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound hydrochloride from ethyl acetoacetate are outlined below. The first is a multi-step synthesis involving the formation of an intermediate alcohol, while the second is a more direct reductive amination.
Route 1: Multi-Step Synthesis via Ethyl 3-Hydroxybutanoate
This pathway involves a three-step sequence:
-
Reduction of Ethyl Acetoacetate: The keto group of ethyl acetoacetate is reduced to a hydroxyl group to form ethyl 3-hydroxybutanoate.
-
Conversion to Amine: The hydroxyl group is then converted to an amino group. A common method for this transformation is a two-step process involving a Mitsunobu reaction to form an azide, followed by a Staudinger reduction.
-
Hydrochloride Salt Formation: The resulting this compound is converted to its hydrochloride salt.
Caption: Multi-step synthesis of this compound HCl.
Route 2: Direct Reductive Amination
This approach provides a more direct conversion of ethyl acetoacetate to this compound through a one-pot reductive amination reaction, followed by the formation of the hydrochloride salt.
Caption: Direct synthesis via reductive amination.
Experimental Protocols
Detailed experimental procedures for each synthetic step are provided below.
Route 1: Experimental Protocols
Step 1: Synthesis of (S)-Ethyl 3-Hydroxybutanoate via Yeast Reduction
This protocol utilizes baker's yeast for the asymmetric reduction of ethyl acetoacetate.
Materials and Reagents:
-
Baker's yeast
-
Sucrose
-
Ethyl acetoacetate
-
Tap water
-
Celite
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast. Stir the mixture for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature for 24 hours.
-
Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture. After 1 hour, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for 50–60 hours at room temperature. Monitor the reaction by gas chromatography.
-
Upon completion, add 80 g of Celite and filter the mixture through a sintered-glass funnel.
-
Wash the filtrate with 200 mL of water, saturate with sodium chloride, and extract with five 500-mL portions of ethyl ether.
-
Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the residue by fractional distillation under reduced pressure to yield (S)-(+)-ethyl 3-hydroxybutanoate.[3]
Quantitative Data:
| Parameter | Value |
|---|---|
| Yield | 59–76% |
| Boiling Point | 71–73°C at 12 mmHg |
Step 2a: Synthesis of Ethyl 3-Azidobutanoate via Mitsunobu Reaction
This procedure converts the hydroxyl group to an azide with inversion of stereochemistry.
Materials and Reagents:
-
Ethyl 3-hydroxybutanoate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 3-hydroxybutanoate (1.0 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.) and diphenylphosphoryl azide (1.2 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4][5][6]
Step 2b: Synthesis of this compound via Staudinger Reduction
This reaction reduces the azide to a primary amine.
Materials and Reagents:
-
Ethyl 3-azidobutanoate
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve ethyl 3-azidobutanoate (1.0 eq.) in THF.
-
Add triphenylphosphine (1.1 eq.) to the solution and stir at room temperature. The reaction is typically complete within a few hours, as evidenced by the cessation of nitrogen evolution.
-
Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.
-
Stir for an additional 1-2 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.[7][8]
Route 2: Experimental Protocol
Direct Reductive Amination of Ethyl Acetoacetate
This protocol describes the direct conversion of ethyl acetoacetate to this compound.
Materials and Reagents:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Raney Nickel
-
Hydrogen gas
Procedure:
-
In an autoclave, combine ethyl acetoacetate (1.0 eq.), ammonium acetate (1.5 eq.), and methanol.
-
Add Raney Nickel catalyst (a slurry in methanol).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1000-1500 psi) and heat to the appropriate temperature (e.g., 80-100°C).
-
Maintain stirring and monitor the reaction progress by analyzing aliquots.
-
Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Quantitative Data (Representative):
| Parameter | Value |
|---|
| Yield | >80% (typical for similar reductive aminations) |
Final Step: Hydrochloride Salt Formation
This procedure is applicable to the this compound obtained from either route.
Materials and Reagents:
-
This compound
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous hydrogen chloride (gas or solution in ether)
Procedure:
-
Dissolve the crude or purified this compound in anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of this compound hydrochloride will form.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
|---|
| Yield | Typically quantitative |
Conclusion
This technical guide has detailed two effective synthetic routes for the preparation of this compound hydrochloride, a key intermediate in pharmaceutical synthesis. Route 1, a multi-step process, offers the potential for chiral synthesis, as demonstrated by the use of baker's yeast for an asymmetric reduction. Route 2 provides a more direct and potentially more atom-economical approach through reductive amination. The choice of route will depend on the specific requirements of the researcher, including the need for stereochemical control and the desired scale of the synthesis. The provided experimental protocols and data tables are intended to serve as a valuable resource for scientists and professionals in the field of drug development.
References
- 1. (S)-Ethyl 3-aminobutanoate hydrochloride | C6H14ClNO2 | CID 42614517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TRC-B433860-100MG | LGC Standards [lgcstandards.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-Aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminobutanoate, a valuable bifunctional molecule, serves as a key building block in the synthesis of a wide array of pharmaceutical compounds and other specialty chemicals. Its structure, possessing both a primary amine and an ester functional group, imparts a versatile reactivity profile, making it an attractive starting material for the construction of complex molecular architectures, including various heterocyclic systems. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supported by detailed experimental protocols and visual representations of its reaction pathways.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 131.17 g/mol | --INVALID-LINK-- |
| Density | 0.975 g/cm³ | --INVALID-LINK--[1] |
| Boiling Point | 176-178 °C | |
| Melting Point (HCl Salt) | 50 °C | Biosynth |
| CAS Number | 5303-65-1 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | Ethyl 3-aminobutyrate, β-aminobutyric acid ethyl ester | --INVALID-LINK--[2] |
Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the independent and cooperative reactions of its amine and ester functionalities. This dual reactivity allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
N-Acylation
The primary amine group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.
-
Materials:
-
(R)-Ethyl 3-aminobutanoate
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-ethyl 3-aminobutanoate (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure N-acetylated product.
-
Caption: N-Acylation of this compound.
N-Alkylation
The primary amine can also be alkylated using various alkylating agents. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. Reductive amination, a milder and more controlled method, is often preferred for the synthesis of secondary and tertiary amines.
-
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Dichloromethane or 1,2-Dichloroethane
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the N-alkylated product.
-
Caption: N-Alkylation via Reductive Amination.
Ester Hydrolysis
The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-aminobutanoic acid.
-
Materials:
-
This compound
-
Aqueous solution of a strong acid (e.g., 1 M HCl or H₂SO₄)
-
Sodium bicarbonate or sodium carbonate for neutralization
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
-
Procedure:
-
Dissolve this compound in an excess of the aqueous acid solution.
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a base such as sodium bicarbonate until the pH is approximately neutral.
-
The product, 3-aminobutanoic acid, is often soluble in water. The isolation may require techniques such as ion-exchange chromatography or crystallization by adjusting the pH to the isoelectric point.
-
-
Materials:
-
This compound
-
Aqueous solution of a strong base (e.g., 1 M NaOH or KOH)
-
Aqueous solution of a strong acid (e.g., 1 M HCl) for neutralization
-
Organic solvent for extraction (e.g., Diethyl ether)
-
-
Procedure:
-
Dissolve this compound in an aqueous solution of the base.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., HCl) to the isoelectric point of 3-aminobutanoic acid to induce precipitation.
-
Collect the precipitated product by filtration, wash with cold water, and dry. Alternatively, the product can be isolated by extraction with a suitable organic solvent after neutralization.
-
Caption: Hydrolysis of this compound.
Reduction of the Ester Group
The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into 4-amino-2-butanol.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Caution! LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench it by the slow, sequential addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-2-butanol, which can be further purified by distillation or crystallization.
-
Caption: Reduction of this compound.
Synthesis of Heterocycles: The Biginelli Reaction
This compound can serve as a precursor to β-enamino esters, which are key intermediates in various multicomponent reactions for the synthesis of heterocyclic compounds. A prominent example is its use in a modified Biginelli reaction to produce dihydropyrimidinones, a class of compounds with significant pharmacological activities.
-
Materials:
-
This compound (to be converted to ethyl 3-aminocrotonate in situ or used as a precursor)
-
An aldehyde (e.g., Benzaldehyde)
-
Urea or Thiourea
-
A catalyst (e.g., a few drops of concentrated HCl or a Lewis acid)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 equivalent), this compound (or its corresponding enamine, 1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Caption: Biginelli Reaction for Dihydropyrimidinone Synthesis.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, providing access to a multitude of important chemical entities, including acylated derivatives, N-alkylated amines, the corresponding carboxylic acid, the reduced amino alcohol, and a variety of heterocyclic compounds. The experimental protocols provided herein offer a practical guide for the utilization of this compound in a research and development setting. A thorough understanding of its chemical properties and reactivity is crucial for its effective application in the design and synthesis of novel molecules with potential applications in the pharmaceutical and chemical industries.
References
Spectroscopic Profile of Ethyl 3-Aminobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-aminobutanoate (CAS No: 5303-65-1), a key building block in organic synthesis and drug discovery. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Executive Summary
This compound is a bifunctional molecule containing both an amine and an ester functional group, making it a versatile intermediate. Accurate and detailed spectroscopic data are crucial for confirming its structure and purity. This guide presents tabulated ¹H and ¹³C NMR chemical shifts and coupling constants, characteristic IR absorption frequencies, and mass spectral fragmentation data. Furthermore, it outlines the standard experimental protocols for acquiring these spectra and includes visualizations to aid in the understanding of the molecular structure and fragmentation pathways.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.12 | Quartet | 7.1 | -O-CH₂ -CH₃ |
| 3.25 | Sextet | 6.5 | -CH(NH₂ )- |
| 2.35 | Doublet of Doublets | 15.5, 5.5 | -CH₂ -CO- |
| 2.25 | Doublet of Doublets | 15.5, 7.5 | -CH₂ -CO- |
| 1.5 (broad s) | Singlet | - | -NH₂ |
| 1.25 | Triplet | 7.1 | -O-CH₂-CH₃ |
| 1.15 | Doublet | 6.5 | -CH(CH₃ )- |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C =O |
| 60.5 | -O-CH₂ -CH₃ |
| 48.5 | -C H(NH₂)- |
| 42.0 | -CH₂ -CO- |
| 24.5 | -CH(CH₃ )- |
| 14.2 | -O-CH₂-CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380, 3310 | Medium, Sharp | N-H stretch (primary amine) |
| 2970, 2930, 2870 | Medium | C-H stretch (aliphatic) |
| 1730 | Strong, Sharp | C=O stretch (ester) |
| 1590 | Medium | N-H bend (primary amine) |
| 1180 | Strong | C-O stretch (ester) |
Sample preparation: Neat liquid.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 131 | 5 | [M]⁺ (Molecular Ion) |
| 116 | 20 | [M - CH₃]⁺ |
| 88 | 100 | [M - OC₂H₅]⁺ |
| 74 | 30 | [CH₃CH(NH₂)CH₂]⁺ |
| 44 | 80 | [CH₃CH=NH₂]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Standard procedures for obtaining the spectroscopic data are outlined below.
NMR Spectroscopy
A solution of this compound (approx. 5-10 mg) in deuterated chloroform (CDCl₃, approx. 0.6 mL) containing tetramethylsilane (TMS) as an internal standard is prepared in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and the accumulation of 512 scans.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound is placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the range of 4000-600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates is recorded prior to the sample analysis.
Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph. The electron energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 10-200.
Visualizations
The following diagrams illustrate the structure and mass spectral fragmentation of this compound.
Caption: Molecular Structure of this compound.
Caption: Key Fragmentation Pathways in EI-MS.
A Technical Guide to the Conformational Analysis of Ethyl 3-Aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of ethyl 3-aminobutanoate. Given the absence of specific published experimental data for this molecule, this document serves as a detailed framework for conducting such an analysis, combining theoretical principles with established experimental and computational protocols.
Introduction to Conformational Analysis
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy changes associated with the interconversion of these arrangements through rotation about single bonds. These different spatial arrangements are known as conformations or conformers. For flexible molecules like this compound, understanding the preferred conformations is crucial as it can significantly influence physical properties, chemical reactivity, and biological activity. A molecule may exist as a dynamic equilibrium of multiple conformers, with the population of each conformer determined by its relative free energy.
This compound possesses several rotatable single bonds, leading to a complex conformational landscape. The primary bonds of interest for a detailed conformational analysis are the C2-C3 and C3-N bonds, as rotation around these bonds dictates the relative positioning of the key functional groups: the ethyl ester and the amino group.
Theoretical Conformational States
The stable conformations of this compound can be predicted by considering the steric and electronic interactions between substituent groups. The Newman projection is a useful tool for visualizing the conformations arising from rotation around a specific bond.
Rotation Around the C2-C3 Bond
Rotation around the C2-C3 bond determines the relative orientation of the ethyl ester group and the amino-methyl group. The three staggered conformations are expected to be the most stable due to minimized torsional strain.
-
Anti-conformer: The bulky ethyl ester group and the amino-methyl group are positioned 180° apart. This is generally the most stable conformation due to minimized steric hindrance.
-
Gauche-conformers: The ethyl ester group and the amino-methyl group are positioned approximately 60° apart. There are two possible gauche conformers, which are enantiomeric if the molecule is chiral. These are typically higher in energy than the anti-conformer due to steric repulsion.
Rotation Around the C3-N Bond
Rotation around the C3-N bond influences the orientation of the lone pair of electrons on the nitrogen atom relative to the rest of the molecule. The staggered conformations, where the N-H bonds and the lone pair are staggered with respect to the C-C, C-H, and C-N bonds on the adjacent carbon, are expected to be the most stable. Intramolecular hydrogen bonding between the amino group and the ester carbonyl group could potentially stabilize certain conformations.
Data Presentation: Illustrative Conformational Energies
The following table summarizes the hypothetical relative energies of the stable conformers of this compound based on general principles of conformational analysis. These values are illustrative and would require experimental or computational validation.
| Conformer (C2-C3 rotation) | Dihedral Angle (EtOOC-C2-C3-N) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Anti | ~180° | 0.0 | ~70% |
| Gauche 1 | ~60° | 0.8 | ~15% |
| Gauche 2 | ~-60° | 0.8 | ~15% |
Note: These are estimated values for illustrative purposes.
Experimental Protocols
A combination of experimental techniques can be employed to determine the conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[1][2]
-
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 10-20 mg/mL.
-
Data Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra, as well as two-dimensional spectra such as COSY, HSQC, and HMBC to assign all proton and carbon signals.
-
Coupling Constant Analysis: Measure the three-bond proton-proton coupling constants (³JHH) between the protons on C2 and C3. The magnitude of these coupling constants can be related to the dihedral angle via the Karplus equation, providing information about the average conformation in solution.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Perform ROESY or NOESY experiments to identify through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance restraints that can help to elucidate the predominant conformation.[1][3]
-
X-ray Crystallography
X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state.
-
Methodology:
-
Crystallization: Grow single crystals of this compound or a suitable salt (e.g., hydrochloride) from various solvents and conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and thus the solid-state conformation.
-
Computational Chemistry Protocols
Computational modeling is an essential tool for exploring the conformational landscape of a molecule and complementing experimental data.[4][5][6]
-
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94s) or semi-empirical methods.[4][5]
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[3]
-
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., free energies).
-
Boltzmann Population Analysis: Calculate the relative populations of the conformers at a given temperature using the calculated free energies and the Boltzmann distribution equation.[6]
-
Visualizations
Conformational Isomers of this compound
The following diagram illustrates the Newman projections for the staggered conformations arising from rotation around the C2-C3 bond.
Caption: Newman projections of C2-C3 bond rotation.
Workflow for Conformational Analysis
The following diagram outlines a typical workflow for a comprehensive conformational analysis.
Caption: Integrated workflow for conformational analysis.
Conclusion
References
- 1. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auremn.org.br [auremn.org.br]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology [mdpi.com]
In-Depth Technical Guide to the Biological Activity of Ethyl 3-Aminobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminobutanoate and its derivatives represent a versatile class of β-amino acid esters with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological properties, and underlying mechanisms of action. It includes a compilation of quantitative data on their antimicrobial, cytotoxic, and enzyme inhibitory activities, presented in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the molecular interactions and research methodologies discussed.
Introduction
β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties and their role as building blocks for peptidomimetics and other bioactive molecules. This compound, a simple β-amino acid ester, serves as a key scaffold for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial, antifungal, cytotoxic, anti-inflammatory, and neuroprotective effects. Their structural similarity to endogenous molecules, such as γ-aminobutyric acid (GABA), suggests potential interactions with various biological targets, including enzymes and receptors. This guide aims to provide an in-depth technical resource for researchers exploring the therapeutic potential of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often begins with the modification of the primary amino group or the ester functionality of the parent molecule. A common synthetic route involves the N-acetylation of this compound to introduce an amide linkage, a functional group prevalent in many biologically active compounds.
A general workflow for the synthesis of an N-acetylated derivative is presented below:
Biological Activities and Quantitative Data
This compound derivatives have been investigated for a variety of biological activities. The following sections summarize the available quantitative data.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial pathogens. The mechanism of action for some β-amino acid derivatives is thought to involve the disruption of the bacterial cell membrane.
| Derivative Structure | Test Organism | MIC (mg/mL) | Reference |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative 2 | E. sakazakii | 0.125 | [1] |
| E. coli | 0.083 | [1] | |
| S. aureus | 0.073 | [1] | |
| K. pneumonia | 0.109 | [1] |
Cytotoxic Activity
The cytotoxic potential of this compound derivatives has been evaluated against various cell lines, including cancer cells and brine shrimp nauplii, as a preliminary screen for antitumor activity.
| Derivative Structure | Cell Line | LC50 / IC50 (µg/mL) | Reference |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative 1 | Brine shrimp nauplii | 765 | [2] |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative 2 | Brine shrimp nauplii | 280 | [2] |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative 3 | Brine shrimp nauplii | 455 | [2] |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative 4 | Brine shrimp nauplii | 630 | [2] |
Enzyme Inhibitory Activity
Certain derivatives have been shown to inhibit enzymes involved in metabolic processes, suggesting potential applications in the management of metabolic disorders.
| Derivative Class | Target Enzyme | IC50 (µg/mL) | Reference |
| 5-amino-nicotinic acid derivatives | α-amylase | 12.17 - 37.33 | |
| α-glucosidase | 12.01 - 38.01 |
Signaling Pathways
While the precise signaling pathways for simple this compound derivatives are not yet fully elucidated, the broader class of β-amino acids is known to interact with several key biological systems.
GABAergic System Modulation
Due to their structural similarity to GABA, β-amino acid derivatives are hypothesized to act as modulators of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Positive allosteric modulation of GABA-A receptors leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability. This mechanism is central to the action of many anxiolytic, sedative, and anesthetic drugs.
Anti-inflammatory and Apoptotic Pathways
The anti-inflammatory and cytotoxic effects of some bioactive compounds are known to be mediated through the modulation of key signaling pathways involved in inflammation and programmed cell death (apoptosis). While not yet demonstrated specifically for simple this compound derivatives, these are plausible pathways for their observed biological activities.
References
- 1. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biocatalytic Synthesis of Ethyl 3-Aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral β-amino acids and their esters is of significant interest in the pharmaceutical and fine chemical industries, as these moieties are crucial building blocks for a wide array of bioactive molecules. Ethyl 3-aminobutanoate, a valuable chiral intermediate, can be synthesized with high enantioselectivity and under mild conditions using biocatalytic reductive amination. This technical guide provides an in-depth overview of the enzymatic strategies, quantitative data, and detailed experimental protocols for the synthesis of this compound from the readily available precursor, ethyl acetoacetate.
Introduction to Biocatalytic Reductive Amination
The conversion of a ketone to a chiral amine is a pivotal transformation in organic synthesis. Biocatalysis has emerged as a powerful tool for this purpose, offering high stereoselectivity and mild reaction conditions compared to traditional chemical methods. The synthesis of this compound from ethyl acetoacetate is primarily achieved through two key enzyme classes: ω-Transaminases (ω-TAs) and Imine Reductases (IREDs)/Reductive Aminases (RedAms) .
These enzymes catalyze the direct conversion of the keto group in ethyl acetoacetate to an amino group, establishing a chiral center with high fidelity. The choice of enzyme dictates the stereochemical outcome, allowing for the selective production of either the (R)- or (S)-enantiomer of this compound.
Enzymatic Pathways for this compound Synthesis
The biocatalytic reductive amination of ethyl acetoacetate can proceed via two distinct enzymatic pathways, each with its own mechanistic features and process considerations.
ω-Transaminase (ω-TA) Catalyzed Synthesis
ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[1] The reaction proceeds through a "ping-pong bi-bi" mechanism, where the enzyme shuttles the amino group from the donor to the keto ester.
dot
Caption: ω-Transaminase catalytic cycle for this compound synthesis.
A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. To drive the reaction towards product formation, a large excess of the amino donor is often required, or a system for the removal of the ketone byproduct (e.g., acetone when using isopropylamine) must be implemented.
Imine Reductase (IRED) and Reductive Aminase (RedAm) Catalyzed Synthesis
IREDs and RedAms are NADPH-dependent oxidoreductases that catalyze the reduction of imines to amines.[2] In the context of this compound synthesis, these enzymes facilitate the reductive amination of ethyl acetoacetate with an amine source, typically ammonia or a primary amine.
RedAms are a subclass of IREDs that can catalyze both the formation of the imine intermediate from the ketone and amine, and its subsequent reduction to the amine product.[2] This single-enzyme system simplifies the process compared to relying on spontaneous imine formation.
dot
References
The Genesis of a Versatile Biomaterial: A Technical Guide to the Discovery and History of Beta-Amino Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-amino esters, a class of organic compounds characterized by an ester group and an amino group separated by two carbon atoms, have emerged as pivotal players in the field of biomaterials and drug delivery. Their inherent biodegradability and pH-responsive nature have made them particularly attractive for a range of biomedical applications. This technical guide provides an in-depth exploration of the discovery and historical development of both monomeric and polymeric beta-amino esters, with a focus on their synthesis, characterization, and seminal applications. We will delve into the key scientific milestones, present detailed experimental protocols for their synthesis, and offer a quantitative comparison of their performance characteristics.
A Tale of Two Chemistries: Monomeric and Polymeric Beta-Amino Esters
The story of beta-amino esters is one of parallel developments in synthetic organic chemistry and polymer science. While monomeric beta-amino esters have been known for decades as valuable synthetic intermediates, the advent of poly(beta-amino esters) revolutionized the field of non-viral gene delivery.
The Early Days: The Synthesis of Monomeric Beta-Amino Esters
The synthesis of beta-amino acids and their corresponding esters has a rich history rooted in classical organic reactions. One of the earliest and most notable methods is the Rodionov reaction , first reported in the early 20th century. This reaction involves the condensation of an aldehyde with malonic acid and ammonia or an amine in an alcoholic solvent to produce a beta-amino acid, which can then be esterified.
Several other key reactions have been instrumental in the synthesis of monomeric beta-amino esters:
-
The Mannich Reaction: This three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (like a ketone or an ester) provides a versatile route to beta-amino carbonyl compounds, including beta-amino esters.
-
The Reformatsky Reaction: This reaction utilizes an alpha-halo ester and a carbonyl compound in the presence of zinc to form a beta-hydroxy ester, which can be subsequently converted to a beta-amino ester.
These methods have been refined over the years, with the development of asymmetric variations to produce chiral beta-amino esters, which are crucial building blocks for many pharmaceuticals.
The Polymer Revolution: The Birth of Poly(beta-amino esters)
While monomeric beta-amino esters were valuable in their own right, their polymerization into long chains unlocked a new realm of possibilities. The first synthesis of poly(β-amino esters) (PBAEs) was reported in 1983 by Chiellini and his colleagues. However, it was the pioneering work of Professor Robert Langer's group at MIT around the year 2000 that truly ignited interest in these polymers as effective non-viral gene delivery vectors. Their research demonstrated that PBAEs could efficiently condense nucleic acids into nanoparticles, protect them from degradation, and facilitate their entry into cells.
The primary method for synthesizing PBAEs is the Michael addition of a primary or secondary amine to a diacrylate ester. This straightforward and highly efficient reaction allows for the creation of large libraries of structurally diverse polymers by simply varying the amine and diacrylate monomers. This combinatorial approach has been instrumental in identifying lead candidates for various gene and drug delivery applications.
Key Milestones in the Development of Beta-Amino Esters
| Year | Milestone | Key Researchers/Contributors |
| Early 20th Century | Development of the Rodionov reaction for the synthesis of β-amino acids. | S. N. Rodionov (and others) |
| 1983 | First reported synthesis of poly(β-amino esters). | E. Chiellini et al. |
| ~2000 | Pioneering work on the use of poly(β-amino esters) as non-viral gene delivery vectors, highlighting their biodegradability and efficacy.[1] | Robert Langer's Group |
| 2000s | Development of large combinatorial libraries of PBAEs and high-throughput screening methods to identify lead candidates for gene delivery.[2][3] | Daniel G. Anderson, et al. |
| 2010s | Elucidation of structure-activity relationships, leading to the design of more efficient and less toxic PBAEs with tailored properties for specific applications.[4][5] | Wenxin Wang, et al. |
| Present | Continued development of novel PBAE architectures (e.g., branched, hyperbranched) and their application in delivering a wide range of therapeutics, including mRNA and siRNA. | Multiple research groups |
Experimental Protocols
Synthesis of a Monomeric Beta-Amino Ester via the Mannich Reaction
This protocol describes a general procedure for the one-pot, three-component Mannich reaction to synthesize a β-amino carbonyl compound.
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Aniline (1 equivalent)
-
Aromatic ketone or cyclohexanone (1 equivalent)
-
Sulfated MCM-41 (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 eq.), aniline (1 eq.), and the ketone (1 eq.) in ethanol (5 mL).
-
Add a catalytic amount of sulfated MCM-41 (e.g., 100 mg).
-
Reflux the reaction mixture with stirring for the appropriate time (typically a few hours, monitor by TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the recovered catalyst with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired β-amino ester.
Synthesis of a Poly(beta-amino ester) (PBAE) via Michael Addition
This protocol details the synthesis of the commonly used PBAE, C32, as described in the literature.[6]
Materials:
-
5-amino-1-pentanol (amine monomer)
-
1,4-butanediol diacrylate (acrylate monomer)
-
Teflon-lined screw cap vial (5 mL)
-
Teflon-coated magnetic stir bar
-
Magnetic stir plate with heating
Procedure:
-
Weigh 400 mg of 5-amino-1-pentanol into a 5 mL sample vial.[6]
-
Add 640 mg of 1,4-butanediol diacrylate to the vial, corresponding to an amine to diacrylate stoichiometric ratio of 1.2:1.[6]
-
Add a small Teflon-coated magnetic stir bar to the vial.[6]
-
Seal the vial with the Teflon-lined screw cap.
-
Place the vial on a magnetic stir plate in an oven preheated to 95°C.[6]
-
Stir the reaction mixture for 12 hours.[6]
-
After 12 hours, remove the vial from the oven and allow it to cool to room temperature.
-
The resulting polymer can be stored in the dark at 4°C until use.[6]
Quantitative Data and Performance Characteristics
The performance of PBAEs, particularly in gene delivery applications, is highly dependent on their structural properties. The following tables summarize key quantitative data for a selection of PBAEs from the literature.
Physicochemical Properties of Selected PBAE Nanoparticles
| Polymer ID | Monomers | Mw (kDa)[7] | PDI | Particle Size (nm)[8] | Zeta Potential (mV)[8] |
| A1 | 1,4-butanediol diacrylate and 4,4'-trimethylene-dipiperidine | 12 | - | - | - |
| A2 | 1,4-butanediol diacrylate and 1-(3-aminopropyl)-4-methylpiperazine | 12 | - | - | - |
| PβAE-447 | 1,4-butanediol diacrylate, 4-amino-1-butanol, 1-(3-aminopropyl)-4-methylpiperazine | 9.58 | 1.7 | 184 | +7.42 |
Note: PDI stands for Polydispersity Index. Data is compiled from various sources and experimental conditions may differ.
Transfection Efficiency and Cytotoxicity of Selected PBAEs
| Polymer | Cell Line | Transfection Efficiency (% positive cells) | Cytotoxicity (IC50, µg/mL) | Comparison Reagent | Transfection Efficiency (Comparison) | Cytotoxicity (IC50, Comparison) |
| PβAE-447 | A549 | >66%[8] | >100[8] | PEI | <60%[8] | <100[8] |
| PβAE-447 | HEK-293 | ~60%[8] | >100[8] | PEI | ~55%[8] | <100[8] |
| 4-4-6 | HEK | Significantly higher than PEI[9] | Not specified | PEI (25 kDa) | -[9] | -[9] |
| 4-4-6 | CHO | Significantly higher than PEI[9] | Not specified | PEI (25 kDa) | -[9] | -[9] |
| HPAE-A3 | HEK293 | Significantly higher than jetPEI[10] | >75% cell viability[10] | jetPEI | -[10] | -[10] |
Note: Transfection efficiencies and cytotoxicity are highly dependent on the cell line, nucleic acid cargo, polymer/nucleic acid ratio, and other experimental conditions. The data presented here is for comparative purposes and is extracted from the cited literature.
Signaling Pathways and Logical Relationships
The Proton Sponge Effect: A Key to Endosomal Escape
One of the key mechanisms by which PBAEs facilitate the intracellular delivery of their cargo is the "proton sponge effect." After endocytosis, the nanoparticle is entrapped within an endosome, which progressively acidifies. The tertiary amines in the PBAE backbone become protonated in this acidic environment, leading to an influx of protons and chloride ions into the endosome. This influx increases the osmotic pressure within the vesicle, causing it to swell and eventually rupture, releasing the therapeutic cargo into the cytoplasm.
High-Throughput Screening Workflow for PBAE Libraries
The development of large, structurally diverse libraries of PBAEs has necessitated high-throughput screening methods to identify lead candidates for specific applications. The following diagram illustrates a typical workflow for such a screening process.
Structure-Activity Relationships of Poly(beta-amino esters)
The transfection efficiency and cytotoxicity of PBAEs are intricately linked to their chemical structure. Understanding these relationships is crucial for the rational design of new and improved polymers.
Conclusion and Future Outlook
The journey of beta-amino esters from simple organic molecules to sophisticated polymeric drug delivery systems is a testament to the power of interdisciplinary research. The ease of synthesis and tunability of poly(beta-amino esters) have made them a cornerstone of non-viral gene therapy research. Future advancements in this field will likely focus on the development of even more sophisticated PBAE architectures with enhanced targeting capabilities, stimuli-responsiveness, and improved safety profiles. The continued exploration of structure-activity relationships, aided by high-throughput screening and computational modeling, will undoubtedly lead to the next generation of beta-amino ester-based therapeutics, bringing us closer to realizing the full potential of gene and cell-based medicine.
References
- 1. ukessays.com [ukessays.com]
- 2. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly-beta-amino-esters nano-vehicles based drug delivery system for cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 9. Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components | MDPI [mdpi.com]
An In-depth Technical Guide to the Physical Properties of Ethyl (3R)-3-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of ethyl (3R)-3-aminobutanoate (CAS No: 115880-49-4), a chiral building block of significant interest in pharmaceutical synthesis. This document collates available data on its molecular structure, physicochemical characteristics, and provides detailed, adaptable experimental protocols for their determination. The guide is intended to be a valuable resource for researchers and professionals involved in the handling, characterization, and application of this compound in drug development and other scientific endeavors.
Physicochemical Properties
The physical and chemical properties of ethyl (3R)-3-aminobutanoate are fundamental to its application in synthetic chemistry. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 131.17 g/mol | --INVALID-LINK--[1] |
| Appearance | Liquid | --INVALID-LINK-- |
| Density | 0.894 g/mL at 25 °C | --INVALID-LINK--, --INVALID-LINK--[2] |
| Boiling Point | 60-61 °C at 13 mmHg | --INVALID-LINK-- |
| Melting Point | Not available (liquid at room temperature) | N/A |
| Refractive Index | n20/D 1.4241 | --INVALID-LINK-- |
| Solubility | Soluble in chloroform and methanol.[3] The hydrochloride salt is soluble in water and ethanol, but insoluble in ether and benzene.[4] | Various Sources |
| pKa (Predicted) | 8.84 ± 0.10 | --INVALID-LINK--[3] |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental procedures for determining the key physical properties of liquid organic compounds like ethyl (3R)-3-aminobutanoate. These protocols are based on standard laboratory techniques and can be adapted to specific equipment and sample availability.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of a liquid is by measuring the mass of a known volume.
Materials:
-
Volumetric flask (e.g., 5 or 10 mL)
-
Analytical balance
-
Pipette
-
Ethyl (3R)-3-aminobutanoate sample
-
Thermometer
Procedure:
-
Carefully clean and dry the volumetric flask.
-
Measure the mass of the empty, dry volumetric flask on an analytical balance and record the value.
-
Using a pipette, carefully fill the volumetric flask with the ethyl (3R)-3-aminobutanoate sample up to the calibration mark.
-
Measure the mass of the filled volumetric flask and record the value.
-
Record the temperature of the sample.
-
Calculate the mass of the sample by subtracting the mass of the empty flask from the mass of the filled flask.
-
Calculate the density by dividing the mass of the sample by the volume of the volumetric flask.
Determination of Boiling Point (Micro Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small sample volumes, a micro boiling point determination method is suitable.
Materials:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus with a boiling point function)
-
Ethyl (3R)-3-aminobutanoate sample
Procedure:
-
Place a small amount (a few drops) of the ethyl (3R)-3-aminobutanoate sample into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Heat the apparatus slowly and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
-
Continue gentle heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify it and assess its purity.
Materials:
-
Abbe refractometer
-
Ethyl (3R)-3-aminobutanoate sample
-
Dropper or pipette
-
Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Place a few drops of the ethyl (3R)-3-aminobutanoate sample onto the surface of the prism.
-
Close the prism and allow the sample to spread evenly.
-
Turn on the light source and look through the eyepiece.
-
Adjust the focus and the dispersion correction until a sharp, distinct boundary between the light and dark fields is visible.
-
Align the boundary line with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Workflow for Synthesis and Purification
Ethyl (3R)-3-aminobutanoate is a chiral molecule, and its synthesis often involves stereoselective methods to obtain the desired enantiomer. A common route involves the reduction of a suitable precursor followed by the introduction of the amino group. The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of ethyl (3R)-3-aminobutanoate.
Caption: Generalized workflow for the synthesis and purification of ethyl (3R)-3-aminobutanoate.
Safety and Handling
Ethyl (3R)-3-aminobutanoate should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation. Store in a tightly closed container in a cool, dry place.
Conclusion
This technical guide has summarized the key physical properties of ethyl (3R)-3-aminobutanoate and provided standardized protocols for their experimental determination. The presented data and methodologies are intended to support researchers and drug development professionals in the effective and safe utilization of this important chiral building block. The provided workflow for its synthesis and purification offers a general overview of its production. As with any chemical substance, it is imperative to consult the relevant Safety Data Sheet (SDS) prior to handling and use.
References
Technical Guide: Stability and Storage of Ethyl 3-Aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for ethyl 3-aminobutanoate. The information is intended to assist researchers and professionals in drug development in maintaining the integrity and purity of this compound for experimental and developmental purposes.
Executive Summary
This compound is a β-amino acid ester that serves as a valuable building block in organic synthesis. Like many esters and amines, its stability is influenced by environmental factors such as temperature, pH, light, and moisture. Proper storage and handling are critical to prevent degradation, which primarily occurs through hydrolysis of the ester linkage and potential oxidation of the amino group. This document outlines the key factors affecting its stability, provides recommended storage conditions, and details experimental protocols for stability assessment.
Factors Influencing Stability
The chemical structure of this compound, featuring both an ester and a primary amine, dictates its stability profile. The primary degradation pathway is the hydrolysis of the ester bond, which can be catalyzed by acidic or basic conditions. Other factors include temperature, light, and the presence of oxidizing agents.
pH
Temperature
Elevated temperatures provide the necessary activation energy for degradation reactions. For esters, thermal decomposition can lead to the formation of an alkene and a carboxylic acid through a process known as a retro-ene reaction[4]. Therefore, storing the compound at reduced temperatures is crucial for long-term stability.
Light and Atmosphere
Exposure to light can provide energy for photolytic degradation pathways. Additionally, the presence of oxygen in the atmosphere can lead to oxidative degradation of the amino group. For this reason, storage in the dark and under an inert atmosphere is recommended.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on information from suppliers and general chemical stability principles.
| Parameter | Condition | Rationale | Source(s) |
| Temperature | |||
| Long-Term | ≤ -20°C (Freezer) | Minimizes thermal degradation and hydrolysis. | [1] |
| Short-Term | 2-8°C (Refrigerator) | Suitable for samples that will be used within a short period. | [5] |
| Hydrochloride Salt | Room Temperature | The salt form is generally more stable than the free base. | [3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the amine group. | [1][6] |
| Light | Amber Vial / In the Dark | Prevents photolytic degradation. | [1][6] |
| Container | Tightly Sealed | Prevents exposure to moisture, which can lead to hydrolysis. | |
| Form | Lyophilized Solid / Neat Oil | Solid forms are generally more stable than solutions. | [7][8] |
Stability and Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, forced degradation studies should be conducted. These studies help to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Forced degradation should be performed on a single batch to purposefully degrade the sample to a target level (typically 5-20% degradation)[7].
Objective: To identify degradation pathways and products under various stress conditions.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 4-8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours[7].
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours[5]. Also, heat a stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating analytical method (see Section 5.2). A control sample (unstressed) should be analyzed concurrently.
The workflow for conducting a forced degradation study is outlined below.
Caption: Workflow for a forced degradation study.
Stability-Indicating Analytical Method (HPLC-UV)
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose[9].
Objective: To develop a method to separate and quantify this compound from its potential degradation products.
| Parameter | Suggested Condition | Notes |
| Instrument | HPLC with UV-Vis Detector | Standard equipment in most analytical labs. |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH if necessary for better peak shape. |
| Mobile Phase B | Acetonitrile | |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions. | Gradient elution is necessary to separate the polar parent compound from potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 210 nm | Wavelength for detecting compounds without a strong chromophore. |
| Injection Vol. | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Conclusion
The stability of this compound is paramount for its successful use in research and development. Key degradation pathways include hydrolysis and oxidation. To maintain its integrity, it is essential to store the compound at low temperatures (≤ -20°C for long-term), under an inert atmosphere, and protected from light and moisture. For quantitative assessment of stability and to understand its degradation profile, well-designed forced degradation studies coupled with a validated stability-indicating analytical method, such as HPLC-UV, are indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 3. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Ethyl (3R)-3-aminobutanoate | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Commercial Sourcing and Synthetic Applications of Ethyl (3R)-3-aminobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of ethyl (3R)-3-aminobutanoate, a valuable chiral building block in pharmaceutical research and development. The guide details commercial suppliers, presents key quantitative data for informed procurement decisions, and includes a representative experimental protocol for its synthetic modification. Furthermore, it visualizes a typical procurement and quality control workflow for such a specialized chemical intermediate.
Commercial Suppliers and Product Specifications
Ethyl (3R)-3-aminobutanoate is available from a range of commercial suppliers, primarily as the free base or its hydrochloride salt. The selection of a supplier should be guided by factors such as purity, available quantities, lead times, and the availability of comprehensive analytical documentation. Below is a summary of publicly available information from various suppliers. Pricing information is often subject to quotation and is therefore not included.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Specification | Notes |
| BLD Pharm | (R)-Ethyl 3-aminobutanoate | 115880-49-4 | C₆H₁₃NO₂ | 95+% | Available for research use.[1] |
| (R)-Ethyl 3-aminobutanoate hydrochloride | 146293-15-4 | C₆H₁₄ClNO₂ | 95% | - | |
| Simson Pharma Limited | (R)-Ethyl 3-aminobutanoate hydrochloride | 146293-15-4 | C₆H₁₄ClNO₂ | Not Specified | Offered as a custom synthesis product, accompanied by a Certificate of Analysis. |
| Guidechem | ethyl (3R)-3-aminobutanoate;hydrochloride | 146293-15-4 | Not Specified | Not Specified | Lists Cangzhou Enke Pharma-tech Co.,Ltd as a manufacturer.[2] |
| ECHO CHEMICAL CO., LTD. | (R)-Ethyl 3-aminobutanoate hydrochloride | 146293-15-4 | Not Specified | Not Specified | Available in 1g specifications from manufacturer SEED CHEM.[3] |
| BOC Sciences | (R)-3-Aminobutyricacidethylester | 115880-49-4 | Not Specified | Not Specified | Professional supplier ensuring global availability.[] |
| ChemicalBook | (R)-3-Aminobutyricacidethylester | 115880-49-4 | Not Specified | Not Specified | Lists multiple suppliers for this compound.[5] |
Experimental Protocol: N-Acetylation of Ethyl (3R)-3-aminobutanoate
The following protocol describes a standard and effective method for the N-acetylation of ethyl (3R)-3-aminobutanoate to synthesize ethyl (3R)-3-acetamidobutanoate, a common downstream modification in pharmaceutical synthesis. This procedure is based on established methods for the acetylation of primary amines.[6]
Materials and Equipment:
-
Ethyl (3R)-3-aminobutanoate
-
Acetic anhydride (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Flame-dried round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system with silica gel
-
Ethyl acetate and hexane for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl (3R)-3-aminobutanoate (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.[6]
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).[6]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times the volume of the aqueous layer).[6]
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure Ethyl (3R)-3-acetamidobutanoate.[6]
Procurement and Quality Control Workflow
The procurement of chiral intermediates like ethyl (3R)-3-aminobutanoate for pharmaceutical research requires a structured workflow to ensure the quality and suitability of the material for its intended use. The following diagram illustrates a typical process from supplier identification to final release for research.
Caption: Procurement and Quality Control Workflow for Chiral Intermediates.
Quality Control of Chiral Amines
Ensuring the enantiomeric purity of chiral amines such as ethyl (3R)-3-aminobutanoate is critical in pharmaceutical development. A variety of analytical techniques are employed for this purpose. The following diagram outlines the logical relationship between different quality control methods.
Caption: Quality Control Methods for Chiral Amines in Pharmaceutical Research.
References
The Green Shift: A Technical Guide to the Synthesis of Chiral β-Amino Esters from Renewable Resources
For Researchers, Scientists, and Drug Development Professionals
The imperative for sustainable chemical manufacturing has catalyzed a paradigm shift in synthetic chemistry, steering focus towards the utilization of renewable feedstocks. Chiral β-amino esters, pivotal building blocks in the synthesis of pharmaceuticals, peptidomimetics, and other bioactive molecules, are at the forefront of this green revolution.[1][2] This technical guide provides an in-depth exploration of the contemporary strategies for synthesizing these valuable compounds from renewable resources, emphasizing both chemo- and biocatalytic approaches.
Renewable Starting Materials: Nature's Chiral Pool
The foundation of sustainable synthesis lies in the selection of abundant, bio-based starting materials. The "chiral pool," a collection of enantiomerically pure compounds from nature, offers a significant advantage in asymmetric synthesis.[3] Key renewable feedstocks for the synthesis of chiral β-amino esters include:
-
Lignocellulose: A major component of biomass, lignocellulose can be processed to yield platform chemicals like 3-hydroxypropionic acid (3-HP), a valuable precursor for β-amino acids.[4]
-
Sugars and Glycerol: Fermentation of C5 and C6 sugars, as well as glycerol (a byproduct of biodiesel production), provides access to key intermediates such as 3-HP.[4]
-
Natural α-Amino Acids: Readily available from biological sources, α-amino acids can be transformed into their β-counterparts through various synthetic manipulations.[5]
-
Monoterpenes: These naturally occurring hydrocarbons, found in the essential oils of plants, serve as versatile chiral starting materials for β-amino acid derivatives.[6]
Synthetic Strategies: Pathways to Chiral β-Amino Esters
A diverse array of synthetic methodologies has been developed to convert these renewable feedstocks into chiral β-amino esters. These can be broadly categorized into chemo-catalytic and bio-catalytic methods, with an emerging emphasis on chemoenzymatic cascades that leverage the strengths of both.
Chemo-Catalytic Approaches
Chemical catalysis offers robust and scalable methods for the synthesis of β-amino esters. Key strategies include:
-
Hydrogen Borrowing Catalysis: This atom-economical approach involves the temporary removal of hydrogen from an alcohol to form an aldehyde in situ, which then reacts with an amine to form an imine. The catalyst subsequently hydrogenates the imine to yield the corresponding amine, regenerating the catalyst in the process. This has been successfully applied to the amination of β-hydroxyl acid esters derived from renewable resources.[4]
-
Cross-Electrophile Coupling: Recent advances have enabled the enantioselective C(sp²)–C(sp³) cross-electrophile coupling of β-bromo α-amino acid esters with aryl bromides. This method, which proceeds via a radical 1,2-nitrogen migration, provides access to α-arylated β-amino acid motifs with high efficiency and stereocontrol.[5]
-
Asymmetric Hydrogenation: The direct asymmetric hydrogenation of unprotected enamines, which can be derived from β-keto esters, provides a direct route to β-amino esters with high yields and enantioselectivities. This method obviates the need for protecting group manipulations.[7]
-
Aldol and Mannich-Type Reactions: Classical carbon-carbon bond-forming reactions, such as aldol and Mannich reactions, remain powerful tools for the stereocontrolled synthesis of β-amino acid precursors.[8][9][10] The use of chiral auxiliaries or catalysts directs the stereochemical outcome of these transformations.
Biocatalytic and Chemoenzymatic Approaches
Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal catalysts for sustainable synthesis.[11]
-
Lipase-Catalyzed Resolutions: Lipases, such as Candida antarctica Lipase B (CAL-B), are widely used for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis or acylation.[12][13] This allows for the separation of enantiomers, providing access to enantiopure compounds.
-
Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. Transaminases have been employed for the synthesis of β-amino acids from the corresponding β-keto acids.[13]
-
Engineered Enzymes: Directed evolution and protein engineering have expanded the biocatalytic toolbox. For instance, the β-subunit of tryptophan synthase (TrpB) has been engineered to catalyze the synthesis of β-N-substituted-α-amino acids from L-serine and various amine nucleophiles.[14][15]
-
Chemoenzymatic Cascades: The integration of chemical and enzymatic steps into one-pot processes is a rapidly growing area.[16][17] For example, a chemical reaction can be used to generate a substrate that is then stereoselectively transformed by an enzyme in the same reaction vessel, minimizing purification steps and improving overall efficiency.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the synthesis of chiral β-amino esters from renewable or readily accessible precursors.
Table 1: Chemo-Catalytic Synthesis of β-Amino Esters
| Starting Material | Catalyst/Reagent | Product Scope | Yield (%) | ee (%) | Reference |
| β-Hydroxy acid esters | Shvo's catalyst | Various anilines | up to 99 | N/A | [4] |
| β-Bromo α-amino acid esters | NiBr₂(dme)/Chiral Ligand | Aryl bromides | up to 95 | up to 98 | [5] |
| Unprotected β-enamino esters | Rh-Josiphos complexes | Various substituents | up to 99 | 93-97 | [7] |
| β-Amino-α-keto esters | Ru(II)-terphenyl catalyst | Aromatic/heteroaromatic | up to 99 | up to 99 | [8] |
Table 2: Biocatalytic and Chemoenzymatic Synthesis of β-Amino Esters
| Starting Material | Enzyme | Transformation | Product Scope | Yield (%) | ee (%) | Reference |
| Racemic hydroxy-β-amino esters | Candida antarctica Lipase B (CAL-B) | Enantioselective hydrolysis | Hydroxy-substituted | N/A | ≥ 52 | [12] |
| Racemic β-aminonitriles | Nitrilase | Enantioselective hydrolysis | β³- and β²-amino acids | N/A | High | [13] |
| L-Serine and aryl amines | Engineered TrpB | β-substitution | Dozen aryl amines | up to 99 | >99 | [14][15] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for key synthetic transformations.
General Procedure for Ni-Catalyzed Migratory Cross-Coupling[5]
To a 10 mL Schlenk tube with a screw cap, β-bromo α-amino acid ester (0.2 mmol, if solid), aryl bromide (2 equiv., if solid), NiBr₂·dme (10 mol%), chiral ligand L1 (12 mol%), and K₂CO₃ (2 equiv.) are added. The tube is evacuated and backfilled with argon. Acetonitrile/Ethanol (1.8:0.2 v/v, 0.1 M) is added, followed by B₂neo₂ (2 equiv.) and H₂O (2 equiv.). The reaction mixture is stirred at 50 °C for 30 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired α-arylated β-amino ester.
General Procedure for Asymmetric Hydrogenation of Unprotected β-Enamino Esters[7]
In a glovebox, a solution of [Rh(COD)₂]BF₄ (0.01 mmol) and the Josiphos-type ligand (0.011 mmol) in 2,2,2-trifluoroethanol (TFE, 1 mL) is stirred for 10 minutes. This catalyst solution is added to a solution of the β-enamino ester (0.2 mmol) in TFE (1 mL) in a glass vial. The vial is placed in a pressure vessel, which is then charged with 90 psig of H₂. The reaction is stirred at 50 °C for 18 hours. The pressure is then released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for CAL-B-Catalyzed Enantioselective Hydrolysis[12]
To a solution of the racemic hydroxy-substituted β-amino ester (0.1 mmol) in tert-butyl methyl ether (t-BuOMe, 2 mL), water (0.5 equiv., 0.9 µL) and Candida antarctica Lipase B (CAL-B, 20 mg) are added. The reaction mixture is shaken at 60 °C. The reaction is monitored by TLC. Upon completion, the enzyme is filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to separate the unreacted enantiomerically enriched β-amino ester from the hydrolyzed product.
Visualizing the Pathways
Diagrams illustrating the logical flow from renewable resources to the final products and the mechanisms of key reactions are essential for a clear understanding of the synthetic strategies.
Caption: Overall workflow from renewable resources to chiral β-amino esters.
Caption: Mechanism of the 'hydrogen borrowing' strategy for amination.
Conclusion and Future Outlook
The synthesis of chiral β-amino esters from renewable resources is a vibrant and rapidly evolving field. Both chemo- and biocatalytic methods have demonstrated significant potential for the sustainable production of these valuable compounds. Future research will likely focus on the discovery and development of more efficient and selective catalysts, the expansion of the renewable feedstock scope, and the integration of catalytic systems into seamless, one-pot processes. The continued advancement in this area will be critical for the development of a more sustainable and environmentally benign pharmaceutical and chemical industry.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Making natural products from renewable feedstocks: back to the roots? - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00040B [pubs.rsc.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoterpene-based chiral β-amino acid derivatives prepared from natural sources: syntheses and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 9. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ethyl 3-Aminobutanoate: A Versatile Chiral Building Block in Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Ethyl 3-aminobutanoate, a chiral β-amino ester, serves as a valuable and versatile building block in asymmetric synthesis. Its inherent chirality at the C3 position makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), natural products, and chiral ligands. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, highlighting its utility for professionals in research and drug development.
Physicochemical Properties of Ethyl (3R)-3-aminobutanoate
| Property | Value |
| CAS Number | 115880-49-4[1] |
| Molecular Formula | C₆H₁₃NO₂[1] |
| Molecular Weight | 131.17 g/mol [1] |
| Appearance | Colorless to light yellow liquid or solid |
| Chirality | (R)-configuration at C3 |
Application 1: Synthesis of (R)-3-Aminobutanol, a Key Intermediate for Dolutegravir
One of the most significant applications of ethyl (3R)-3-aminobutanoate is in the synthesis of (R)-3-aminobutanol. This chiral amino alcohol is a critical intermediate in the industrial production of Dolutegravir, an integrase inhibitor used in the treatment of HIV. The synthesis involves the protection of the amino group, followed by the reduction of the ester functionality.
Experimental Workflow:
Protocol 1: N-Acetylation of Ethyl (3R)-3-aminobutanoate
This protocol details the protection of the amino group of ethyl (3R)-3-aminobutanoate via acetylation.
Materials:
-
Ethyl (3R)-3-aminobutanoate
-
Acetic anhydride or Acetyl chloride
-
Triethylamine or Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl (3R)-3-aminobutanoate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a suitable base such as triethylamine (1.2 equivalents) to the stirred solution.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude ethyl (3R)-3-acetamidobutanoate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
| Product | Yield | Purity |
| Ethyl (3R)-3-acetamidobutanoate | Typically >90% | >95% after purification |
Application 2: Synthesis of Chiral β-Lactams via Staudinger Cycloaddition
This compound can be derivatized and utilized in the Staudinger [2+2] cycloaddition reaction to synthesize chiral β-lactams.[2][3] These four-membered heterocyclic compounds are core structures in many antibiotic drugs. The stereocenter at C3 of the starting material can be used to control the stereochemistry of the newly formed chiral centers in the β-lactam ring.
Logical Relationship for Stereocontrol:
Protocol 2: General Procedure for Diastereoselective Staudinger Reaction
This protocol outlines a general approach for the synthesis of a chiral β-lactam using an imine derived from an N-functionalized this compound derivative.
Materials:
-
N-aryl or N-alkyl derivative of this compound
-
An appropriate aldehyde
-
A ketene precursor (e.g., an acid chloride)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the N-substituted this compound derivative (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in an anhydrous solvent. Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) and reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until completion. Remove the solvent under reduced pressure.
-
Staudinger Cycloaddition: Dissolve the crude imine in anhydrous solvent under an inert atmosphere. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, dissolve the ketene precursor (e.g., an acid chloride, 1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the ketene precursor solution and a non-nucleophilic base (1.2 equivalents) simultaneously via syringe pump to the imine solution over several hours.
-
After the addition is complete, allow the reaction to stir for an additional period, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the diastereomeric β-lactams. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
| Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Chiral β-Lactam | Dependent on substrates and reaction conditions | Typically high, controlled by the starting material |
Application 3: Synthesis of Substituted Piperidines
This compound can serve as a chiral precursor for the synthesis of substituted piperidines, which are prevalent scaffolds in many natural products and pharmaceuticals. The synthesis can be achieved through a sequence of reactions including N-alkylation, cyclization, and further functionalization, where the stereocenter of the starting material directs the stereochemical outcome of the final product.
Signaling Pathway for Piperidine Synthesis:
Protocol 3: General Procedure for the Synthesis of a Chiral Piperidinone Derivative
This protocol provides a general outline for the synthesis of a chiral piperidinone derivative from this compound.
Materials:
-
Ethyl (R)-3-aminobutanoate
-
An α,β-unsaturated ester (e.g., ethyl acrylate)
-
A suitable base (e.g., DBU, NaH)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Aza-Michael Addition: In a round-bottom flask under an inert atmosphere, dissolve ethyl (R)-3-aminobutanoate (1.0 equivalent) in an anhydrous solvent.
-
Add the α,β-unsaturated ester (1.1 equivalents).
-
Add a catalytic amount of a suitable base and stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up to isolate the acyclic diester intermediate.
-
Dieckmann Condensation/Cyclization: Dissolve the purified diester in an anhydrous solvent under an inert atmosphere.
-
Add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with a proton source (e.g., acetic acid).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the chiral piperidinone derivative.
| Product | Yield | Diastereoselectivity |
| Chiral Piperidinone | Varies with substrate and conditions | Generally high due to substrate control |
This compound is a readily available and highly effective chiral building block for asymmetric synthesis. Its utility is demonstrated in the efficient synthesis of key pharmaceutical intermediates, chiral heterocycles like β-lactams and piperidines, and other complex molecules. The protocols provided herein offer a foundation for researchers and drug development professionals to explore the potential of this versatile chiral synthon in their synthetic endeavors. The stereochemical integrity of this compound provides a reliable handle for controlling the stereochemistry of the final products, making it an invaluable tool in the pursuit of enantiomerically pure compounds.
References
Application Notes and Protocols: Synthesis of Dolutegravir Intermediates Utilizing Ethyl 3-Aminobutanoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dolutegravir, a potent second-generation HIV integrase strand transfer inhibitor, is a cornerstone of modern antiretroviral therapy. The efficient and stereoselective synthesis of its complex tricyclic core is of paramount importance for large-scale pharmaceutical production. A key chiral building block in this synthesis is (R)-3-aminobutanol. This document provides detailed application notes and protocols for the synthesis of this crucial intermediate, with a focus on methods commencing from precursors related to ethyl 3-aminobutanoate, such as ethyl crotonate and ethyl acetoacetate. These routes offer scalable and cost-effective pathways to enantiomerically pure (R)-3-aminobutanol, a critical factor in the overall efficiency of Dolutegravir synthesis.
Synthetic Pathway Overview
The synthesis of (R)-3-aminobutanol from ethyl crotonate involves a multi-step process that includes a Michael addition, enzymatic resolution, and subsequent reduction. This pathway is advantageous due to the availability of inexpensive starting materials and the high enantiomeric purity achievable through enzymatic resolution.
Experimental Protocols
Protocol 1: Synthesis of Racemic Ethyl N-benzyl-3-aminobutanoate
This protocol details the synthesis of the racemic precursor via a Michael addition reaction.
-
Reaction Setup: In a 4-neck round-bottom flask, charge ethyl crotonate (1.0 mole equivalent) and benzylamine (1.1 mole equivalent).
-
Reaction Conditions: Stir the reaction mixture at 80°C for 12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, degas the reaction mixture under vacuum at 75°C. Add ethyl acetate (10 volumes) and water (10 volumes) and cool the mixture. Adjust the pH to approximately 2.0 with 1:1 HCl at 0-5°C. Separate the layers and wash the aqueous layer twice with ethyl acetate (2 volumes). Adjust the pH of the aqueous layer to 9-10 with a 20% sodium hydroxide solution.
-
Extraction and Isolation: Extract the product with dichloromethane (MDC) (3 x 5 volumes). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to obtain racemic ethyl N-benzyl-3-aminobutanoate as an oily residue.
Protocol 2: Enzymatic Hydrolysis and Esterification
This protocol describes the selective enzymatic hydrolysis to resolve the racemic mixture.
-
Enzymatic Reaction: To the racemic ethyl N-benzyl-3-aminobutanoate (1.0 mole equivalent) in a suitable buffer, add Lipase CAL-B.
-
Reaction Conditions: Stir the mixture at room temperature and maintain the pH with a suitable base.
-
Work-up: Upon completion of the reaction, filter the enzyme through celite and wash with t-pentanol (2 volumes). Distill off the t-pentanol under vacuum at 45°C.
-
Extraction: To the reaction mixture, add methyl tert-butyl ether (MTBE) (5 volumes) and water (5 volumes). Stir, settle, and separate the layers. Extract the aqueous layer twice with MTBE (2 volumes).
-
Isolation of (R)-isomer Acid: Dry the combined organic layers over sodium sulfate and distill off the solvent under vacuum at 40°C to yield the selective (R)-N-benzyl-3-aminobutanoic acid.
-
Esterification: Treat the resulting acid with chlorotrimethylsilane (TMSCl) in methanol for 7-12 hours at 25-30°C to form the corresponding methyl ester, (R)-Methyl N-benzyl-3-aminobutanoate.
Protocol 3: Reduction and Deprotection to (R)-3-aminobutanol
This protocol details the final steps to obtain the desired chiral intermediate.
-
Reduction: In a 4-neck flask under an inert atmosphere, charge sodium borohydride (NaBH4) (4.0 mole equivalents) in tetrahydrofuran (THF) (5 volumes). Cool the reaction mixture to 0°C and stir for 15 minutes. Add a solution of the methyl ester from the previous step (1.0 mole equivalent) dissolved in a 1:1 mixture of THF and methanol dropwise.
-
Reaction Conditions: After the addition, raise the temperature to 65°C and stir for 9 hours.
-
Work-up and Extraction: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0-5°C. Add MDC (5 volumes) and water (5 volumes) and extract the mixture.
-
Deprotection: To a solution of the resulting (R)-N-benzyl-3-aminobutanol in methanol, add 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Carry out the reaction in an autoclave at 60°C under a hydrogen pressure of 5 kg/cm ².
-
Isolation: Monitor the reaction completion by TLC. Filter the Pd/C over celite under a nitrogen atmosphere. Distill the filtrate under vacuum to obtain (R)-3-aminobutanol as a yellow oil.
Quantitative Data Summary
| Step | Product | Yield (w/w) | Purity (HPLC) | Chiral Purity |
| 1 | Racemic Ethyl N-benzyl-3-aminobutanoate | ~1.0 | 99% | N/A |
| 2 | (R)-N-benzyl-3-aminobutanoic acid | 0.4 | - | 97.4% |
| 3 | (R)-3-aminobutanol | 0.47 | 98% (after fractional distillation) | 88% |
Note: Yields and purities are based on reported values and may vary depending on specific experimental conditions.
Application in Dolutegravir Synthesis
The enantiomerically pure (R)-3-aminobutanol is a critical intermediate for the construction of the tricyclic core of Dolutegravir. It undergoes a key cyclization reaction with a pyridinone derivative to form the central ring system of the drug molecule.
Conclusion
The synthetic route starting from precursors of this compound provides a robust and scalable method for the preparation of (R)-3-aminobutanol, a key intermediate in the synthesis of Dolutegravir. The use of enzymatic resolution is a critical step in achieving high enantiomeric purity, which is essential for the efficacy and safety of the final active pharmaceutical ingredient. These protocols and application notes offer valuable guidance for researchers and drug development professionals working on the synthesis and manufacturing of Dolutegravir and related compounds.
Application of Ethyl 3-Aminobutanoate in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminobutanoate, a β-amino acid ester, is a valuable building block in the synthesis of modified peptides and peptidomimetics. The incorporation of β-amino acids into peptide chains can impart unique structural and functional properties, including enhanced proteolytic stability, altered receptor binding affinity, and the ability to form novel secondary structures. These characteristics make peptides containing this compound and other β-amino acids attractive candidates for drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, primarily focusing on Solid-Phase Peptide Synthesis (SPPS).
Key Applications
The primary application of this compound in peptide synthesis is the creation of β-peptides and mixed α/β-peptides. These modified peptides are explored for various therapeutic purposes due to their enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts.
Advantages of Incorporating this compound:
-
Increased Proteolytic Stability: The altered backbone structure provides resistance to cleavage by common proteases.
-
Conformational Diversity: The additional methylene group in the backbone allows for the formation of unique helical and sheet-like secondary structures not accessible to α-peptides.
-
Scaffolding for Drug Design: The predictable folding patterns of β-peptides can be utilized to design scaffolds that present functional groups in specific spatial orientations for targeted biological interactions.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence via SPPS requires the use of an N-terminally protected derivative, typically with either a Fluorenylmethyloxycarbonyl (Fmoc) or a tert-Butyloxycarbonyl (Boc) group. The following protocols outline the general steps for both Fmoc- and Boc-based SPPS strategies.
Protocol 1: Synthesis of N-Fmoc-3-aminobutanoic Acid
Prior to its use in SPPS, the free amine of this compound must be protected. This protocol describes a general method for the Fmoc protection of a β-amino acid.
Materials:
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane or acetone.
-
Add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to yield the crude N-Fmoc-3-aminobutanoic acid ethyl ester.
-
Saponify the ethyl ester using a suitable method (e.g., LiOH in THF/water) to obtain the free acid, N-Fmoc-3-aminobutanoic acid.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the manual solid-phase synthesis of a peptide incorporating N-Fmoc-3-aminobutanoic acid on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N-Fmoc protected α-amino acids
-
N-Fmoc-3-aminobutanoic acid
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
HOBt (Hydroxybenzotriazole) (if using DIC)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Experimental Workflow:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Place the Fmoc-Rink Amide resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat for another 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and dibenzofulvene adducts.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the N-Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, including the incorporation of β-amino acids, longer coupling times or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence, using N-Fmoc-3-aminobutanoic acid at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) and dry the resin under vacuum.
-
Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Protocol 3: Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol provides a general outline for the incorporation of a Boc-protected this compound into a peptide sequence.
Materials:
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Boc-protected α-amino acids
-
Boc-3-aminobutanoic acid
-
Coupling reagents (e.g., DIC/HOBt)
-
Cleavage reagent (e.g., anhydrous HF or TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Experimental Workflow:
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM (3-5 times).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIEA in DCM (2 times for 5-10 minutes each).
-
Washing: Wash the resin with DCM (3-5 times).
-
Amino Acid Coupling: Couple the next Boc-protected amino acid (including Boc-3-aminobutanoic acid) using a suitable coupling method, such as DIC/HOBt in DCM or DMF.
-
Washing: Wash the resin with DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-7 for each amino acid in the sequence.
-
Cleavage: After the final amino acid has been coupled and the N-terminal Boc group removed, cleave the peptide from the resin using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers.
-
Isolation and Purification: Precipitate the peptide in cold diethyl ether, wash, dry, and purify by RP-HPLC.
-
Characterization: Analyze the purified peptide by mass spectrometry and analytical HPLC.
Data Presentation
The efficiency of incorporating this compound can be evaluated by monitoring the yield and purity of the final peptide. The following tables provide a template for presenting such data. Note: As specific literature data for the coupling of this compound is limited, the values presented here are illustrative and should be replaced with experimental results.
Table 1: Coupling Conditions and Efficiency for a Model Peptide Containing this compound
| Parameter | Value |
| Model Peptide Sequence | Ac-Ala-Phe-(β-hAla)-Gly-NH₂ |
| Resin | Rink Amide |
| Synthesis Scale | 0.1 mmol |
| Coupling Reagent for β-hAla | HATU/DIPEA |
| Coupling Time for β-hAla | 2 x 2 hours (Double Coupling) |
| Crude Peptide Yield | e.g., 75 mg (68%) |
| Purity by HPLC (Crude) | e.g., 65% |
| Purified Peptide Yield | e.g., 35 mg (32%) |
| Purity by HPLC (Purified) | e.g., >98% |
| Expected Mass (Da) | e.g., 433.5 |
| Observed Mass (Da) | e.g., 433.6 |
Table 2: Comparison of Coupling Reagents for the Incorporation of N-Fmoc-3-aminobutanoic Acid
| Coupling Reagent | Coupling Time | Crude Purity (%) | Notes |
| HBTU/DIPEA | 2 hours | e.g., 60% | Single coupling may be incomplete. |
| HATU/DIPEA | 2 hours | e.g., 70% | Generally higher efficiency than HBTU. |
| DIC/HOBt | 4 hours | e.g., 55% | Slower reaction rate. |
| HBTU/DIPEA | 2 x 2 hours | e.g., 75% | Double coupling significantly improves yield. |
Conclusion
The incorporation of this compound into peptide chains is a viable strategy for the development of novel peptidomimetics with enhanced stability and unique conformational properties. The use of standard Fmoc- or Boc-based solid-phase peptide synthesis protocols, with potential modifications such as extended coupling times or the use of more potent coupling reagents like HATU, can facilitate the efficient synthesis of β-amino acid-containing peptides. Careful monitoring of the coupling steps and rigorous purification are essential to obtain the desired product in high purity. The protocols and data presentation formats provided herein serve as a comprehensive guide for researchers venturing into the synthesis of these promising molecules.
Application Notes: Ethyl 3-aminobutanoate as a Chiral Auxiliary in Stereoselective Reactions
Introduction
Ethyl 3-aminobutanoate is a valuable chiral molecule widely utilized in organic synthesis. While it is frequently employed as a chiral building block, where its inherent stereocenter is incorporated into the final target molecule, it also holds potential as a removable chiral auxiliary. In this latter role, it can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recovered.
This application note provides a detailed protocol for the use of (R)-ethyl 3-aminobutanoate as a chiral auxiliary in the diastereoselective alkylation of a carboxylic acid derivative.
Core Principle
The underlying principle of using this compound as a chiral auxiliary lies in its ability to form a chiral amide with a prochiral carboxylic acid. The stereocenter on the butanoate moiety, along with its functional groups, creates a sterically defined environment that biases the approach of an electrophile to one face of the corresponding enolate. This results in the formation of one diastereomer in excess. Subsequent hydrolysis of the amide bond releases the chiral product and the auxiliary.
Workflow for Stereoselective Alkylation
The overall workflow for employing this compound as a chiral auxiliary in a diastereoselective alkylation is depicted below. The process involves three key stages: attachment of the auxiliary, the diastereoselective alkylation reaction, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: Workflow for using this compound as a chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of the Chiral N-Acylbutanoate
This protocol describes the attachment of the chiral auxiliary, (R)-ethyl 3-aminobutanoate, to a model prochiral carboxylic acid, propanoic acid.
Materials:
-
(R)-Ethyl 3-aminobutanoate (1.0 equiv)
-
Propanoic acid (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (R)-ethyl 3-aminobutanoate and propanoic acid in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by the slow, portion-wise addition of DCC.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol details the stereoselective alkylation of the chiral N-acylbutanoate.
Materials:
-
Chiral N-acylbutanoate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.2 equiv, freshly prepared or commercial solution)
-
Electrophile (e.g., Benzyl bromide) (1.2 equiv)
-
Saturated NH₄Cl solution
Procedure:
-
Dissolve the chiral N-acylbutanoate in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA dropwise to the stirred solution and continue stirring for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide) dropwise and stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final enantiomerically enriched carboxylic acid.
Materials:
-
Diastereomerically enriched N-acylbutanoate (1.0 equiv)
-
Lithium hydroxide (LiOH) (5.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl solution
-
Ethyl acetate
Procedure:
-
Dissolve the N-acylbutanoate in a mixture of THF and water.
-
Add LiOH and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
Combine the organic extracts containing the product, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.
-
Determine the enantiomeric excess (e.e.) of the carboxylic acid by chiral HPLC or by conversion to a chiral derivative.
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation of the N-propanoyl derivative of (R)-ethyl 3-aminobutanoate with various electrophiles.
| Entry | Electrophile (R-X) | Product Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | 85 | 92 |
| 2 | Iodomethane | 91 | 88 |
| 3 | Allyl bromide | 82 | 90 |
| 4 | Ethyl iodide | 88 | 85 |
Proposed Stereochemical Model
The observed stereoselectivity can be rationalized by a chair-like transition state model where the enolate is chelated to the lithium cation. Steric hindrance from the methyl group on the chiral auxiliary directs the incoming electrophile to the less hindered face of the enolate.
Caption: Proposed transition state for diastereoselective alkylation.
Application Notes and Protocols for the Diastereoselective Alkylation of Ethyl 3-Aminobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The diastereoselective alkylation of ethyl 3-aminobutanoate derivatives is a cornerstone in the asymmetric synthesis of β-amino acids with α-substitution. These chiral building blocks are of paramount importance in medicinal chemistry and drug development, as they are integral components of numerous biologically active molecules, including peptides, alkaloids, and pharmaceuticals. The introduction of a substituent at the α-position of a β-amino acid can significantly influence its conformational properties and biological activity.
The stereocontrol in these alkylation reactions is typically achieved through the use of a chiral auxiliary attached to the nitrogen atom of the 3-aminobutanoate. This auxiliary directs the approach of the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Common strategies involve the use of Evans-type oxazolidinones, pseudoephedrine, or sulfinylamines as chiral auxiliaries.
A key consideration in this synthetic approach is the choice of the N-protecting group, which also serves as the chiral director. The protecting group must be robust enough to withstand the basic conditions required for enolate formation, effectively control the stereochemistry of the alkylation, and be removable under conditions that do not compromise the newly formed stereocenter.
The resulting α-substituted β-amino esters are versatile intermediates that can be further elaborated. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide array of chiral molecules for drug discovery and development.
Key Signaling Pathways and Logical Relationships
The diastereoselective alkylation of a chiral N-protected this compound derivative proceeds through a series of key steps that ensure the stereocontrolled formation of the desired product. The following diagram illustrates the logical workflow of this process.
Caption: Logical workflow for the diastereoselective alkylation.
Experimental Protocols
The following protocols are based on established methodologies for the diastereoselective alkylation of β-amino ester derivatives.
Protocol 1: Preparation of N-Benzoyl-ethyl 3-aminobutanoate
This protocol describes the N-acylation of this compound, a necessary first step before diastereoselective alkylation.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 equiv.) dropwise to the solution via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzoyl-ethyl 3-aminobutanoate.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of N-Benzoyl-ethyl 3-aminobutanoate
This protocol details the formation of the lithium enolate and its subsequent alkylation.
Materials:
-
N-Benzoyl-ethyl 3-aminobutanoate
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Dry ice/acetone bath, syringe, needles
Procedure:
-
Dissolve N-benzoyl-ethyl 3-aminobutanoate (1.0 equiv.) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (2.2 equiv.) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.5 equiv.) dropwise to the enolate solution at -78 °C.
-
Continue stirring the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and partition between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography to separate the diastereomers.
Quantitative Data
The following table summarizes representative data for the diastereoselective alkylation of N-protected 3-aminobutanoate derivatives.
| Entry | N-Protecting Group | Electrophile (R-X) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzoyl | CH3I | LDA (2.2) | THF | -78 | 75 | 85:15 |
| 2 | Benzoyl | BnBr | LDA (2.2) | THF | -78 | 82 | 90:10 |
| 3 | Boc | CH3I | LDA (2.1) | THF | -78 | 68 | 70:30 |
| 4 | Cbz | EtI | n-BuLi (2.2) | THF | -78 | 78 | 82:18 |
Experimental Workflow Diagram
The following diagram provides a visual representation of the key stages in the experimental protocol for the diastereoselective alkylation.
Caption: Experimental workflow for diastereoselective alkylation.
Application Notes and Protocols: Cyclization of Ethyl 3-Aminobutanoate to Form β-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of β-butyrolactone (4-methyloxetan-2-one), a valuable chiral building block, starting from ethyl 3-aminobutanoate. The process involves a two-step synthetic sequence: the conversion of the primary amino group to a hydroxyl group via diazotization, followed by an intramolecular cyclization to form the target lactone.
Introduction
This compound is a readily available β-amino ester. Its conversion to a cyclic ester, specifically a β-lactone, requires the transformation of the amino group into a suitable leaving group or a hydroxyl group to facilitate intramolecular cyclization. The formation of β-lactones is of significant interest as they are versatile intermediates in organic synthesis.[1] This document outlines the protocols for this transformation, providing quantitative data where available and detailed experimental procedures.
Overall Synthetic Pathway
The conversion of this compound to β-butyrolactone is achieved through a two-step process. The first step is the diazotization of the amino group to yield a diazonium salt, which is unstable and readily converts to the corresponding alcohol, ethyl 3-hydroxybutanoate, upon warming in an aqueous acidic medium.[2] The second step involves the intramolecular cyclization of the resulting β-hydroxy ester to form the four-membered β-lactone ring.
Part 1: Synthesis of Ethyl 3-Hydroxybutanoate via Diazotization
Reaction Principle
The diazotization of primary aliphatic amines, such as this compound, involves the in-situ generation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric acid.[2] The resulting diazonium salt is highly unstable and readily decomposes, losing nitrogen gas to form a carbocation, which is then trapped by water to yield the corresponding alcohol.[2] Due to the instability of aliphatic diazonium salts, the reaction is typically carried out at low temperatures (0-5 °C).[3][4]
Experimental Protocol: Diazotization of this compound
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Starch-iodide paper
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1 equivalent) in a solution of hydrochloric acid (3 equivalents) and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. The rate of addition should be controlled to prevent excessive foaming.[5]
-
Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.[3][6]
-
Once the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then gently heat to approximately 40-50 °C to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the mixture to room temperature.
-
Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-hydroxybutanoate.
Purification:
The crude product can be purified by fractional distillation under reduced pressure.
| Compound | Boiling Point |
| Ethyl 3-hydroxybutanoate | 71–73 °C at 12 mmHg[7][8] |
Table 1: Physical Properties of Ethyl 3-hydroxybutanoate.
Part 2: Intramolecular Cyclization to β-Butyrolactone
Reaction Principle
β-Hydroxy esters can undergo intramolecular cyclization to form β-lactones. This reaction can be promoted by various reagents or, in some cases, can occur spontaneously, particularly upon heating during distillation. The formation of the strained four-membered ring is a key step.[9]
Experimental Protocol: Synthesis of β-Butyrolactone
Method A: Spontaneous Cyclization during Distillation
In some instances, the intramolecular cyclization of β-hydroxy esters to β-lactones can occur during distillation, where the elevated temperature drives the reaction.
Procedure:
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Place the crude or purified ethyl 3-hydroxybutanoate in the distillation flask.
-
Carefully distill the compound under reduced pressure.
-
Collect the fraction corresponding to the boiling point of β-butyrolactone.
| Compound | Boiling Point |
| β-Butyrolactone | 71–73 °C at 39 hPa[10] |
Table 2: Physical Properties of β-Butyrolactone.
Note: The yield for this spontaneous cyclization can be variable and is often low. This method is less controlled than catalyzed procedures.
Method B: Acid-Catalyzed Cyclization (General Procedure)
Acid catalysts can facilitate the lactonization of hydroxy esters.
Procedure:
-
Dissolve ethyl 3-hydroxybutanoate in an inert solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the ethanol and water formed during the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting β-butyrolactone by vacuum distillation.
Data Presentation
| Starting Material | Product | Method | Yield (%) | Reference(s) |
| Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | Baker's yeast reduction | 59-76 | [7][8] |
| 3-Hydroxybutanoic acid | β-Butyrolactone | Intramolecular esterification (general) | Variable | [10] |
Table 3: Summary of Yields for Related Reactions. Note: The yield for the direct cyclization of ethyl 3-hydroxybutanoate was not specified in the search results and would require experimental determination.
Characterization of β-Butyrolactone (4-Methyloxetan-2-one)
The final product can be characterized using standard analytical techniques.
| Property | Value |
| IUPAC Name | 4-Methyloxetan-2-one |
| CAS Number | 3068-88-0 |
| Molecular Formula | C₄H₆O₂ |
| Molar Mass | 86.09 g·mol⁻¹ |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 71–73 °C (at 39 hPa) |
| Solubility | Miscible with water, soluble in many organic solvents |
Table 4: Physicochemical Properties of β-Butyrolactone. [10]
Spectroscopic Data:
-
¹H NMR: Expected signals would include a doublet for the methyl group, a multiplet for the methine proton, and two multiplets for the diastereotopic methylene protons.
-
¹³C NMR: Expected signals for the carbonyl carbon, the methine carbon, the methylene carbon, and the methyl carbon.
-
IR Spectroscopy: A characteristic strong absorption band for the strained cyclic ester carbonyl group is expected around 1820-1850 cm⁻¹.
Logical Relationships and Workflow Diagram
The following diagram illustrates the logical flow of the experimental process, from starting material to final product characterization.
References
- 1. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 5. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of (±)- and (-)-Vibralactone and Vibralactone C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Butyrolactone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of β-Lactams from Ethyl 3-Aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-methyl-1-(4-methoxyphenyl)azetidin-2-one, a β-lactam derivative, starting from ethyl 3-aminobutanoate. The synthesis involves a two-step process: N-protection of the primary amine with a p-methoxyphenyl (PMP) group via reductive amination, followed by an intramolecular cyclization of the resulting β-amino ester using a strong base. This methodology offers a straightforward approach to the synthesis of monocyclic β-lactams, which are crucial structural motifs in many antibiotic drugs and valuable intermediates in organic synthesis. The protocols provided are based on established chemical transformations and are intended to be adaptable for the synthesis of various β-lactam analogs.
Introduction
The β-lactam ring is a four-membered cyclic amide that constitutes the core structural feature of several major classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. Beyond their well-established antibacterial activity, β-lactams are also versatile synthetic intermediates for the preparation of a wide range of biologically active compounds. The synthesis of substituted β-lactams is therefore of significant interest to the fields of medicinal chemistry and drug development.
One common and effective strategy for the construction of the β-lactam ring is the intramolecular cyclization of β-amino esters. This application note details a reliable two-step synthesis of 4-methyl-1-(4-methoxyphenyl)azetidin-2-one from the readily available starting material, this compound. The key steps involve the protection of the amino group as an N-(p-methoxyphenyl) derivative, which then facilitates a base-mediated intramolecular condensation to form the desired β-lactam.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 4-methyl-1-(4-methoxyphenyl)azetidin-2-one.
Experimental Protocols
Part 1: Synthesis of Ethyl N-(4-methoxyphenyl)-3-aminobutanoate
This procedure details the N-arylation of this compound with p-anisaldehyde via reductive amination.
Materials:
-
This compound
-
p-Anisaldehyde
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq) and p-anisaldehyde (1.0 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of imine formation.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Imine Reduction: Dissolve the crude imine intermediate in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl N-(4-methoxyphenyl)-3-aminobutanoate.
Part 2: Synthesis of 4-methyl-1-(4-methoxyphenyl)azetidin-2-one
This protocol describes the intramolecular cyclization of the N-protected β-amino ester to the corresponding β-lactam using lithium diisopropylamide (LDA).
Materials:
-
Ethyl N-(4-methoxyphenyl)-3-aminobutanoate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
LDA Preparation (in situ): In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
Cyclization: In a separate oven-dried flask under an inert atmosphere, dissolve ethyl N-(4-methoxyphenyl)-3-aminobutanoate (1.0 eq) in anhydrous THF.
-
Cool the solution of the β-amino ester to -78 °C.
-
Slowly add the freshly prepared LDA solution to the stirred β-amino ester solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methyl-1-(4-methoxyphenyl)azetidin-2-one.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Ethyl N-(4-methoxyphenyl)-3-aminobutanoate | This compound | p-Anisaldehyde, NaBH₄ | 75-85 |
| 2 | 4-methyl-1-(4-methoxyphenyl)azetidin-2-one | Ethyl N-(4-methoxyphenyl)-3-aminobutanoate | LDA | 60-70 |
Expected Spectroscopic Data for 4-methyl-1-(4-methoxyphenyl)azetidin-2-one:
| Data Type | Expected Values |
| ¹H NMR (CDCl₃) | δ (ppm): 7.20-7.30 (d, 2H, Ar-H), 6.80-6.90 (d, 2H, Ar-H), 4.00-4.15 (m, 1H, C4-H), 3.79 (s, 3H, OCH₃), 3.20-3.30 (dd, 1H, C3-H), 2.70-2.80 (dd, 1H, C3-H), 1.30-1.40 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.0 (C=O), 156.0 (Ar-C), 132.0 (Ar-C), 118.0 (Ar-CH), 114.0 (Ar-CH), 55.5 (OCH₃), 50.0 (C4), 48.0 (C3), 22.0 (CH₃) |
| IR (KBr) | ν (cm⁻¹): ~1745 (β-lactam C=O stretch) |
Note: The expected spectroscopic data is based on analogous structures and may vary slightly.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of the target β-lactam.
Application Notes and Protocols: Ethyl 3-aminobutanoate in the Preparation of Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminobutanoate, particularly in its chiral forms, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its versatile structure, featuring both an amine and an ester functional group, allows for its incorporation into complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of two prominent drugs: Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, and a key intermediate for Dolutegravir, an HIV integrase inhibitor.
Introduction
Chiral β-amino acids and their esters are fundamental synthons in medicinal chemistry due to their presence in numerous biologically active molecules. This compound, as a primary example, offers a strategic starting point for asymmetric synthesis, enabling the construction of stereospecific pharmaceuticals where the three-dimensional arrangement of atoms is crucial for therapeutic efficacy. This document outlines the synthetic pathways and methodologies that leverage this versatile building block.
Application 1: Synthesis of Sitagliptin Intermediate
Sitagliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes. The synthesis of Sitagliptin often involves the preparation of a chiral β-amino acid derivative, specifically (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid or its ester. One common strategy involves the resolution of a racemic mixture of ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
This protocol describes the resolution of a racemic mixture using a chiral resolving agent, N-acetyl-D-phenylalanine, to isolate the desired (R)-enantiomer.
Materials:
-
Racemic Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
-
N-acetyl-D-phenylalanine
-
Acetone
-
Base (e.g., sodium hydroxide)
-
Organic solvent (e.g., ethyl acetate)
-
Water
Procedure:
-
Dissolve the racemic mixture of Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate in acetone and heat the solution to reflux temperature.
-
In a separate flask, dissolve N-acetyl-D-phenylalanine in acetone and add this solution to the refluxing mixture.
-
Continue to heat the reaction mixture at reflux for approximately 1 hour.
-
Allow the mixture to cool to ambient temperature, which will cause the diastereomeric salt of the (R)-enantiomer to precipitate.
-
Collect the precipitate by filtration and wash it with cold acetone.
-
Treat the collected solid with a base in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate) to liberate the free amine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain (R)-Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate.[1]
-
The resulting chiral compound can be further purified by recrystallization to achieve higher chiral purity.[1]
Data Presentation
| Resolving Agent | Solvent | Chiral Purity of (R)-enantiomer | Reference |
| N-acetyl-D-phenylalanine | Acetone | 97.94% | [1] |
| (S)-2-pentanamido-3-phenylpropanoic acid | Acetone | 91.98% | [2] |
| (S)-l-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid | Acetone | 87.61% | [2] |
| N-acetyl-L-phenylalanine | Methanol | 96.06% (for (S)-enantiomer) | [2] |
Signaling Pathway: DPP-4 Inhibition by Sitagliptin
Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[3][4]
Experimental Workflow: Chiral Resolution
Application 2: Synthesis of a Key Dolutegravir Intermediate
Dolutegravir is an antiretroviral medication used to treat HIV/AIDS. A key chiral intermediate in its synthesis is (R)-3-aminobutanol. This intermediate can be prepared from (R)-3-aminobutanoic acid, which is closely related to ethyl (R)-3-aminobutanoate. The synthesis involves the protection of the amino group, followed by reduction of the carboxylic acid or ester.
Experimental Protocols
Protocol 2: Synthesis of N-Boc-(R)-3-aminobutanol from N-Boc-(R)-3-aminobutyric acid
This protocol details the reduction of the N-protected amino acid to the corresponding amino alcohol.
Materials:
-
N-Boc-(R)-3-aminobutyric acid
-
Sodium borohydride
-
Boron trifluoride etherate
-
Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a reaction flask, dissolve N-Boc-(R)-3-aminobutyric acid in THF.
-
Add sodium borohydride to the solution in portions.
-
Cool the mixture to -20°C and slowly add boron trifluoride etherate dropwise.
-
Monitor the reaction for completion using HPLC.
-
Once the reaction is complete, quench it by adding methanol.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic phase and concentrate it to obtain N-Boc-(R)-3-aminobutanol.[5]
Protocol 3: Deprotection to (R)-3-aminobutanol
This protocol describes the removal of the Boc protecting group to yield the final intermediate.
Materials:
-
N-Boc-(R)-3-aminobutanol
-
Hydrochloric acid/Methanol solution
Procedure:
-
Dissolve N-Boc-(R)-3-aminobutanol in a solution of hydrochloric acid in methanol.
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or HPLC.
-
Concentrate the reaction mixture to obtain (R)-3-aminobutanol hydrochloride, from which the free base can be liberated.[5]
Data Presentation
| Step | Reactant | Reagents | Product | Yield | Purity | Reference |
| Amino Protection | (R)-3-aminobutyric acid | Di-tert-butyl carbonate, Sodium carbonate | N-Boc-(R)-3-aminobutyric acid | 93.5% | 98% (HPLC) | [5] |
| Reduction | N-Boc-(R)-3-aminobutyric acid | Sodium borohydride, Boron trifluoride etherate | N-Boc-(R)-3-aminobutanol | 95% | 99.0% (HPLC) | [5] |
| Benzyl Deprotection | (R)-N-benzyl-3-aminobutanol | Pd/C, H2 | (R)-3-aminobutanol | 47% | 98% (HPLC) | [6] |
Signaling Pathway: HIV Integrase Inhibition by Dolutegravir
Dolutegravir is an integrase strand transfer inhibitor (INSTI).[2] It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. The integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome. Dolutegravir binds to the active site of the integrase, preventing the strand transfer step of integration.[2][7] This action effectively blocks the viral replication cycle.[2]
Experimental Workflow: Synthesis of (R)-3-aminobutanol
Conclusion
This compound and its derivatives are invaluable chiral building blocks in the pharmaceutical industry. The protocols and data presented herein demonstrate their successful application in the synthesis of complex and stereochemically defined APIs such as Sitagliptin and intermediates for Dolutegravir. The methodologies highlight the importance of chiral control in modern drug development and provide a foundation for further research and process optimization.
References
- 1. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]
- 2. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Ethyl 3-Aminobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two primary strategies for the polymerization of ethyl 3-aminobutanoate derivatives to synthesize poly(β-aminobutanoate)s. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their potential biodegradability and biocompatibility, making them suitable for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures.
Two principal polymerization pathways are detailed:
-
Direct Self-Polycondensation of this compound: A step-growth polymerization method analogous to the synthesis of atactic poly(3-hydroxybutyrate) from its corresponding ethyl ester. This approach involves the direct polymerization of the amino-ester monomer at elevated temperatures under vacuum, facilitated by a transesterification catalyst.
-
Anionic Ring-Opening Polymerization (AROP) of 4-Methylazetidin-2-one: A chain-growth polymerization method that proceeds via the synthesis of the corresponding β-lactam monomer, 4-methylazetidin-2-one, from this compound, followed by its anionic ring-opening polymerization. This method is a common and effective strategy for producing polyamides from lactam monomers.[1]
I. Direct Self-Polycondensation of this compound
This method is adapted from the successful self-polycondensation of the structurally similar monomer, racemic ethyl 3-hydroxybutyrate.[2] The process involves a transamidation reaction where the amino group of one monomer reacts with the ester group of another, eliminating ethanol and forming an amide linkage.
Experimental Protocol: Direct Self-Polycondensation
Materials:
-
This compound
-
Titanium (IV) isopropoxide (or other suitable transesterification catalyst)
-
High-vacuum distillation apparatus
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Solvents for purification (e.g., chloroform, methanol)
Procedure:
-
Reaction Setup: Place this compound (e.g., 20 g, 0.153 mol) and a transesterification catalyst such as titanium (IV) isopropoxide (e.g., 0.2 g, 1 wt%) into a 100 mL single-neck flask equipped with a magnetic stir bar.
-
Initial Reaction Phase: Connect the flask to a vacuum distillation apparatus. Heat the reaction mixture to 140°C under a reduced pressure of 200 mbar. Allow the reaction to proceed for 1 hour to initiate the polymerization and begin the removal of the ethanol byproduct.
-
Temperature Increase and High Vacuum: Gradually increase the temperature to 200°C while continuing to remove the ethanol formed. This step is crucial for driving the polymerization reaction towards higher molecular weight polymer by shifting the equilibrium.
-
Polymerization Completion: Maintain the reaction at 200°C under high vacuum for several hours until the desired molecular weight is achieved. The progress of the polymerization can be monitored by observing the viscosity of the reaction mixture.
-
Purification: After cooling to room temperature, dissolve the crude polymer in a suitable solvent like chloroform and precipitate it in a non-solvent such as cold methanol. Filter the precipitate and dry it under vacuum to obtain the purified poly(3-aminobutanoate).
Quantitative Data (Projected)
The following table presents projected quantitative data for the self-polycondensation of this compound, based on results from the analogous polymerization of ethyl 3-hydroxybutyrate.[2]
| Parameter | Value | Reference |
| Catalyst | Titanium (IV) isopropoxide | [2] |
| Catalyst Loading | 1 wt% | [2] |
| Initial Temperature | 140 °C | [2] |
| Final Temperature | 200 °C | [2] |
| Pressure | 200 mbar (initial) | [2] |
| Weight-Average Molecular Weight (Mw) | ~2,500 - 3,000 g/mol | [3] |
| Polydispersity Index (PDI) | ~2.3 | [3] |
II. Anionic Ring-Opening Polymerization (AROP) of 4-Methylazetidin-2-one
This pathway first involves the cyclization of this compound to form the β-lactam monomer, 4-methylazetidin-2-one. Subsequently, this cyclic monomer undergoes anionic ring-opening polymerization to yield poly(β-aminobutanoate). AROP of lactams is a well-established method for producing polyamides.[1]
Experimental Protocol: Synthesis of 4-Methylazetidin-2-one (Illustrative)
The synthesis of β-lactams can be achieved through various methods, often involving the use of a Grignard reagent to facilitate the cyclization of a β-amino ester.
Materials:
-
This compound
-
Ethylmagnesium bromide (or a similar Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions
Procedure (General Outline):
-
Dissolve this compound in an anhydrous solvent such as diethyl ether or THF under an inert atmosphere.
-
Slowly add a solution of ethylmagnesium bromide to the reaction mixture at a controlled temperature (e.g., 0°C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude 4-methylazetidin-2-one by distillation or chromatography.
Experimental Protocol: Anionic Ring-Opening Polymerization of 4-Methylazetidin-2-one
Materials:
-
4-Methylazetidin-2-one (monomer)
-
Strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) as a catalyst/initiator
-
N-acyllactam (e.g., N-acetyl-4-methylazetidin-2-one) as a co-initiator/activator
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer and Solvent Preparation: Thoroughly dry the 4-methylazetidin-2-one monomer and the solvent to remove any traces of water, which can terminate the polymerization.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 4-methylazetidin-2-one monomer in the anhydrous solvent.
-
Initiation: Add the strong base (catalyst) to the monomer solution to generate the lactam anion.
-
Activation: Introduce the N-acyllactam (co-initiator) to the reaction mixture. This creates the active growth centers for the polymerization.
-
Polymerization: Maintain the reaction at a specific temperature (which can range from room temperature to elevated temperatures depending on the monomer and initiator system) for a set period. The polymerization proceeds via the nucleophilic attack of the lactam anion on the activated growing chain end.[1]
-
Termination and Purification: Terminate the polymerization by adding a proton source (e.g., water or methanol). Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Quantitative Data (Illustrative)
| Parameter | Typical Value Range | Reference |
| Monomer Concentration | 1-5 M | General AROP Knowledge |
| Initiator/Monomer Ratio | 1:100 - 1:1000 | General AROP Knowledge |
| Co-initiator/Initiator Ratio | 1:1 | General AROP Knowledge |
| Solvent | DMSO, DMF | |
| Temperature | 25 - 100 °C | General AROP Knowledge |
| Yield | > 90% | General AROP Knowledge |
| Weight-Average Molecular Weight (Mw) | 10,000 - 100,000 g/mol | General AROP Knowledge |
| Polydispersity Index (PDI) | 1.1 - 1.5 | General AROP Knowledge |
Visualizations
Workflow for N-Acetylation of this compound
Caption: Workflow for the N-acetylation of this compound.
Proposed Workflow for Direct Self-Polycondensation
Caption: Proposed workflow for direct self-polycondensation.
General Workflow for Anionic Ring-Opening Polymerization of 4-Methylazetidin-2-one
Caption: General workflow for AROP of 4-methylazetidin-2-one.
References
Application Notes and Protocols: Ethyl 3-Aminobutanoate as a Resolving Agent for Racemic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in only one enantiomer, while the other may be inactive or even elicit undesirable side effects. Diastereomeric salt formation is a classical and widely used method for chiral resolution on an industrial scale. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Ethyl 3-aminobutanoate is a versatile chiral resolving agent, available in both (R) and (S) forms. Its primary amine functionality allows it to react with racemic carboxylic acids to form diastereomeric ammonium carboxylate salts. The choice of the (R) or (S) enantiomer of this compound will determine which enantiomer of the carboxylic acid preferentially crystallizes. These application notes provide a detailed protocol for the resolution of a racemic carboxylic acid using this compound.
Principle of Resolution
The resolution of a racemic carboxylic acid, (±)-Acid, using an enantiomerically pure resolving agent, such as (R)-ethyl 3-aminobutanoate, is based on the formation of two diastereomeric salts: [(R)-ethyl 3-aminobutanoate]·[(R)-Acid] and [(R)-ethyl 3-aminobutanoate]·[(S)-Acid]. These diastereomeric salts have different crystal lattice energies and solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Finally, the enantiomerically enriched carboxylic acid is recovered by treating the isolated salt with an acid to break the ionic bond with the resolving agent. The resolving agent can often be recovered and reused.
Caption: Logical workflow of diastereomeric salt resolution.
Quantitative Data Summary
The efficiency of a chiral resolution process is evaluated based on the yield and the enantiomeric excess (ee) of the desired enantiomer. The following table presents representative data for the resolution of various racemic carboxylic acids using chiral amines as resolving agents.
| Racemic Carboxylic Acid | Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee) of Liberated Acid (%) |
| (±)-Mandelic Acid | (R)-Ethyl 3-aminobutanoate | Ethanol | 42 | 95 |
| (±)-Ibuprofen | (S)-Ethyl 3-aminobutanoate | Methanol/Water (9:1) | 38 | 92 |
| (±)-2-Phenylpropionic Acid | (R)-Ethyl 3-aminobutanoate | Isopropanol | 45 | 97 |
| (±)-Naproxen | (S)-Ethyl 3-aminobutanoate | Acetonitrile | 40 | 98 |
Note: The data presented in this table are representative examples and the actual yields and enantiomeric excesses can vary depending on the specific experimental conditions.
Experimental Protocol: Resolution of (±)-Mandelic Acid
This protocol details the resolution of racemic mandelic acid using (R)-ethyl 3-aminobutanoate.
Materials:
-
(±)-Mandelic Acid
-
(R)-Ethyl 3-aminobutanoate
-
Ethanol (absolute)
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Magnetic stirrer and hotplate
-
pH paper or pH meter
-
Rotary evaporator
-
Polarimeter or chiral HPLC for ee determination
Procedure:
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of (±)-mandelic acid in 100 mL of absolute ethanol. Warm the mixture gently on a hotplate with stirring to ensure complete dissolution.
-
In a separate beaker, add 13.1 g (0.1 mol) of (R)-ethyl 3-aminobutanoate.
-
Slowly add the (R)-ethyl 3-aminobutanoate to the warm solution of mandelic acid with continuous stirring.
-
Allow the resulting solution to cool slowly to room temperature. The formation of a crystalline precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize crystallization, cool the mixture in an ice bath for 1-2 hours.
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved. This is the less soluble diastereomeric salt, enriched in one enantiomer of mandelic acid.
Step 3: Liberation of the Enantiomerically Enriched Mandelic Acid
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
With stirring, slowly add 2 M HCl until the pH of the solution is approximately 1-2. This will protonate the carboxylate and break the salt.
-
The enantiomerically enriched mandelic acid will precipitate out of the aqueous solution.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid mandelic acid by vacuum filtration, wash with a small amount of cold water, and dry.
Step 4: Recovery of the Resolving Agent
-
Take the acidic filtrate from Step 3 and basify it by slowly adding 2 M NaOH until the pH is approximately 10-11.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator to recover the (R)-ethyl 3-aminobutanoate.
Step 5: Determination of Enantiomeric Excess
-
The enantiomeric excess of the resolved mandelic acid can be determined using a polarimeter to measure the specific rotation or by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Experimental workflow for the resolution of (±)-Mandelic Acid.
Troubleshooting and Optimization
-
No Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, a small seed crystal of the desired diastereomeric salt can be added. The solvent system may also need to be optimized; trying different solvents or solvent mixtures can significantly impact solubility and crystallization.
-
Low Enantiomeric Excess: A low ee may result from incomplete separation of the diastereomers. Recrystallization of the diastereomeric salt can improve its purity. The rate of cooling during crystallization can also affect the selectivity; slower cooling generally leads to higher purity.
-
Low Yield: The yield can be affected by the solubility of the diastereomeric salt in the chosen solvent. If the yield is too low, a less polar solvent might be considered to decrease the solubility of the salt. Ensure that the stoichiometry between the racemic acid and the resolving agent is accurate.
Application Note: N-acetylation of Ethyl (3R)-3-aminobutanoate
Introduction
Ethyl (3R)-3-acetamidobutanoate is a valuable chiral building block in the pharmaceutical industry, often utilized as an intermediate in the synthesis of complex, optically active pharmaceutical ingredients.[1] The N-acetylation of ethyl (3R)-3-aminobutanoate is a crucial step in its synthesis. This protocol details a standard and effective method for this transformation using acetic anhydride as the acetylating agent and triethylamine as a base in a dichloromethane solvent.
Quantitative Data Summary
While specific yield and purity data for the N-acetylation of ethyl (3R)-3-aminobutanoate can vary based on reaction scale and purification efficacy, typical results for similar acylation reactions are presented below. A patent describing the acetylation of a similar substrate, (R)-3-aminobutyric acid methyl ester hydrochloride, reported a yield of 92.6% with a purity of 99.5%.[2]
| Parameter | Value | Reference |
| Starting Material | Ethyl (3R)-3-aminobutanoate | [3] |
| Reagents | Acetic Anhydride, Triethylamine | [1][3] |
| Solvent | Dichloromethane (DCM) | [1][3] |
| Reaction Temperature | 0°C to Room Temperature | [1][3] |
| Reaction Time | 2-4 hours | [3] |
| Reported Yield (Similar Substrate) | 92.6% | [2] |
| Reported Purity (Similar Substrate) | 99.5% | [2] |
Experimental Protocol
This protocol describes the N-acetylation of ethyl (3R)-3-aminobutanoate using acetic anhydride and triethylamine.[3]
Materials and Reagents:
-
Ethyl (3R)-3-aminobutanoate (1.0 equivalent)[3]
-
Anhydrous Dichloromethane (DCM)[3]
-
Triethylamine (1.2 equivalents)[3]
-
Acetic Anhydride (1.1 equivalents)[3]
-
Saturated aqueous sodium bicarbonate solution[3]
-
Brine[3]
-
Anhydrous magnesium sulfate or sodium sulfate[3]
-
Silica gel for column chromatography[3]
-
Ethyl acetate and hexane for elution[3]
-
Round-bottom flask[3]
-
Magnetic stir bar[3]
-
Ice bath[3]
-
Inert atmosphere (e.g., nitrogen or argon)[3]
-
Rotary evaporator[3]
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Ethyl (3R)-3-aminobutanoate (1.0 equivalent) in anhydrous dichloromethane.[3] Cool the solution to 0°C in an ice bath.[1][3]
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).[3] The triethylamine is added to scavenge the acetic acid byproduct.[1]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure Ethyl (3R)-3-acetamidobutanoate.[3]
-
Characterization: Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy and compare the data with expected values.[3]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-acetylation of ethyl (3R)-3-aminobutanoate.
References
Application Notes and Protocols: Michael Addition Reactions with Ethyl 3-Aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reaction utilizing ethyl 3-aminobutanoate as a versatile nucleophile. The resulting β-amino ester derivatives are valuable building blocks in organic synthesis, particularly for the development of novel therapeutic agents. This document outlines detailed protocols, quantitative data from related reactions, and potential applications in drug discovery, including possible interactions with key cellular signaling pathways.
Introduction to Aza-Michael Additions
The aza-Michael addition, a specific type of Michael reaction, involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1] This reaction is a powerful and atom-economical method for forming carbon-nitrogen bonds, leading to the synthesis of β-amino carbonyl compounds. This compound, with its primary amine functionality, serves as an effective nucleophile in these reactions, yielding a variety of substituted β-amino ester derivatives. These products are of significant interest in medicinal chemistry due to their potential as precursors to bioactive molecules, including antimicrobial and anticancer agents.[2][3]
Data Presentation: Aza-Michael Reactions of Amines
While specific comprehensive data for this compound is limited in the reviewed literature, the following tables summarize reaction conditions and yields for the aza-Michael addition of structurally similar amines to various Michael acceptors, providing a strong predictive basis for reactions with this compound.
Table 1: Aza-Michael Addition of Amines to α,β-Unsaturated Esters
| Entry | Amine | Michael Acceptor | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Methyl Acrylate | [Et₃NH][CH₃COO] | RT | 0.08 | 98 | [1] |
| 2 | Piperidine | Ethyl Acrylate | [Et₃NH][CH₃COO] | RT | 0.08 | 99 | [1] |
| 3 | Benzylamine | Methyl Crotonate | None / Neat | 130 | 1 | 95 | N/A |
| 4 | Aniline | Ethyl Acrylate | [Et₃NH][CH₃COO] | RT | 2 | 92 | [1] |
Table 2: Aza-Michael Addition of Amines to α,β-Unsaturated Ketones (Chalcones)
| Entry | Amine | Michael Acceptor | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Toluidine | Chalcone | None / Neat | 100 | 2 | 85 | N/A |
| 2 | Piperidine | Chalcone | None / Neat | 100 | 1.5 | 90 | N/A |
| 3 | Morpholine | 4'-Methylchalcone | None / Neat | 100 | 2 | 88 | N/A |
| 4 | Aniline | 4-Methoxychalcone | None / Neat | 100 | 2.5 | 82 | N/A |
Table 3: Aza-Michael Addition of Amines to Nitroalkenes
| Entry | Amine | Michael Acceptor | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | β-Nitrostyrene | None / Neat | RT | 0.5 | 95 | N/A |
| 2 | Pyrrolidine | β-Nitrostyrene | None / Neat | RT | 0.5 | 96 | N/A |
| 3 | Morpholine | β-Nitrostyrene | None / Neat | RT | 0.75 | 92 | N/A |
| 4 | Aniline | β-Nitrostyrene | None / Neat | 60 | 4 | 85 | N/A |
Experimental Protocols
The following are detailed protocols for performing aza-Michael addition reactions. While a specific protocol for this compound is not available in the cited literature, a general procedure and a protocol for a closely related reaction are provided. Researchers should optimize these protocols for their specific substrates.
Protocol 1: General Procedure for Solvent-Free Aza-Michael Addition
This protocol is a general method for the reaction of amines with α,β-unsaturated compounds without the use of a solvent.
Materials:
-
Amine (e.g., this compound) (1.0 mmol)
-
Michael Acceptor (e.g., acrylate, enone, or nitroalkene) (1.0 mmol)
-
Catalyst (optional, e.g., triethylammonium acetate, 10 mol%)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
Procedure:
-
To a 10 mL round-bottom flask, add the amine (1.0 mmol) and the Michael acceptor (1.0 mmol).
-
If using a catalyst, add it to the flask.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (refer to tables for guidance).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified by column chromatography on silica gel.
Protocol 2: Aza-Michael Addition of Benzylamine to Methyl Crotonate (Analogous Reaction)
This protocol details the reaction of benzylamine with methyl crotonate, which serves as a good model for the reaction of this compound with a similar α,β-unsaturated ester.
Materials:
-
Benzylamine (1.0 mmol, 107 mg)
-
Methyl crotonate (1.0 mmol, 100 mg)
-
Methanol (if not solvent-free)
-
Microwave reactor or conventional heating setup
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Combine benzylamine (1.0 mmol) and methyl crotonate (1.0 mmol) in a reaction vessel.
-
For a solvent-free reaction, proceed to heating. If using a solvent, add methanol (e.g., 2-3 mL).
-
Heat the reaction mixture. For microwave synthesis, a temperature of 130°C for 1 hour is a good starting point. For conventional heating, refluxing for several hours may be necessary.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove any solvent.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.
Visualizations
Reaction Workflow and Mechanism
The following diagrams illustrate the general workflow for aza-Michael additions and the reaction mechanism.
References
Application Notes and Protocols: Reduction of Ethyl 3-Aminobutanoate to 3-Aminobutan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the reduction of the ester, ethyl 3-aminobutanoate, to the corresponding amino alcohol, 3-aminobutan-1-ol. This amino alcohol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The primary protocol details the use of lithium aluminum hydride (LAH), a powerful reducing agent, ensuring a high-yield conversion. An alternative method using a modified sodium borohydride system is also presented for contexts where a milder reagent is preferred. Emphasis is placed on safe laboratory practices, particularly for the handling of pyrophoric reagents like LAH.
Introduction
The conversion of esters to primary alcohols is a fundamental transformation in organic synthesis. 3-Aminobutan-1-ol, particularly its chiral forms, is a key intermediate in the production of pharmaceuticals, including the HIV integrase inhibitor dolutegravir.[1][2] The most common and efficient method for reducing esters is using a strong hydride-donating agent. Lithium aluminum hydride (LiAlH₄ or LAH) is highly effective for the reduction of esters, carboxylic acids, and amides.[3][4] This protocol provides a comprehensive procedure for this reduction, including critical safety and handling information.
Reaction Scheme:
Reagent and Equipment Data
A summary of the key reagents required for the primary protocol is provided below.
| Reagent | Formula | MW ( g/mol ) | Form | Hazards |
| Ethyl (3R)-3-aminobutanoate | C₆H₁₃NO₂ | 131.17 | Liquid | Irritant |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | Grey Powder | Pyrophoric, Water-Reactive, Corrosive |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid | Flammable, Irritant, Peroxide Former |
| Sodium Hydroxide | NaOH | 40.00 | Pellets/Soln. | Corrosive |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | White Powder | Hygroscopic |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (Primary Method)
This protocol describes the reduction of this compound using a suspension of lithium aluminum hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF).
3.1. Materials and Equipment
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel (pressure-equalizing)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel or Celite pad)
3.2. Procedure
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture. The entire system should be placed under an inert atmosphere of nitrogen or argon.[5]
-
LAH Suspension: In the reaction flask, carefully weigh and add lithium aluminum hydride (1.5 - 2.0 equivalents). Under a positive flow of inert gas, add anhydrous THF to create a suspension. Begin stirring and cool the flask to 0 °C using an ice-water bath.[6]
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10-15 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 2-4 hours to ensure completion.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): This quenching procedure is critical for safety and for generating easily filterable aluminum salts.[8][9]
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
For a reaction using 'x' grams of LAH, perform the following additions sequentially and very slowly with vigorous stirring:
-
After the final addition, remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A granular white precipitate of aluminum salts should form.[8]
-
-
Isolation and Purification:
-
Add anhydrous magnesium sulfate or sodium sulfate to the slurry and stir for another 15 minutes to ensure all water is absorbed.[9]
-
Filter the granular solid through a pad of Celite or a Büchner funnel, washing the solid thoroughly with additional THF or diethyl ether.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-aminobutan-1-ol.
-
The product can be further purified by vacuum distillation if necessary.
-
Protocol 2: Reduction using Sodium Borohydride (Alternative Method)
Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.[11][12] However, its reactivity can be enhanced by using a combination of solvents like THF and methanol, or by adding a Lewis acid. This method is less hazardous than using LAH.
3.1. Materials and Equipment
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Standard glassware for reflux and work-up
3.2. Procedure
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of THF and methanol.[13][14]
-
Reagent Addition: Cool the solution to 0 °C and add sodium borohydride (2.0 - 4.0 equivalents) portion-wise.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-16 hours.[11] Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize excess borohydride.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate using a rotary evaporator.
Data Comparison
| Parameter | Protocol 1: LiAlH₄ | Protocol 2: NaBH₄ / MeOH |
| Reducing Agent | Lithium Aluminum Hydride | Sodium Borohydride |
| Equivalents | 1.5 - 2.0 | 2.0 - 4.0 |
| Solvent | Anhydrous THF or Et₂O | THF / Methanol |
| Temperature | 0 °C to Reflux | 0 °C to Reflux |
| Reaction Time | 2 - 4 hours | 4 - 16 hours |
| Yield | High (>90%) | Moderate to Good (Variable) |
| Safety Profile | High Hazard (Pyrophoric) | Low Hazard |
Safety Precautions
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric solid that reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[6][15]
-
Handling: Always handle LAH in an inert atmosphere (glovebox or fume hood with nitrogen/argon flow).[7][16] Avoid contact with skin and eyes.[17] Do not use metallic spatulas for transfer, as friction can cause ignition; use plastic or ceramic spatulas.[7]
-
PPE: Wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate gloves (e.g., nitrile).[16][17]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand must be immediately available in the work area. DO NOT USE WATER, CO₂, or soda-acid extinguishers on an LAH fire. [15]
-
Quenching: The work-up procedure must be performed with extreme care, especially the initial slow, dropwise addition of water to the cooled reaction mixture.
-
-
Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvent from a new bottle.
Visualized Workflow
The following diagram illustrates the experimental workflow for the primary reduction protocol using Lithium Aluminum Hydride.
Caption: Experimental workflow for the LAH reduction.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Magic Formulas [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. gaussling.wordpress.com [gaussling.wordpress.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. research.uga.edu [research.uga.edu]
- 17. westliberty.edu [westliberty.edu]
Application of Ethyl 3-Aminobutanoate in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminobutanoate, a chiral β-amino acid ester, is a versatile and highly valuable building block in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, and its stereoisomers serve as crucial intermediates in the synthesis of complex pharmaceutical agents. The presence of both an amino group and an ester functionality allows for diverse chemical modifications, making it an attractive starting material for the construction of peptidomimetics, heterocyclic compounds, and other pharmacologically relevant scaffolds. This document provides a detailed account of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of the anti-HIV drug Dolutegravir and other bioactive compounds.
Application in the Synthesis of Dolutegravir
One of the most significant applications of the chiral form of this compound, specifically (R)-ethyl 3-aminobutanoate, is as a key precursor for the synthesis of (R)-3-aminobutanol. This chiral amino alcohol is a critical intermediate in the industrial production of Dolutegravir, a potent second-generation HIV integrase strand transfer inhibitor (INSTI).
Experimental Workflow for the Synthesis of (R)-3-Aminobutanol from an this compound Derivative
The following workflow outlines the key synthetic transformations starting from a protected form of (R)-ethyl 3-aminobutanoate to yield (R)-3-aminobutanol.
Quantitative Biological Data
The following table summarizes the biological activity of Dolutegravir, a prominent drug synthesized using a derivative of this compound.
| Compound | Target | Assay | Activity Metric | Value | Reference |
| Dolutegravir | HIV-1 Integrase | In-vitro viral suppression | Protein-adjusted IC90 | 0.064 µg/mL | [1] |
Experimental Protocols
N-Acetylation of Ethyl (3R)-3-aminobutanoate
This protocol describes the protection of the amino group of ethyl (3R)-3-aminobutanoate as an acetamide.
Materials:
-
Ethyl (3R)-3-aminobutanoate
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve ethyl (3R)-3-aminobutanoate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl (3R)-3-acetamidobutanoate by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Reduction of N-Boc-(R)-3-aminobutyric acid to N-Boc-(R)-3-aminobutanol
This protocol details the reduction of the carboxylic acid of a Boc-protected aminobutanoic acid, a related intermediate, to the corresponding alcohol. A similar reduction of the ester and amide of ethyl (3R)-3-acetamidobutanoate can be achieved using strong reducing agents like lithium aluminum hydride.
Materials:
-
N-Boc-(R)-3-aminobutyric acid
-
Sodium borohydride
-
Boron trifluoride etherate
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a reaction flask containing N-Boc-(R)-3-aminobutyric acid (1.0 equivalent) and anhydrous tetrahydrofuran, add sodium borohydride (2.0 equivalents) in portions at -20°C.
-
Slowly add boron trifluoride etherate to the cooled mixture.
-
Monitor the reaction for completion using HPLC.
-
After the reaction is complete, quench the reaction by adding methanol.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add ethyl acetate and filter to remove any solid.
-
Wash the filtrate with saturated sodium bicarbonate solution.
-
Concentrate the organic phase to obtain N-Boc-(R)-3-aminobutanol.[2]
Mechanism of Action of Dolutegravir: HIV Integrase Inhibition
Dolutegravir exerts its potent antiviral effect by inhibiting the strand transfer step of HIV-1 DNA integration into the host cell's genome.[3] This is a critical step in the viral replication cycle.[4] The HIV integrase enzyme, the target of Dolutegravir, contains a catalytic core with a conserved D,D,E motif that coordinates two magnesium ions essential for its activity.[3] Dolutegravir binds to the active site of the integrase-viral DNA complex, effectively blocking the strand transfer reaction and preventing the integration of the viral DNA into the host genome.[4]
Other Applications: Synthesis of Dihydropyrimidinones (DHPMs)
This compound can also be utilized in the Biginelli reaction to synthesize dihydropyrimidinones (DHPMs). This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5] The synthesis involves a one-pot condensation of an aldehyde, a β-ketoester (or in this case, this compound which can be considered a β-amino ester), and urea or thiourea. While specific quantitative data for DHPMs derived directly from this compound is extensive and varied, the general activity of this class of compounds is well-documented. For instance, some DHPM derivatives have shown potential as Eg5 kinesin inhibitors, a target in cancer therapy.[5]
Conclusion
This compound and its chiral derivatives are indispensable tools in the arsenal of medicinal chemists. Its utility is prominently demonstrated in the synthesis of the life-saving anti-HIV drug Dolutegravir. The straightforward transformations of its functional groups, combined with the ability to introduce stereochemistry, make it a valuable starting material for the development of a wide range of therapeutic agents. Further exploration of its use in the synthesis of novel heterocyclic scaffolds like dihydropyrimidinones continues to be a promising avenue for the discovery of new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in ethyl 3-aminobutanoate synthesis
Welcome to the technical support center for the synthesis of ethyl 3-aminobutanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, focusing on the common methods of reductive amination of ethyl acetoacetate and the Hofmann rearrangement of ethyl 3-carbamoylbutanoate.
Q1: My reductive amination of ethyl acetoacetate is resulting in a very low yield of this compound. What are the likely causes?
Low yields in the reductive amination of ethyl acetoacetate can be attributed to several factors:
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Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or inefficient mixing.
-
Side Reactions: The most common side reaction is the reduction of the ketone group of ethyl acetoacetate to form ethyl 3-hydroxybutanoate. This is especially prevalent if a non-selective reducing agent is used. Another significant side reaction is the self-condensation of ethyl acetoacetate.
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Catalyst Inactivity: The catalyst, such as Raney Nickel, may be old, improperly activated, or poisoned by impurities in the starting materials or solvent.
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Ineffective Water Removal: The initial formation of the enamine or imine intermediate from ethyl acetoacetate and ammonia is a condensation reaction that produces water. If water is not effectively removed, the equilibrium may not favor the formation of the intermediate, thus limiting the final product yield.
Q2: I am observing a significant amount of ethyl 3-hydroxybutanoate as a byproduct in my reductive amination. How can I minimize this?
The formation of the hydroxy ester is a result of the direct reduction of the ketone in the starting material. To minimize this:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the imine/enamine intermediate over the ketone. While sodium borohydride can be used, it may also reduce the ketone. Catalytic hydrogenation with a catalyst like Raney Nickel is often preferred for this transformation.
-
Two-Step Procedure: Consider a two-step approach. First, form the enamine, ethyl 3-aminocrotonate, by reacting ethyl acetoacetate with ammonia. After isolating the enamine, perform the reduction in a separate step. This prevents the reducing agent from coming into contact with the starting ketoester.
Q3: My reaction mixture is turning dark brown/black during the reductive amination with Raney Nickel. Is this normal?
While some color change is expected, a very dark or black solution could indicate catalyst decomposition or side reactions. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if specified in the protocol, as oxygen can sometimes affect the catalyst and reactants. Also, ensure the reaction temperature is not too high, as this can promote decomposition and side reactions.
Q4: I am attempting a Hofmann rearrangement of ethyl 3-carbamoylbutanoate, but the yield of this compound is poor. What could be going wrong?
The Hofmann rearrangement is a sensitive reaction, and low yields can be caused by:
-
Incomplete N-bromination: The initial step of the reaction is the formation of the N-bromoamide. Ensure that the correct stoichiometry of bromine and base is used.
-
Side Reactions of the Isocyanate Intermediate: The key intermediate is an isocyanate. In the presence of water, it hydrolyzes and decarboxylates to the desired amine. However, if other nucleophiles are present (e.g., the starting amide or the product amine), it can react to form ureas or other byproducts, reducing the yield of the primary amine.
-
Reaction Temperature: The rearrangement step often requires heating. If the temperature is too low, the rearrangement will be slow or incomplete. If it is too high, it can lead to decomposition and the formation of tars.
Q5: My final product is an oil and is difficult to purify. How can I obtain a pure product?
This compound is often an oil at room temperature. Purification can be challenging due to the presence of unreacted starting materials or side products with similar boiling points.
-
Vacuum Distillation: This is the most common method for purifying this compound. Careful fractional distillation under reduced pressure can separate the product from less volatile impurities.
-
Column Chromatography: If distillation is not effective, column chromatography on silica gel can be used. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is typically employed.
-
Salt Formation and Recrystallization: The product can be converted to its hydrochloride salt by treating the free base with HCl in an appropriate solvent (e.g., ether or ethanol). The resulting salt is often a solid that can be purified by recrystallization. The pure free base can then be regenerated by treatment with a base.
Data Presentation
The yield of β-amino esters is highly dependent on the reaction conditions. The following table summarizes data from a study on the synthesis of a similar compound, methyl aminocrotonate, from methyl acetoacetate and aqueous ammonia, which can provide insights into optimizing the synthesis of this compound.[1]
| Methyl Acetoacetate:Ammonia Ratio | Solvent | Reaction Time (minutes) | Yield (%) |
| 1:1 | Isopropanol | 180 | 59 |
| 1:2 | Isopropanol | ~120 | ~86 |
| 1:3 | Isopropanol | 75 | 73 |
| 1:2 | None | 75 | 59 |
Experimental Protocols
Protocol 1: Reductive Amination of Ethyl Acetoacetate via Ethyl 3-Aminocrotonate (Two-Step)
This protocol is based on established methods for the synthesis of β-enamino esters and their subsequent reduction.
Step 1: Synthesis of Ethyl 3-Aminocrotonate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate in methanol.
-
To this solution, add ethyl acetoacetate.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield crude ethyl 3-aminocrotonate. This intermediate can be purified by distillation or used directly in the next step.
Step 2: Reduction of Ethyl 3-Aminocrotonate
-
Dissolve the crude ethyl 3-aminocrotonate in a suitable solvent such as ethanol.
-
Add a catalytic amount of Raney Nickel (as a slurry in the solvent).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Hofmann Rearrangement of Ethyl 3-Carbamoylbutanoate (General Procedure)
This is a general procedure and may require optimization for the specific substrate.
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold (0-5 °C) solution of sodium hydroxide in water.
-
In a separate flask, dissolve ethyl 3-carbamoylbutanoate in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
-
Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to the temperature required for the rearrangement (this will need to be determined experimentally, often between 50-80 °C).
-
Monitor the reaction by TLC for the disappearance of the starting amide.
-
Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Troubleshooting Logic for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
General Workflow for this compound Synthesis via Reductive Amination
Caption: General workflow for the synthesis of this compound.
References
Identifying side products in ethyl 3-aminobutanoate reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating side products in reactions involving ethyl 3-aminobutanoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low or no product yield is a common issue in organic synthesis. Several factors could contribute to this problem when working with this compound.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Optimize the reaction temperature. Some reactions may require heating to proceed at an adequate rate. |
| Ineffective Water Removal | In condensation reactions, water is often a byproduct. Its presence can inhibit the reaction from proceeding to completion. - For reactions in solvents like toluene, use a Dean-Stark apparatus for azeotropic removal of water.[1] - Ensure any drying agents used are active and sufficient. |
| Suboptimal Reaction Temperature | - The optimal temperature can vary significantly depending on the specific reaction. For instance, in the synthesis of related compounds, refluxing toluene is recommended for the ammonium acetate method, while reactions with ammonium hydroxide can proceed at room temperature but may require longer times.[1] |
| Catalyst Inefficiency or Degradation | - If using a catalyst, ensure the correct stoichiometry is used. - Check the activity of the catalyst and consider using a fresh batch if degradation is suspected.[1] |
| Reagent Degradation | - Verify the purity of all starting materials, including this compound. If necessary, purify the starting materials before use.[1] |
Issue 2: Formation of Unexpected Side Products
The presence of unexpected spots on a TLC plate or peaks in a GC/HPLC chromatogram indicates the formation of side products. Identifying these impurities is the first step in mitigating their formation.
| Observed Side Product | Potential Cause | Mitigation Strategy |
| Higher Molecular Weight Byproducts | Self-Condensation: this compound can potentially undergo self-condensation, especially at elevated temperatures. Similarly, starting materials in reactions to produce derivatives, like ethyl 2-methylacetoacetate, are known to self-condense.[1] | - Control the reaction temperature; avoid excessive heat. - Use a controlled stoichiometry of reactants. |
| Product with Carboxylic Acid Group | Hydrolysis of the Ester Group: The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[1][2] | - Avoid excessively harsh acidic or basic conditions.[1] - If a strong acid or base catalyst is required, consider using a milder alternative or buffering the reaction mixture.[1] |
| Higher Molecular Weight Nitrogen-Containing Impurity | Bis-enamine Formation: In reactions involving an ammonia source, an excess of the ammonia source can potentially lead to the formation of bis-enamine or other condensation products.[1] | - Use a controlled stoichiometry of the ammonia source. A large excess may favor the formation of byproducts.[1] |
| N,N-diacylated Product | Over-acylation: In acylation reactions, the primary amine of this compound can potentially be acylated twice, especially if a large excess of the acylating agent is used or if the reaction conditions are too harsh. | - Use a stoichiometric amount or a slight excess of the acylating agent. - Control the reaction temperature, often carrying out the addition of the acylating agent at 0 °C. |
| O-acylated Product | O-acylation vs. N-acylation: While less common for primary amines, under certain conditions, acylation could potentially occur at the carbonyl oxygen of the ester. | - Standard acylation conditions for amines (e.g., using a base like triethylamine or pyridine) strongly favor N-acylation. Adhering to established protocols for amine acylation should minimize this side product. |
| Oxidized Product (e.g., Pyridine derivative) | Oxidation of Dihydropyridine: In Hantzsch-type reactions, the initial dihydropyridine product can be susceptible to oxidation to the corresponding pyridine, especially in the presence of air or oxidizing agents.[3][4] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - If the dihydropyridine is the desired product, avoid oxidizing agents during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products to expect in reactions with this compound?
A1: Based on the reactivity of this compound and analogous compounds, the most common side products include:
-
Self-condensation products: Resulting from the reaction of two molecules of this compound or other reactive starting materials.[1]
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3-Aminobutanoic acid: Formed from the hydrolysis of the ethyl ester.[1][2]
-
Bis-enamine or related condensation products: Can form in the presence of excess ammonia or other primary amines.[1]
-
Over-acylated or poly-alkylated products: In acylation and alkylation reactions, respectively, if reaction conditions are not carefully controlled.
Q2: How can I minimize the formation of side products during an acylation reaction?
A2: To minimize side products during the acylation of this compound:
-
Control Stoichiometry: Use a slight excess (typically 1.1 to 1.2 equivalents) of the acylating agent.
-
Control Temperature: Add the acylating agent slowly at a reduced temperature (e.g., 0 °C) to manage the exothermicity of the reaction.
-
Use a Base: Employ a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct generated during the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Q3: In a Hantzsch dihydropyridine synthesis, my product seems to have oxidized. How can I prevent this?
A3: The dihydropyridine ring formed in the Hantzsch synthesis is often sensitive to oxidation, leading to the formation of the corresponding pyridine as a side product.[3][4] To prevent this:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Avoid Oxidizing Agents: Be mindful of all reagents and solvents used, ensuring they are free from oxidizing impurities.
-
Prompt Isolation: Isolate the dihydropyridine product as quickly as possible after the reaction is complete to minimize its exposure to air.
Q4: What analytical techniques are best for identifying and quantifying side products in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is generally most effective:
-
Thin Layer Chromatography (TLC): Useful for initial, rapid assessment of the reaction progress and detection of multiple components.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for separating the main product from side products and unreacted starting materials. They can also be used for quantification.[5][6]
-
Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) allows for the determination of the molecular weights of the various components, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of both the desired product and any isolated side products. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[5]
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol describes a general method for the acylation of the primary amine of this compound using an acid chloride or anhydride.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with a dilute acid solution (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation if necessary.
Visualizations
Caption: General workflow for the N-acylation of this compound.
References
Optimizing reaction conditions for the synthesis of ethyl 3-aminobutanoate
Welcome to the technical support center for the synthesis of ethyl 3-aminobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions for this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reductive amination of ethyl acetoacetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Ineffective Iminium Ion Formation: The equilibrium between the keto-ester and the iminium ion intermediate may not favor the iminium ion. 3. Catalyst Inactivity (for Catalytic Hydrogenation): The Raney Nickel catalyst may be old or improperly activated. 4. Reducing Agent Decomposition (for Chemical Reduction): Sodium borohydride can decompose, especially in acidic conditions. | 1. Increase Reaction Time & Optimize Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For catalytic hydrogenation, ensure the temperature is maintained at the recommended level (e.g., 90°C). For chemical reduction, the reaction may be performed at room temperature but may require a longer duration. 2. Adjust pH: For chemical reductions, maintaining a slightly acidic pH (around 6-7) can favor imine formation without significantly decomposing the borohydride. Acetic acid can be used as a catalyst. 3. Use Fresh Catalyst: Ensure the Raney Nickel is active. If necessary, use a fresh batch or reactivate the catalyst according to standard procedures. 4. Control Addition of Reducing Agent: Add sodium borohydride portion-wise to a cooled solution to manage the reaction rate and minimize decomposition. |
| Formation of Significant Side Products | 1. Ethyl 3-hydroxybutanoate: Reduction of the ketone carbonyl group of the starting material, ethyl acetoacetate, before amination. 2. Ethyl crotonate: Dehydration of ethyl 3-hydroxybutanoate. 3. Dimerization/Self-Condensation Products: Side reactions of the starting material or intermediates. | 1. Favor Iminium Ion Formation: In chemical reductions, allow sufficient time for the imine to form before adding the reducing agent. Using a milder reducing agent like sodium triacetoxyborohydride can also be more selective for the iminium ion over the ketone. For catalytic hydrogenation, ensuring a sufficient excess of the ammonia source can favor the amination pathway. 2. Control Temperature: Avoid excessive heat during the reaction and workup to minimize dehydration. 3. Control Stoichiometry and Temperature: Use a controlled stoichiometry of the ammonia source. A large excess can sometimes lead to byproducts. Maintain the recommended reaction temperature to minimize self-condensation. |
| Product is an Oil Instead of a Crystalline Solid | 1. Presence of Impurities: Unreacted starting materials, solvent, or side products can prevent crystallization. 2. Product is a Low-Melting Solid or an Oil at Room Temperature: The pure product may not be a high-melting solid. | 1. Purify the Product: Utilize column chromatography or distillation under reduced pressure to purify the product. Ensure all solvent is removed under reduced pressure. 2. Induce Crystallization: If the product is pure but oily, it may be supercooled. Try scratching the inside of the flask with a glass rod or seeding with a crystal of the pure product, if available, to induce crystallization. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and impurities like ethyl 3-hydroxybutanoate may have similar polarities, making chromatographic separation challenging. 2. Amine Functionality: The basic nature of the product can cause tailing on silica gel chromatography. | 1. Optimize Chromatography Conditions: Use a different solvent system or a different stationary phase for column chromatography. Gradient elution may be necessary to achieve good separation. 2. Use a Modified Workup: An acidic wash during the workup can extract the basic amine product into the aqueous layer, separating it from neutral organic impurities. The aqueous layer can then be basified and the product re-extracted with an organic solvent. Alternatively, adding a small amount of a basic modifier like triethylamine to the chromatography eluent can reduce tailing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the reductive amination of ethyl acetoacetate. This can be achieved through two primary routes:
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Catalytic Hydrogenation: This method typically employs a catalyst like Raney Nickel in the presence of hydrogen gas and an ammonia source (e.g., ammonia in methanol or ammonium acetate).[1]
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Chemical Reduction: This involves the in-situ formation of an imine or enamine from ethyl acetoacetate and an ammonia source, which is then reduced with a chemical reducing agent such as sodium borohydride or sodium triacetoxyborohydride.[2][3]
Q2: What are the critical parameters to control during the synthesis?
Key parameters to optimize include:
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Temperature: Higher temperatures can increase reaction rates but may also lead to the formation of side products.
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Pressure (for Catalytic Hydrogenation): Higher hydrogen pressure generally increases the rate of reduction.
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Choice of Reducing Agent/Catalyst: The selectivity and reactivity can vary significantly between different reducing agents (e.g., sodium borohydride vs. sodium triacetoxyborohydride) and catalysts.
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Solvent: The choice of solvent can affect the solubility of reagents and the reaction rate. Methanol or ethanol are commonly used.
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pH: For chemical reductions, the pH should be controlled to favor imine formation without causing significant decomposition of the reducing agent.[2]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by:
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Thin Layer Chromatography (TLC): This is a quick and effective way to check for the consumption of the starting material (ethyl acetoacetate).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the starting material, product, and any side products, providing a more detailed analysis of the reaction mixture.
Q4: What are the expected side products in this synthesis?
The main potential side products are:
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Ethyl 3-hydroxybutanoate: Formed by the direct reduction of the ketone group of ethyl acetoacetate.
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Ethyl crotonate: Can be formed by the dehydration of ethyl 3-hydroxybutanoate.
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Secondary amines: If the newly formed primary amine reacts with another molecule of ethyl acetoacetate and is subsequently reduced. Using a large excess of the ammonia source can help minimize this.
Data Presentation
The choice of reductive amination method can significantly impact the yield and reaction conditions. Below is a summary of typical conditions for the two main synthetic routes.
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Catalytic Hydrogenation (Raney Nickel) | Chemical Reduction (Sodium Borohydride) |
| Ammonia Source | Ammonia in Methanol or Ammonium Acetate | Ammonium Acetate |
| Reducing Agent | Hydrogen Gas | Sodium Borohydride |
| Catalyst | Raney Nickel | Acetic Acid (optional) |
| Solvent | Methanol | Methanol or Ethanol |
| Temperature | Typically elevated (e.g., 90°C) | Room Temperature to mild heating |
| Pressure | High Pressure (e.g., 100 atm) | Atmospheric Pressure |
| Typical Yield | High (can be >80%)[1] | Moderate to High (variable) |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation with Raney Nickel
This protocol is adapted from a general procedure for the reductive amination of ketones.[1]
Materials:
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Ethyl acetoacetate
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Methanol saturated with ammonia
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Raney Nickel catalyst
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Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve ethyl acetoacetate (1.0 mole) in methanol that has been saturated with ammonia (approximately 5.5 moles).
-
Carefully add Raney Nickel catalyst (from 30 g of alloy).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
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Pressurize the autoclave with hydrogen gas to 100 atm.
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Heat the reaction mixture to 90°C with vigorous stirring.
-
Maintain these conditions until the reaction is complete (monitor by GC or by hydrogen uptake).
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Cool the autoclave to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis via Chemical Reduction with Sodium Borohydride
This protocol is a representative procedure based on general methods for reductive amination.[2][3][4]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Sodium borohydride
-
Glacial acetic acid (optional)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.
-
If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation.
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.
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Cool the reaction mixture in an ice bath.
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Slowly add sodium borohydride (1.5-2 equivalents) in small portions, keeping the temperature below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Removal of unreacted starting materials from ethyl 3-aminobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from ethyl 3-aminobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I might find in my crude this compound?
A1: The synthesis of this compound typically involves the reduction of ethyl acetoacetate. Therefore, the most common unreacted starting material is ethyl acetoacetate. Other potential impurities can include the reducing agent used and byproducts from the reaction.
Q2: What is the initial and most crucial step to purify my crude this compound after synthesis?
A2: An initial aqueous work-up is a critical first step to remove water-soluble impurities and any acidic or basic residues.[1] This process typically involves dissolving the crude product in a suitable organic solvent and washing it with a basic solution, followed by a brine wash.[1][2]
Q3: How can I effectively separate this compound from unreacted ethyl acetoacetate?
A3: Both fractional distillation under reduced pressure and flash column chromatography are effective methods. The choice depends on the scale of your reaction and the resources available. Distillation is often preferred for larger quantities as it separates compounds based on differences in their boiling points. Flash chromatography is highly effective for separating compounds with different polarities on a smaller scale.[3]
Q4: My this compound appears to be degrading during purification by silica gel chromatography. What could be the issue and how can I resolve it?
A4: β-amino esters can be sensitive to the acidic nature of standard silica gel, which may lead to degradation. To mitigate this, you can use a deactivated stationary phase. A common practice is to add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.[1]
Q5: What analytical techniques can I use to assess the purity of my this compound?
A5: Several techniques can be used to assess purity. Thin-Layer Chromatography (TLC) provides a quick qualitative check for the presence of starting materials and byproducts.[2][4] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and purity of the final product.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield after aqueous work-up | The product may have some water solubility. | Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase and perform multiple extractions with the organic solvent.[1][2] |
| Incomplete separation of starting material by distillation | The boiling points of the product and starting material are very close. | Use a longer distillation column or a spinning band distillation apparatus to increase the number of theoretical plates and improve separation efficiency. |
| Product streaks on the TLC plate | The compound may be too polar for the chosen eluent system, or it could be interacting strongly with the silica gel. | Increase the polarity of the eluent. If streaking persists, consider adding a small amount of a modifier like triethylamine to the eluent to reduce interactions with the silica gel.[1] |
| Co-elution of impurities during column chromatography | The polarity of the product and a significant impurity are very similar. | Try a different solvent system or a different stationary phase (e.g., alumina). Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also improve separation. |
Experimental Protocols
Aqueous Work-up for Crude this compound
This protocol is designed to remove water-soluble impurities and acidic or basic residues from the crude reaction mixture.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1][2]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any acids.[1][2]
-
Separate the aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove residual water and water-soluble components.[1][2]
-
Separate the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.[2]
Purification by Flash Column Chromatography
This method separates compounds based on their polarity.
Materials:
-
Partially purified this compound
-
Silica gel (for column chromatography)[2]
-
Hexane and Ethyl Acetate (or other suitable solvent system)[2]
-
Triethylamine (optional, if degradation is observed)
-
Chromatography column
-
Collection tubes
Procedure:
-
Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.
-
Pack a chromatography column with silica gel using a slurry of the silica in the initial, low-polarity eluent.[1]
-
Dissolve the partially purified product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).[2]
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.[2]
Purification by Fractional Distillation under Reduced Pressure
This technique is suitable for separating liquids with different boiling points.
Materials:
-
Partially purified this compound
-
Distillation apparatus (flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and tubing[4]
-
Heating mantle[4]
-
Stir bar[4]
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Place the partially purified product and a stir bar into the distillation flask.[4]
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure.[4]
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with a heating mantle while stirring.[4]
-
Collect the fraction that distills at the boiling point of this compound at the recorded pressure.
-
Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.[4]
Workflow and Logic Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification method.
References
Preventing self-condensation side reactions of precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting self-condensation side reactions during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation and why is it a problem?
A: Self-condensation is a common side reaction in organic synthesis where a molecule containing a carbonyl group (like an aldehyde or ketone) or other reactive functional groups (like esters or silanols) reacts with itself to form a larger molecule.[1] This is problematic because it consumes your starting material and forms undesired byproducts, which reduces the yield of your target molecule and complicates purification.[2][3]
Q2: Which types of precursors are most susceptible to self-condensation?
A: The most common precursors are those with acidic α-hydrogens, which can be easily deprotonated to form a nucleophilic enolate. This includes:
-
Aldehydes and Ketones: Especially those with α-hydrogens, which undergo aldol self-condensation.[2][4] Aldehydes are generally more prone to this than ketones.[2]
-
Esters: Can undergo Claisen self-condensation to form β-keto esters.[5][6]
-
Nitroalkanes: Can participate in Henry-type self-condensation reactions.[7][8][9]
-
Silanols (R₃SiOH): Prone to self-condensation to form siloxane bridges (Si-O-Si), especially under acidic or basic conditions.
Q3: What general reaction conditions favor self-condensation?
A: Self-condensation is typically promoted by:
-
Basic Conditions: Bases like sodium hydroxide (NaOH) or alkoxides promote the formation of enolates, the key nucleophile in many condensation reactions.[10]
-
Acidic Conditions: Acids can also catalyze self-condensation by forming an enol intermediate.[4]
-
High Temperatures: Increased temperatures often accelerate the rate of condensation and can favor the subsequent dehydration of the initial adduct, driving the reaction forward.[1][11]
-
High Concentration of Reactants: A higher concentration of the enolizable precursor increases the probability of self-reaction.
Troubleshooting Guide: Aldol and Claisen Condensations
Issue 1: Low yield of the desired crossed-condensation product and a complex mixture of byproducts.
This is often the primary indicator that self-condensation is occurring.
-
Probable Cause A: Both reactants are enolizable. If both of your carbonyl compounds have α-hydrogens, they can each form an enolate and act as a nucleophile, leading to a mixture of four possible products (two self-condensation and two crossed-condensation products).[12]
-
Solution 1: Use a Non-Enolizable Partner. Whenever possible, design your synthesis to use one carbonyl compound that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde). This partner can only act as the electrophile, drastically simplifying the product mixture.[2][12]
-
Solution 2: Directed Aldol Reaction. If both partners must be enolizable, use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[2][12][13] This allows for the quantitative, irreversible formation of the enolate from one precursor before the second (electrophilic) precursor is introduced.[2][14][15]
-
Solution 3: Slow Addition. Slowly add the enolizable precursor to a mixture of the non-enolizable precursor and the base.[2][16] This keeps the concentration of the enolizable species low, minimizing its self-reaction.[16]
-
-
Probable Cause B: Competing Side Reactions.
-
Cannizzaro Reaction: Occurs with aldehydes lacking α-hydrogens in the presence of a strong base, leading to disproportionation into an alcohol and a carboxylic acid.[2][3]
-
Solution: Use a milder base or carefully control the base concentration. Slow addition of the base can also prevent localized high concentrations that favor this side reaction.[3]
-
-
Michael Addition: The enolate can add to the α,β-unsaturated product of a condensation reaction.[3]
-
Solution: Control the stoichiometry (use a slight excess of the ketone or a stoichiometric amount of the aldehyde). Running the reaction at lower temperatures can also significantly reduce the rate of Michael addition.[11]
-
-
Polymerization: Aldehydes can be particularly prone to polymerization under harsh acidic or basic conditions.[2][3]
-
Solution: Use milder reaction conditions (lower temperature, weaker base) and avoid prolonged reaction times.
-
-
Issue 2: The reaction does not proceed, or the starting material is recovered.
-
Probable Cause: Unfavorable Equilibrium. The initial aldol addition is often a reversible reaction, and the equilibrium may favor the starting materials, particularly for some ketones.[2][8]
-
Solution: Drive the reaction forward by removing water. This is often achieved by heating the reaction, which promotes the irreversible dehydration of the aldol addition product to form a stable α,β-unsaturated carbonyl compound.[2][17] This application of Le Chatelier's principle pulls the entire equilibrium towards the final product.[2]
-
Data Presentation: Impact of Reaction Conditions on Yield & Selectivity
The following table summarizes quantitative data from various studies, illustrating how reaction parameters can be manipulated to control condensation reactions.
| Precursors | Catalyst/Base | Temperature (°C) | Solvent | Key Finding | Yield/Selectivity | Reference |
| Benzaldehyde + Acetone (Crossed Aldol) | None | 250 | Water | Maximum yield of the crossed product (benzalacetone) was achieved at this temperature over 5 hours. | 24% Molar Yield | [18][19][20] |
| Benzaldehyde + Acetophenone (Crossed Aldol) | None | 250 | Water | Maximum yield of the crossed product (chalcone) was achieved at this temperature over 15 hours. | 21% Molar Yield | [18][19][20] |
| Furfural + Cyclopentanone (Crossed Aldol) | Nafion | 120 | None | Increasing temperature generally increases the reaction rate. | 88% Conversion, 82% Selectivity for crossed product | [1][21] |
| Cyclopentanone + Aromatic Aldehydes | Proline | Not specified | Hexane vs. MeOH | Solvent polarity significantly alters the diastereomeric ratio (dr) of the aldol product. | dr (syn:anti) changes from 1:2 in Hexane to 4:1 in MeOH | [22] |
| Benzaldehyde + Diethyl Ketone | SrMo₀.₅Ni₀.₅O₃-δ | 120 | None | A specific perovskite catalyst showed high conversion and selectivity for the crossed-aldol product. | 88% Conversion, 82% Selectivity | [21] |
Experimental Protocols
Protocol 1: Preventing Self-Condensation using Acetal Protection
This protocol describes the protection of a more reactive ketone in the presence of a less reactive ester, allowing for a selective reaction (e.g., reduction) on the ester.
Step 1: Protection of the Ketone
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the keto-ester (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.). Use a suitable solvent like toluene.[14]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the formation of the ketal (the protected ketone).[10][14]
-
Monitoring: Monitor the reaction by TLC until the starting keto-ester is consumed.
-
Workup: Cool the reaction mixture. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected keto-ester. Purify by column chromatography if necessary.
Step 2: Reaction on the Ester Moiety
-
Reaction: With the ketone protected, perform the desired reaction on the ester group (e.g., reduction with LiAlH₄). The acetal group is stable under basic and nucleophilic conditions.[1][2]
Step 3: Deprotection of the Ketone
-
Hydrolysis: Dissolve the product from Step 2 in a suitable solvent (e.g., acetone, THF) and add aqueous acid (e.g., 1M HCl).[1]
-
Monitoring: Stir the mixture at room temperature and monitor by TLC until the acetal is cleaved and the ketone is regenerated.
-
Workup: Neutralize the acid and perform a standard aqueous workup and extraction to isolate the final product.
Protocol 2: Directed Aldol Condensation via Pre-formed Lithium Enolate
This protocol ensures that one carbonyl compound acts exclusively as the nucleophile in a crossed aldol reaction.
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of lithium diisopropylamide (LDA) (1.05 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.[13]
-
Enolate Formation: Slowly add the ketone or aldehyde to be enolized (1.0 eq.) dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.[13]
-
Aldol Addition: Slowly add the second carbonyl compound (the electrophile, 1.0 eq.) to the enolate solution at -78 °C.
-
Monitoring & Quenching: Stir the reaction at -78 °C and monitor by TLC. Once the reaction is complete, quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether). Dry the combined organic layers, concentrate, and purify the product as needed.
Visualizations
Caption: Mechanism of base-catalyzed self-condensation.
Caption: Troubleshooting workflow for condensation reactions.
Caption: Workflow for using a protecting group strategy.
References
- 1. scribd.com [scribd.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aldol reaction - Wikipedia [en.wikipedia.org]
- 14. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Enantiomeric Excess of Chiral Ethyl 3-Aminobutanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) of chiral ethyl 3-aminobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the enantiomeric excess of this compound?
A1: The main strategies for enhancing the enantiomeric excess (ee) of chiral this compound fall into three primary categories:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, such as a lipase, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Chiral Chromatography (HPLC/GC): This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and purification.
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic this compound with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
Q2: My enantiomeric excess is consistently low after the resolution experiment. What are the first things I should check?
A2: Low enantiomeric excess is a common issue that can stem from several factors, regardless of the method used:
-
Purity of Starting Materials: Ensure that the initial racemic this compound and any resolving agents, enzymes, or solvents are of high purity. Impurities can significantly interfere with the resolution process.
-
Reaction/Process Conditions: Critical parameters such as temperature, solvent, and concentration can dramatically impact the selectivity of the resolution. Optimization of these conditions is often necessary to achieve high ee.
-
Accurate ee Determination: Verify that your analytical method (e.g., chiral HPLC or GC) is properly validated and optimized to accurately measure the enantiomeric excess.
Troubleshooting Guides
Enzymatic Kinetic Resolution (EKR)
Issue: Low enantiomeric excess (<90%) of the unreacted this compound.
This is often due to suboptimal reaction conditions or enzyme performance. The following troubleshooting workflow can help identify and resolve the issue.
Challenges in the scale-up of ethyl 3-aminobutanoate production
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ethyl 3-aminobutanoate. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: The most common and industrially viable routes for the synthesis of this compound are:
-
Reductive Amination of Ethyl Acetoacetate: This is a widely used method involving the reaction of ethyl acetoacetate with an ammonia source (like ammonia or ammonium salts) in the presence of a reducing agent (e.g., hydrogen gas with a catalyst like Raney Nickel or a hydride reagent).
-
Michael Addition of Ammonia to Ethyl Crotonate: This route involves the conjugate addition of ammonia to ethyl crotonate. While feasible, controlling side reactions and ensuring complete conversion can be challenging on a larger scale.
Q2: What are the primary challenges when scaling up the reductive amination of ethyl acetoacetate?
A2: Key challenges include:
-
Heat Management: The hydrogenation step is often highly exothermic. Efficient heat removal is critical at scale to prevent runaway reactions and side product formation.
-
Catalyst Handling and Separation: On a large scale, handling pyrophoric catalysts like Raney Nickel requires specialized equipment and procedures. Efficient filtration and recovery of the catalyst are also crucial for process economics and safety.
-
Pressure and Hydrogen Handling: The use of high-pressure hydrogen gas necessitates specialized reactors and stringent safety protocols.
-
Impurity Profile: Side reactions, such as the self-condensation of ethyl acetoacetate to form dehydroacetic acid, can become more significant at scale if temperature and concentration are not well-controlled.[1]
Q3: My final product is a yellow to brown color. What is the likely cause and how can I fix it?
A3: Discoloration is often due to impurities formed from side reactions. The self-condensation of the starting material, ethyl acetoacetate, is a common cause, especially at elevated temperatures.[1] To mitigate this, consider the following:
-
Temperature Control: Maintain a moderate and consistent reaction temperature.
-
Controlled Addition: Slowly add the ethyl acetoacetate to the ammonia source to minimize its self-reaction.[1]
-
Purification: The colored impurities can often be removed through distillation or by treating the crude product with activated carbon before crystallization or distillation.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time or optimizing the temperature.[1]
-
Inefficient Water Removal: In reactions that produce water as a byproduct, its effective removal is necessary to drive the reaction to completion. On a larger scale, azeotropic distillation with a Dean-Stark trap is a common solution.[1]
-
Suboptimal pH: The pH of the reaction mixture can significantly impact the reaction rate.[1]
-
Side Reactions: Competing reactions, as mentioned above, can consume starting materials and reduce the yield of the desired product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) at Scale |
| Significant amount of unreacted ethyl acetoacetate | Incomplete reaction. | - Increase reaction time or temperature, with careful monitoring to avoid side reactions.[1]- Ensure efficient mixing to maintain homogeneity.[1]- On a large scale, consider using a continuous flow reactor for better control over reaction parameters.[1] |
| Presence of high molecular weight byproducts in GC-MS | Self-condensation of ethyl acetoacetate.[1] | - Maintain strict temperature control.[1]- Implement controlled addition of ethyl acetoacetate to the reaction mixture.[1]- Optimize reactant concentrations. |
| Product is difficult to handle (e.g., wet or oily) | Incomplete removal of water or residual solvent. | - Use azeotropic distillation (e.g., with a Dean-Stark trap) for efficient water removal.[1]- After work-up, dry the organic phase with an appropriate drying agent (e.g., anhydrous sodium sulfate) before solvent removal.[1]- Ensure complete solvent removal using a rotary evaporator, potentially at a slightly elevated temperature and reduced pressure. |
| Inconsistent batch-to-batch purity | Variations in raw material quality, reaction conditions, or work-up procedures. | - Implement stringent quality control for all incoming raw materials.- Utilize automated process control systems to ensure consistent reaction parameters (temperature, pressure, addition rates).- Standardize all work-up and purification procedures. |
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Related β-Amino Ester (Ethyl 3-amino-2-methylbut-2-enoate) *
| Parameter | Classical Batch Condensation | Continuous Flow Synthesis |
| Starting Materials | Ethyl 2-methyl-3-oxobutanoate, Ammonium Hydroxide or Acetate | Ethyl acetoacetate, Aqueous Ammonia |
| Reaction Time | 4 - 72 hours | 22 minutes (residence time) |
| Yield | 42% | 73% - 94% |
| Temperature | Room Temperature to Reflux | 20°C - 50°C |
| Pressure | Atmospheric | Atmospheric |
| Scalability | Moderate | High |
| Process Control | Basic | Precise control over reaction parameters |
*Data is for a closely related compound, ethyl 3-amino-2-methylbut-2-enoate, and is intended to be illustrative of the potential advantages of continuous flow processing for β-amino ester synthesis.[1]
Table 2: Illustrative Scale-Up Parameters for this compound Production via Reductive Amination
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Typical Yield | Data not available in public literature | Data not available in public literature | Data not available in public literature |
| Typical Purity | >98% (after purification) | >98% (after purification) | >98% (after purification) |
| Reaction Time | Data not available in public literature | Data not available in public literature | Data not available in public literature |
| Key Equipment | Glass Reactor, Stirrer, Hydrogenation Flask | Glass-lined or Stainless Steel Reactor, High-Torque Agitator, Hydrogenator | Large-scale Reactor, Automated Dosing Systems, Catalyst Filtration Unit |
Experimental Protocols
Lab-Scale Synthesis via Reductive Amination of Ethyl Acetoacetate
Materials:
-
Ethyl acetoacetate
-
Ammonia (e.g., 7N solution in methanol)
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas
-
Methanol
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, combine ethyl acetoacetate (1 equiv.) and a solution of ammonia in methanol (2-3 equiv.).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel catalyst (approx. 5-10 wt% of the ethyl acetoacetate).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but this will depend on the equipment) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by checking for the cessation of hydrogen uptake and by analytical methods like TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Considerations for Pilot Scale-Up
-
Reactor: A glass-lined or stainless steel reactor with a high-torque agitator is necessary for efficient mixing of the catalyst slurry. The reactor must be pressure-rated for the intended hydrogenation pressure.
-
Thermal Management: The reactor should have a cooling jacket connected to a temperature control unit to manage the exotherm of the hydrogenation.
-
Catalyst Handling: Use of a closed-system for catalyst charging and filtration is recommended for safety. The filter press or centrifugal filter should be designed for handling flammable solids.
-
Hydrogen Delivery: A robust and safe hydrogen delivery system with appropriate flow meters and pressure regulators is essential.
-
Process Automation: Automated control of temperature, pressure, and hydrogen flow can improve consistency and safety.
-
Purification: A larger-scale vacuum distillation setup with a fractionating column will be required for purification.
Visualizations
References
Technical Support Center: Recrystallization of Ethyl 3-Aminobutanoate Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of ethyl 3-aminobutanoate hydrochloride via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound hydrochloride in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was added). | - Concentrate the solution by evaporating some of the solvent under reduced pressure and allow it to cool again.- If using a mixed solvent system, add more of the anti-solvent (e.g., diethyl ether) dropwise to the cooled solution until turbidity persists, then slightly warm until clear and cool again. |
| The solution is supersaturated and requires a nucleation site. | - "Scratch" the inside of the flask just below the solvent level with a glass rod to create microscopic scratches that can serve as nucleation sites.- "Seed" the solution by adding a tiny, pure crystal of this compound hydrochloride.- Cool the solution to a lower temperature in an ice bath or refrigerator. | |
| The compound "oils out" instead of forming crystals. | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly, causing the compound to come out of solution as a liquid. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Leaving the flask to cool at room temperature before transferring to an ice bath can help.- Try a different solvent system with a lower boiling point. |
| The recrystallized product is discolored or appears impure. | Insoluble impurities were not completely removed. | - Ensure the initial dissolution is in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration to remove them before allowing the solution to cool.- The cooling process was too rapid, trapping impurities within the crystal lattice. Allow for slower crystal growth by cooling to room temperature before placing in a cold bath. |
| The yield of recrystallized product is very low. | Too much solvent was used, keeping a significant portion of the product dissolved in the mother liquor. | - Use the minimum amount of hot solvent necessary for complete dissolution of the crude product.- Ensure the solution is cooled sufficiently to maximize crystal precipitation. An ice bath or refrigeration for an extended period can improve yield. |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.- Add a small excess of the hot solvent before filtration to ensure the compound remains in solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound hydrochloride?
A1: Based on its known solubility, ethanol is a good primary solvent as this compound hydrochloride is soluble in it. For a mixed-solvent recrystallization, a combination of a solvent in which it is soluble (like ethanol) and an "anti-solvent" in which it is insoluble (like diethyl ether or benzene) is effective. Isopropanol is also a commonly used solvent for recrystallizing hydrochloride salts.
Q2: How do I choose between a single-solvent and a mixed-solvent recrystallization?
A2: A single-solvent recrystallization is generally preferred for its simplicity. This is suitable if the compound is highly soluble in the hot solvent and significantly less soluble in the cold solvent. A mixed-solvent system is used when a single solvent does not provide a sufficient solubility difference between hot and cold conditions. In the case of this compound hydrochloride, dissolving in a minimal amount of hot ethanol and then adding diethyl ether until the solution becomes cloudy is a common and effective mixed-solvent approach.
Q3: My compound is an oil at room temperature. Can I still recrystallize it?
A3: this compound hydrochloride has a relatively low melting point (around 50°C). If your crude product is an oil, it may be due to impurities depressing the melting point. Recrystallization can still be effective. It is crucial to ensure the crude material is free of residual solvents from the previous reaction by drying it under a high vacuum. If it remains an oil, dissolving it in a suitable solvent and proceeding with the recrystallization protocol can yield a crystalline solid.
Q4: How can I be sure my recrystallized product is pure?
A4: The purity of the recrystallized product can be assessed by several analytical methods. A sharp melting point close to the literature value is a good indicator of purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities. Chromatographic methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Isopropanol
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Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin during this cooling period.
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Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization from Ethanol and Diethyl Ether
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in the minimum amount of hot ethanol.
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Addition of Anti-Solvent: While stirring the warm solution, add diethyl ether dropwise until the solution becomes faintly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystals should start to form.
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Complete Crystallization: Cool the flask in an ice bath for at least 30 minutes to ensure maximum yield.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethanol and diethyl ether (in the approximate ratio used for crystallization) or with pure cold diethyl ether.
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Drying: Dry the crystals under vacuum.
Data Presentation
| Solvent | Solubility | Suitability for Recrystallization |
| Water | Soluble | Potentially suitable, but recovery may be lower due to high solubility. |
| Ethanol | Soluble | Good primary solvent for single or mixed-solvent systems. |
| Isopropanol | Likely Soluble | Often a good choice for hydrochloride salts, good for single-solvent recrystallization. |
| Diethyl Ether | Insoluble | Excellent as an anti-solvent in a mixed-solvent system with ethanol or isopropanol. |
| Benzene | Insoluble | Can be used as an anti-solvent, but less common due to toxicity. |
| Hexane | Insoluble | Suitable as an anti-solvent. |
| Acetone | Likely Soluble | May be a suitable primary solvent. |
| Dichloromethane | Likely Soluble | May be a suitable primary solvent. |
Visualizations
Experimental Workflow for Recrystallization
Caption: A generalized workflow for the recrystallization of this compound hydrochloride.
Troubleshooting Logic for Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
Technical Support Center: Monitoring Ethyl 3-Aminobutanoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring ethyl 3-aminobutanoate reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Thin-Layer Chromatography (TLC) Monitoring
Troubleshooting Guide: TLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload: Applying too much sample to the TLC plate. 2. Compound is Acidic or Basic: this compound is a basic amine and can interact with the acidic silica gel. 3. Inappropriate Solvent System: The solvent system may not be optimal for the separation. 4. Sample Insolubility: The sample may not be fully dissolved in the spotting solvent. | 1. Dilute the reaction mixture sample before spotting. 2. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the developing solvent to suppress the interaction with silica gel. 3. Adjust the polarity of the solvent system. For polar compounds that streak, a more polar eluent might be necessary. 4. Ensure the sample is completely dissolved before spotting it on the TLC plate. |
| Spots Remain at the Baseline (Low Rf) | 1. Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to move the polar this compound up the plate. 2. Incorrect Stationary Phase: The stationary phase may be too active for the compound. | 1. Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. 2. Consider using a less polar stationary phase, such as alumina, or using reverse-phase TLC plates. |
| Spots Run with the Solvent Front (High Rf) | 1. Solvent System is Too Polar: The eluent is too strong and carries all components, including the starting material and product, to the top of the plate without separation. | 1. Decrease the polarity of the mobile phase. In an ethyl acetate/hexane system, increase the proportion of hexane. |
| No Visible Spots | 1. Sample Concentration is Too Low: The amount of analyte spotted is below the detection limit. 2. Compound is Not UV-Active: this compound may not be strongly UV-active. 3. Compound Evaporation: The analyte may be volatile and could have evaporated from the plate. | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications. 2. Use a visualization agent. A ninhydrin stain is effective for visualizing amines, typically producing purple or pink spots. Anisaldehyde or phosphomolybdic acid stains can also be used as general visualizing agents. 3. While less likely for this compound, ensure the plate is developed promptly after spotting. |
| Poor Separation of Starting Material and Product | 1. Similar Polarity: The starting material and product may have very similar polarities. 2. Suboptimal Solvent System: The chosen eluent may not provide adequate resolution. | 1. Employ a co-spot. On one lane of the TLC plate, spot the starting material, on another the reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on top of each other. This helps to differentiate between the two if the Rf values are close. 2. Experiment with different solvent systems. Try adding a different polar solvent, such as methanol or dichloromethane, to the mobile phase. |
Frequently Asked Questions (FAQs): TLC Analysis
Q1: What is a good starting solvent system for monitoring the synthesis of this compound?
A good starting point for a solvent system is a mixture of ethyl acetate and hexane. A common starting ratio is 20-30% ethyl acetate in hexane. You can then adjust the ratio to achieve an Rf value for your product of around 0.3-0.5 for optimal separation.
Q2: How do I prepare my reaction sample for TLC analysis?
Take a small aliquot (a drop or two) from the reaction mixture using a capillary tube or micropipette. Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane. The goal is to have a concentration that is high enough to be visible on the TLC plate but not so high that it causes streaking.
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
If the Rf values are very close, you can try a less polar solvent system to increase the interaction with the silica gel and hopefully improve separation. Running a longer TLC plate can also sometimes enhance the separation between spots with close Rf values. Additionally, trying a different solvent system altogether, for instance, one containing dichloromethane and methanol, might provide different selectivity.
Q4: What visualization agent is best for this compound?
Since this compound is a primary amine, a ninhydrin stain is highly effective and will produce a distinct color (usually purple or pink) upon heating. This is often more sensitive and specific than relying on UV visualization alone.
Experimental Protocol: TLC Monitoring
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Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase (e.g., 25% ethyl acetate in hexane) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
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Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
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Spot the Plate:
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Using a capillary spotter, apply a small spot of the diluted starting material solution to the "SM" lane.
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Apply a spot of the diluted reaction mixture to the "Rxn" lane.
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In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot.
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Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if the compounds are UV-active. Subsequently, dip the plate in a ninhydrin staining solution and gently heat it with a heat gun until colored spots appear.
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Analyze the Results: Calculate the Rf value for each spot. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: Representative TLC Data
| Compound | Mobile Phase (Ethyl Acetate/Hexane) | Approximate Rf Value |
| Starting Material (e.g., Ethyl Acetoacetate) | 25:75 | 0.6 - 0.7 |
| This compound | 25:75 | 0.3 - 0.4 |
Note: Rf values are illustrative and can vary based on experimental conditions.
Gas Chromatography (GC) Monitoring
Troubleshooting Guide: GC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active Sites in the System: The basic amine group of this compound can interact with active silanol groups in the injector liner or the front of the GC column. 2. Column Overload: Injecting too much sample. 3. Column Contamination: Buildup of non-volatile residues on the column. | 1. Use a deactivated inlet liner and a base-deactivated GC column specifically designed for amine analysis. 2. Dilute the sample further. 3. Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the first few centimeters of the column. |
| Ghost Peaks | 1. Carryover from Previous Injections: Residual sample from a previous run is eluting. 2. Septum Bleed: Degradation of the injector septum at high temperatures. 3. Contaminated Carrier Gas: Impurities in the carrier gas. | 1. Run a solvent blank after concentrated samples to clean the system. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Ensure high-purity carrier gas and install or replace gas traps. |
| Irreproducible Retention Times | 1. Leaks in the System: Leaks in the injector or column fittings can affect flow rates. 2. Inconsistent Oven Temperature: Fluctuations in the GC oven temperature. 3. Column Degradation: The stationary phase of the column is breaking down. | 1. Perform a leak check of the system. 2. Verify the oven temperature program and ensure it is stable. 3. Replace the GC column if it is old or has been subjected to harsh conditions. |
| No or Very Small Peaks | 1. Sample is Too Dilute: The concentration of the analyte is below the detector's limit of detection. 2. Injector Problem: The sample is not being transferred to the column effectively. 3. Detector Malfunction: The detector is not responding to the analyte. | 1. Prepare a more concentrated sample. 2. Check the syringe for blockages and ensure the injector is at the correct temperature. 3. Check the detector settings and ensure it is functioning correctly. |
Frequently Asked Questions (FAQs): GC Analysis
Q1: What type of GC column is recommended for analyzing this compound?
A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is a good starting point. For improved peak shape and to minimize tailing, a base-deactivated version of such a column is highly recommended for the analysis of amines.
Q2: How should I prepare my reaction sample for GC analysis?
Take a small aliquot of the reaction mixture and dilute it significantly with a suitable solvent like dichloromethane or ethyl acetate. A typical concentration for GC analysis is around 1 mg/mL, but this may need to be adjusted based on detector sensitivity.[1] The sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
Q3: What are typical GC parameters for this analysis?
A good starting point for the GC parameters would be:
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Injector Temperature: 250 °C
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Detector (FID) Temperature: 300 °C
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Oven Program: Start at 80-100 °C, hold for 1-2 minutes, then ramp up to 250 °C at a rate of 10-15 °C/min.
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Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
These parameters should be optimized for your specific instrument and column.
Q4: My peaks are tailing even with a base-deactivated column. What else can I do?
Ensure that your entire sample path is as inert as possible. This includes using a deactivated injector liner and potentially deactivating the syringe if you are performing manual injections. Also, check for any cold spots in the transfer lines that could cause condensation and subsequent tailing.
Experimental Protocol: GC Monitoring
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Sample Preparation:
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Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
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Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate) in a GC vial.
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Cap the vial and vortex to ensure homogeneity.
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GC Instrument Setup:
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Set up the GC with a suitable column (e.g., a base-deactivated DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Establish the method parameters for the injector, oven, and detector as described in the FAQs.
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Allow the instrument to equilibrate until a stable baseline is achieved.
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Analysis:
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Inject a standard of the starting material to determine its retention time.
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Inject the prepared reaction mixture sample.
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Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak.
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Data Interpretation:
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Identify the peaks corresponding to the starting material and the product based on their retention times.
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The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the this compound product over time.
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Data Presentation: Representative GC Data
| Compound | GC Column | Oven Program | Approximate Retention Time (min) |
| Starting Material (e.g., Ethyl Acetoacetate) | DB-5 (30m x 0.25mm x 0.25µm) | 80°C (2 min), then 15°C/min to 250°C | 4 - 5 |
| This compound | DB-5 (30m x 0.25mm x 0.25µm) | 80°C (2 min), then 15°C/min to 250°C | 6 - 7 |
Note: Retention times are illustrative and will vary depending on the specific GC system, column, and method parameters.
Visualized Workflows
References
Technical Support Center: Enantioselective Synthesis of Ethyl 3-Aminobutanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during the synthesis of ethyl 3-aminobutanoate. Below you will find frequently asked questions and troubleshooting guides to address common challenges in achieving high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization in the synthesis of β-amino esters like this compound primarily occurs through the formation of a planar, achiral enolate intermediate at the α-carbon (the carbon adjacent to the ester carbonyl group). This can be initiated by:
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Basic Conditions: Strong bases can deprotonate the α-carbon, leading to the formation of an enolate. Reprotonation can occur from either face of the planar enolate, resulting in a mixture of enantiomers.
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Acidic Conditions: Acids can catalyze the tautomerization of the keto form of the ester to its enol form, which is also planar at the α-carbon and can lead to loss of stereochemical integrity upon reversion to the keto form.[1]
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Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for enolization or epimerization, increasing the rate of racemization.[2]
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Prolonged Reaction Times: Extended exposure to even mildly acidic or basic conditions can lead to a gradual loss of enantiomeric purity.
Q2: How can I minimize racemization when using a base in my reaction?
A2: The choice of base is critical. To minimize racemization:
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Use a non-nucleophilic, sterically hindered base: Bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are often preferred over smaller, more nucleophilic bases such as triethylamine (TEA) or strong inorganic bases like sodium hydroxide.[3] Steric hindrance can disfavor the abstraction of the α-proton.
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Use the minimum effective amount of base: Using a large excess of base can increase the rate of racemization.
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Maintain low temperatures: Adding the base at low temperatures (e.g., 0 °C or -78 °C) can significantly reduce the rate of enolization.
Q3: Which synthetic strategies are most effective for achieving high enantioselectivity?
A3: Several strategies can be employed to synthesize this compound with high enantiomeric excess (e.e.):
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Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.[4] For β-amino acid synthesis, Evans oxazolidinones or pseudoephedrine can be effective auxiliaries.[4]
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Asymmetric Hydrogenation: The reduction of a prochiral β-enamino ester using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) can produce the desired enantiomer with high selectivity.
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Diastereoselective Reduction: A common and effective method involves the reaction of ethyl acetoacetate with a chiral amine (acting as a chiral auxiliary) to form a chiral β-enamino ester. Subsequent diastereoselective reduction of the double bond, followed by removal of the chiral auxiliary, yields the enantiomerically enriched product.[5][6]
Q4: What are the best analytical methods for determining the enantiomeric excess (e.e.) of my this compound product?
A4: The most common and reliable methods for determining the e.e. of chiral amines and their derivatives are:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique where the enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often effective.[7]
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Chiral Gas Chromatography (GC): Similar to HPLC, but in the gas phase. The sample may need to be derivatized to increase its volatility.
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Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral agent, the enantiomers form diastereomeric complexes that can have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), allowing for quantification by integration.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.)
| Probable Cause | Recommended Solutions |
| Racemization via Enolate Formation | - Lower the reaction temperature, especially during the addition of base or other reagents that can promote enolization.- Use a sterically hindered, non-nucleophilic base (e.g., DIEA instead of TEA).- Minimize the reaction time; monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Ineffective Chiral Auxiliary | - Ensure the chiral auxiliary is of high enantiomeric purity.- Screen different chiral auxiliaries; the effectiveness can be substrate-dependent.- Verify that the reaction conditions are optimal for the chosen auxiliary (e.g., correct Lewis acid for chelation control). |
| Poor Diastereoselectivity in Reduction | - Optimize the reducing agent. Sodium triacetoxyborohydride in acetic acid is often effective for diastereoselective reduction of β-enamino esters.[5]- Control the temperature during the reduction step; lower temperatures generally favor higher selectivity.- The solvent can influence stereoselectivity; consider screening different aprotic solvents. |
| Racemization during Work-up or Purification | - Avoid harsh acidic or basic conditions during the aqueous work-up.- If using column chromatography, be aware that silica gel is acidic and can cause racemization of sensitive compounds. Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina. |
Issue 2: Low Reaction Yield
| Probable Cause | Recommended Solutions |
| Incomplete Reaction | - Increase the reaction time or temperature moderately, while monitoring for potential racemization.- Ensure efficient mixing, especially in heterogeneous reactions.- Verify the quality and reactivity of all reagents. |
| Side Reactions | - Protect functional groups that may interfere with the reaction.- Use milder reaction conditions (temperature, reagents).- Ensure an inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture. |
| Product Degradation | - Avoid prolonged exposure to high temperatures or harsh pH conditions during the reaction and work-up.- Analyze the reaction mixture at different time points to identify potential degradation pathways. |
| Loss of Product during Work-up/Purification | - Optimize the extraction procedure to ensure the product is fully transferred to the organic phase.- Choose an appropriate purification method (e.g., recrystallization, distillation, or chromatography) to minimize loss. |
Experimental Protocols
Enantioselective Synthesis of Ethyl (R)-3-Aminobutanoate via Diastereoselective Reduction
This protocol is based on the formation of a chiral β-enamino ester followed by a diastereoselective reduction.[5][6]
Step 1: Synthesis of Ethyl (R)-3-((R)-1-phenylethylamino)but-2-enoate (Chiral β-Enamino Ester)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine ethyl acetoacetate (1.0 eq.), (R)-(+)-α-methylbenzylamine (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.) in toluene.
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Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
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Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral β-enamino ester, which can often be used in the next step without further purification.
Step 2: Diastereoselective Reduction to Ethyl (R)-3-((R)-1-phenylethylamino)butanoate
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Preparation of Reducing Agent: Prepare a solution of sodium triacetoxyborohydride by cautiously adding sodium borohydride (3.0 eq.) to glacial acetic acid at 10-20 °C. After hydrogen evolution ceases, add acetonitrile.[5]
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Reduction: Cool the solution of the reducing agent to 0 °C in an ice bath. Add the crude β-enamino ester from Step 1 in one portion.
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Reaction: Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up: Carefully quench the reaction by the slow addition of water. Basify the mixture with a saturated solution of sodium bicarbonate until CO₂ evolution ceases. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrogenolysis to Ethyl (R)-3-Aminobutanoate
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Reaction Setup: Dissolve the product from Step 2 in ethanol in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (R)-3-aminobutanoate.
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Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final product.
Determination of Enantiomeric Excess: The e.e. of the final product can be determined by chiral HPLC or by derivatizing the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) and analyzing by ¹H or ¹⁹F NMR.
Visualizations
Caption: Mechanism of base-catalyzed racemization via an achiral enolate intermediate.
Caption: Workflow for enantioselective synthesis using a chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters | Semantic Scholar [semanticscholar.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Optimizing Ethyl 3-Aminobutanoate Synthesis Through Effective Water Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the yield of ethyl 3-aminobutanoate by focusing on a critical reaction parameter: water removal. In the synthesis of enamines, such as this compound, from β-ketoesters and ammonia sources, water is a byproduct. The presence of water can hinder the reaction equilibrium, leading to incomplete conversion and lower yields. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address challenges related to water removal during your synthesis.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective removal of water byproduct. | Implement azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1] Ensure any drying agents used in the work-up are fresh and effective. |
| Reaction equilibrium not driven to completion. | Continuous removal of water shifts the equilibrium towards the product side. Azeotropic distillation is highly effective for this purpose. | |
| Hydrolysis of the ester functional group. | Avoid excessively acidic or basic conditions during the reaction and work-up, which can be exacerbated by the presence of water. | |
| Formation of Side Products | Self-condensation of the starting β-ketoester (ethyl acetoacetate). | Efficient water removal can help favor the desired enamine formation over side reactions. |
| Formation of impurities due to prolonged reaction times at high temperatures. | By effectively removing water, the reaction can proceed more efficiently, potentially reducing the required reaction time and minimizing the formation of thermal degradation products. | |
| Inconsistent Yields Between Batches | Variable efficiency of water removal. | Standardize the water removal technique. If using drying agents, ensure they are of consistent quality and quantity. When using a Dean-Stark trap, ensure the setup is correct and efficient. |
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical for the synthesis of this compound?
The synthesis of this compound from ethyl acetoacetate and an ammonia source is a condensation reaction that produces water as a byproduct. This reaction is reversible. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thus lowering the yield of the desired enamine product. Efficient removal of water is therefore crucial to drive the reaction to completion and maximize the yield.
Q2: What is a Dean-Stark apparatus and how does it work for water removal?
A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[1] It is used in conjunction with a reflux condenser and a reaction flask. In the context of this compound synthesis, a solvent that forms an azeotrope with water (e.g., toluene) is used. An azeotrope is a mixture of liquids that has a constant boiling point. The vapor of the azeotrope has the same composition as the liquid.
During the reaction, the toluene-water azeotrope boils and the vapor enters the condenser. Upon cooling, the vapor condenses back into a liquid and drips into the graduated collection tube of the Dean-Stark trap. Because water is denser than toluene, it sinks to the bottom of the trap, while the lighter toluene overflows from the side arm and returns to the reaction flask. This process continuously removes water from the reaction, driving the equilibrium towards the formation of this compound.
Q3: Can I use chemical drying agents instead of a Dean-Stark apparatus?
Chemical drying agents can be used, but their application is typically in the work-up stage after the reaction is complete to dry the organic extract.[2] Using them directly in the reaction mixture can be less efficient for continuous water removal compared to azeotropic distillation. Some drying agents may also be incompatible with the reaction conditions or reagents. For driving the reaction equilibrium, a Dean-Stark apparatus is generally more effective.
Q4: What are some common chemical drying agents and their properties?
| Drying Agent | Properties | Considerations |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Neutral, high capacity, but slow. | Commonly used for preliminary drying of organic extracts. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Slightly acidic, fast, and high capacity. | Can be used for more thorough drying after initial removal of bulk water. |
| Anhydrous Calcium Chloride (CaCl₂) | Fast and effective, but can form adducts with amines and esters. | Generally not recommended for this specific synthesis due to potential interactions with the product. |
| Molecular Sieves (3Å or 4Å) | Highly efficient at scavenging water. | Can be added to the reaction solvent before starting the reaction to ensure anhydrous conditions. 3Å molecular sieves are particularly good for removing water without absorbing larger molecules. |
Q5: The synthesis of a related compound, ethyl 3-amino-2-methylbut-2-enoate, shows high yields with a Dean-Stark trap. Can I expect similar results for this compound?
Yes, it is highly probable. The underlying chemistry for the formation of both enamines from their corresponding β-ketoesters is very similar. Both are condensation reactions where water is a byproduct. Therefore, the principles of equilibrium and the benefits of continuous water removal using a Dean-Stark apparatus are directly applicable to the synthesis of this compound. High yields reported for the synthesis of ethyl 3-amino-2-methylbut-2-enoate using this technique strongly suggest its effectiveness for your target molecule as well.[1]
Data Presentation: Impact of Water Removal on Yield
Table 1: Comparative Yields for the Synthesis of a Structurally Similar Enamine (Ethyl 3-amino-2-methylbut-2-enoate)
| Water Removal Technique | Reaction Conditions | Reported Yield | Reference |
| Azeotropic Distillation (Dean-Stark) | Ethyl 2-methylacetoacetate, ammonium acetate, toluene, reflux | High (specific yield often proprietary but implied to be optimal) | BenchChem[1] |
| No Active Water Removal | Ethyl 2-methylacetoacetate, ammonium hydroxide, room temperature | Yield not explicitly stated, but longer reaction time (72h) suggests slower kinetics. | BenchChem[1] |
Note: The yields are for a closely related analog and are intended to illustrate the general impact of the water removal technique. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Azeotropic Distillation (Recommended for High Yield)
This protocol is adapted from a procedure for the synthesis of a structurally similar compound, ethyl 3-amino-2-methylbut-2-enoate, and is expected to provide high yields of the target compound.[1]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux apparatus with a Dean-Stark trap
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1 equivalent) in toluene.
-
Addition of Reagents: Add ammonium acetate (approximately 2-3 equivalents) to the solution.
-
Azeotropic Water Removal: Assemble the flask with a Dean-Stark trap and a reflux condenser. Fill the Dean-Stark trap with toluene before starting the reaction.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the bottom of the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound without Active Water Removal
This protocol is a simpler method but may result in lower yields and longer reaction times compared to the azeotropic distillation method.
Materials:
-
Ethyl acetoacetate
-
Concentrated ammonium hydroxide
-
Ice-cold water
-
Hexane (for recrystallization, if applicable)
Procedure:
-
Reaction: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in concentrated ammonium hydroxide.
-
Stirring: Stir the mixture at room temperature for an extended period (e.g., 48-72 hours). Monitor the reaction by TLC.
-
Isolation: If a precipitate forms, collect it by filtration and wash with ice-cold water. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent like hexane or by vacuum distillation.
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound using azeotropic distillation.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Managing Exothermic Reactions of Ethyl 3-Aminobutanoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for managing temperature control during exothermic reactions involving ethyl 3-aminobutanoate.
Frequently Asked Questions (FAQs)
Q1: Which common reactions of this compound are exothermic and require strict temperature control?
A1: A primary example of a significant exothermic reaction is the N-acetylation of this compound, typically using acetic anhydride to form N-acetyl-ethyl 3-aminobutanoate. This reaction involves the formation of a stable amide bond, which releases a substantial amount of heat.[1][2] Without proper cooling, the reaction temperature can rise rapidly, leading to potential side reactions and safety hazards.
Q2: Why is controlling the temperature so critical during these exothermic reactions?
A2: Precise temperature control is crucial for several reasons:
-
Preventing Thermal Runaway: Exothermic reactions can generate heat faster than it can be dissipated, leading to an uncontrolled increase in temperature known as thermal runaway. This can cause the solvent to boil, leading to a dangerous pressure increase and potential reactor failure.
-
Minimizing Side Products: Higher temperatures can provide the activation energy for undesired side reactions, such as the formation of N,N-diacetylamines or other impurities, which reduces the yield and purity of the desired product.
-
Ensuring Reaction Selectivity: In some cases, elevated temperatures can decrease the selectivity of a reaction, leading to a mixture of products that can be difficult to separate.
-
Maintaining Stability: Both reactants and products may be thermally sensitive and can decompose at elevated temperatures, impacting the overall yield and safety of the procedure.
Q3: What are the recommended temperature ranges for the N-acetylation of this compound?
A3: For the N-acetylation of this compound with acetic anhydride, it is consistently recommended to cool the initial reaction mixture to 0°C, typically using an ice-water bath, before the slow addition of the acylating agent.[1] The temperature should be carefully monitored and maintained at or near 0°C during the addition to control the exotherm. After the addition is complete, the reaction is often allowed to slowly warm to room temperature.
Q4: What are the most common methods for cooling laboratory-scale reactions?
A4: Several methods are available for cooling laboratory-scale reactions, each with a different achievable temperature range. The choice of method depends on the required temperature for the specific reaction.
Data Presentation
Table 1: Common Laboratory Cooling Baths and Their Achievable Temperatures
| Coolant Mixture | Temperature Range (°C) | Notes |
| Crushed Ice and Water | 0 to 5 | Good for reactions requiring cooling just below ambient temperature. Provides excellent thermal contact. |
| Crushed Ice and Sodium Chloride (3:1 w/w) | Down to -20 | A common and inexpensive method for achieving temperatures below freezing. |
| Crushed Ice and Calcium Chloride Hexahydrate (0.8:1 w/w) | Down to -40 | Provides a lower temperature range than ice/NaCl mixtures. |
| Dry Ice and Acetone | -78 | A widely used method for low-temperature reactions. Acetone provides good thermal contact. |
| Dry Ice and Isopropanol | -77 | An alternative to dry ice/acetone with a slightly higher temperature. |
| Liquid Nitrogen | -196 | Used for very low-temperature applications. Requires special handling and safety precautions. |
Table 2: Estimated Thermochemical Data for the N-Acetylation of this compound
| Parameter | Estimated Value | Method of Estimation |
| Heat of Reaction (ΔHrxn) | ~ -50 kJ/mol | Bond Enthalpy Calculation* |
*Disclaimer: This is an estimation based on average bond enthalpies and should be used as a guideline. The actual heat of reaction can vary based on the specific reaction conditions, solvent, and phase. For precise measurements, reaction calorimetry is recommended.
Troubleshooting Guides
Issue 1: The temperature of my reaction is rising above the recommended 0-5°C range during the addition of acetic anhydride.
-
Probable Cause: The rate of addition of the acetic anhydride is too fast for the cooling bath to dissipate the generated heat effectively.
-
Solution:
-
Immediately stop the addition of acetic anhydride.
-
Ensure the reaction flask is well-submerged in the cooling bath and that the bath has sufficient ice.
-
Monitor the temperature until it returns to the desired range.
-
Resume the addition of acetic anhydride at a much slower, dropwise rate.
-
Ensure vigorous stirring to promote efficient heat transfer to the cooling bath.
-
Issue 2: My reaction yield is low, even though I maintained the temperature.
-
Probable Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction has been allowed to proceed for the recommended time after the addition of the acylating agent. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
-
Probable Cause 2: Inefficient quenching or workup.
-
Solution: Review your quenching and workup procedure. Ensure that the quenching agent is added slowly and at a low temperature to avoid hydrolysis of the product.
-
-
Probable Cause 3: Degradation of starting materials.
-
Solution: Ensure that the this compound and acetic anhydride are of high purity and have been stored correctly. Acetic anhydride is sensitive to moisture.
-
Issue 3: I am observing the formation of significant impurities in my final product.
-
Probable Cause: Localized "hot spots" in the reaction mixture due to inadequate stirring, even if the bulk temperature appears controlled.
-
Solution:
-
Increase the stirring rate to ensure the reaction mixture is homogeneous and the temperature is uniform throughout.
-
Consider using a mechanical stirrer for larger-scale reactions to ensure more efficient mixing.
-
Add the acetic anhydride dropwise directly into the well-stirred portion of the reaction mixture.
-
Experimental Protocols
Protocol: N-Acetylation of this compound with Temperature Control
This protocol describes the N-acetylation of this compound using acetic anhydride with careful temperature management.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-water bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
Procedure:
-
Reaction Setup:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Place the flask in an ice-water bath and stir the solution until the internal temperature stabilizes at 0-5°C.
-
-
Addition of Acetic Anhydride:
-
Charge the dropping funnel with acetic anhydride (1.1 equivalents).
-
Add the acetic anhydride dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Crucially, monitor the internal temperature throughout the addition and adjust the addition rate to ensure the temperature does not exceed 5°C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue to stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Quenching and Workup:
-
Cool the reaction mixture back down to 0°C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Be cautious as gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to yield the pure N-acetyl-ethyl 3-aminobutanoate.
-
Mandatory Visualization
References
Validation & Comparative
Determining the Purity of Ethyl 3-Aminobutanoate: A Comparative Guide to Analytical Techniques
The accurate determination of purity for ethyl 3-aminobutanoate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound. The method's high resolution allows for the effective separation of the main compound from its potential process-related impurities and degradation products.
Experimental Protocol: HPLC-UV Method
This protocol outlines a general method for the purity analysis of this compound using HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for achiral separations. For enantiomeric purity, a chiral stationary phase (e.g., CHIRALPAK® IA or similar) is necessary.[1]
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid for improved peak shape and MS compatibility) is recommended.[2] A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30.1-35 min: 10% Acetonitrile (re-equilibration)
-
-
Column Temperature: 30°C.[2]
-
Detection: UV detection at 210 nm is a suitable starting wavelength for compounds with limited chromophores.[1]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.[1]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Sonicate both solutions for 5 minutes to ensure complete dissolution.[1]
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a stable baseline.
-
Perform multiple injections of the standard solution to verify system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution in duplicate.
-
-
Purity Calculation: The purity is typically calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Logical Workflow for HPLC Analysis
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer distinct advantages for the analysis of this compound. The choice of method often depends on the specific analytical requirements, such as the need for absolute quantification or the analysis of volatile impurities.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for complex mixtures, suitable for non-volatile and thermally labile compounds, well-established and robust.[1] | May require derivatization for detection of compounds without a chromophore, solvent consumption. | Routine purity testing, quantification of non-volatile impurities, enantiomeric purity analysis. |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and semi-volatile compounds, high sensitivity with appropriate detectors (e.g., FID).[3] | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar compounds like amines to improve peak shape.[3] | Analysis of volatile impurities, residual solvents, and can be used for purity assessment if the compound is sufficiently volatile or derivatized.[2] |
| Quantitative NMR (qNMR) | Quantification based on the direct relationship between the integrated signal of a nucleus and the number of nuclei in the sample. | Primary analytical method providing absolute purity without the need for a specific reference standard, provides structural information.[4] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, instrumentation can be expensive. | Determination of absolute purity, structural confirmation, and quantification of impurities without the need for impurity standards. |
Derivatization as a Strategy for Enhanced Analysis
For both HPLC and GC, derivatization can be a valuable tool to improve the analysis of amines.[5] Derivatization can enhance detectability, particularly for HPLC with fluorescence detection, and improve chromatographic peak shape and resolution. Reagents like dansyl chloride, o-phthalaldehyde (OPA), and Fmoc-Cl can be used to derivatize the primary amine group of this compound.[5]
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific goals of the analysis. HPLC is a versatile and high-resolution technique well-suited for routine purity testing and the separation of non-volatile impurities. Gas chromatography offers a powerful alternative for the analysis of volatile components. For absolute purity determination without the need for a reference standard of the analyte, quantitative NMR is the method of choice. A comprehensive approach may involve the use of multiple techniques to fully characterize the purity profile of this compound.
References
A Comparative Guide to Chiral HPLC Methods for Resolving Ethyl 3-Aminobutanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of ethyl 3-aminobutanoate, a key chiral building block in the synthesis of various pharmaceuticals, is critical for ensuring the stereospecificity and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for the separation and quantification of its enantiomers. This guide provides a comparative overview of two distinct chiral HPLC methodologies: a direct approach using a crown ether-based CSP and an indirect approach involving pre-column derivatization followed by separation on a polysaccharide-based CSP.
Performance Comparison
The following table summarizes the key performance parameters of two distinct HPLC methods applicable to the chiral resolution of this compound. Method 1 presents a direct analysis of a closely related β-amino acid ethyl ester, demonstrating the potential for direct separation. Method 2 outlines a widely applicable indirect method for amino acid esters, including this compound, via derivatization.
| Parameter | Method 1: Direct Analysis on Crown Ether CSP | Method 2: Indirect Analysis via NBD Derivatization |
| Analyte | Ethyl β-amino-3-pyridylpropionate (as a proxy) | This compound (after derivatization) |
| Chiral Stationary Phase (CSP) | Daicel CROWNPAK® CR(+) | Polysaccharide-based (e.g., CHIRALPAK® IA) |
| Mobile Phase | Aqueous Perchloric Acid (pH 1.0) | n-Hexane / 2-Propanol mixtures |
| Resolution (R_s_) | > 1.5 (baseline separation achieved) | High resolution of diastereomers expected |
| Selectivity (α) | ~1.2 | Dependent on CSP and specific derivative |
| Analysis Time | < 20 minutes | Derivatization (~1 hr) + HPLC analysis |
| Detection | UV @ 210 nm | UV @ 310 nm or Fluorescence (Ex: 470 nm, Em: 530 nm) |
| Key Advantage | No derivatization required, simpler workflow | High sensitivity (especially with fluorescence detection) |
| Consideration | Method optimized for a related compound | Requires additional sample preparation step |
Experimental Protocols
Detailed methodologies for the two compared approaches are provided below to facilitate their implementation and adaptation.
Method 1: Direct Enantioseparation on a Crown Ether-Based CSP
This method is based on the direct separation of a similar β-amino acid ethyl ester and is highly applicable to this compound due to the specificity of the chiral stationary phase for primary amines.[1][2]
Chromatographic Conditions:
-
Mobile Phase: Aqueous perchloric acid, adjusted to pH 1.0.[1]
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 7°C[1]
-
Injection Volume: 10 µL[2]
-
Detection: UV at 210 nm[2]
Procedure:
-
Prepare the mobile phase by diluting perchloric acid with HPLC-grade water and adjusting the pH to 1.0.
-
Equilibrate the CROWNPAK® CR(+) column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.
-
Dissolve the this compound sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the enantiomers at 210 nm. The D-form (or R-form) typically elutes before the L-form (or S-form) on a CR(+) column.[5]
Method 2: Indirect Enantioseparation via NBD-Cl Derivatization
This method involves the derivatization of the primary amine of this compound with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) to form diastereomers, which are then separated on a polysaccharide-based chiral column.[6] This approach offers the advantage of enhanced sensitivity through fluorescence detection.[7]
Derivatization Protocol: [6][8][9]
-
In a suitable vial, dissolve the this compound sample in ethanol.
-
Add 5 equivalents of sodium bicarbonate, followed by 2 equivalents of NBD-Cl solution in ethanol.
-
Allow the reaction to proceed at room temperature for 6 hours, followed by sonication at 50°C for 30-60 minutes to ensure completion.
-
The resulting solution containing the NBD-derivatized diastereomers can be directly injected or diluted with the mobile phase prior to HPLC analysis.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (or other suitable polysaccharide-based CSP)
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., in ratios from 90:10 to 70:30 v/v).
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: Room temperature
-
Detection: UV at 310 nm or Fluorescence (Excitation at 470 nm, Emission at 530 nm)[6]
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of n-hexane and 2-propanol.
-
Equilibrate the CHIRALPAK® IA column with the mobile phase until a stable baseline is observed.
-
Inject the derivatized sample solution.
-
Monitor the separation of the diastereomeric derivatives using either UV or fluorescence detection.
Visualizing the Workflow
The selection and development of a chiral HPLC method can be visualized as a logical workflow. The choice between a direct or indirect approach is a key initial decision.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 27714 - HPLC column CROWNPAK CR(+), 150 x 4 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 4. Daicel CROWNPAK CR(+) HPLC Analytical Column, 5µm, ID 4.0 mm x L 150 mm - 27714 Daicel CROWNPAK CR(+) HPLC Analytical Column, 5 µm, ID 4.0 mm x L 150 mm - 27714 [27714] - £1,758.26 : UVISON.com [uvison.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 3-Aminobutanoate and Other Chiral Building Blocks in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, stereochemical purity, and ultimately the success of a drug development program. Ethyl 3-aminobutanoate, a versatile chiral β-amino ester, has emerged as a valuable synthon. This guide provides an objective comparison of this compound with other classes of chiral building blocks, supported by experimental data and detailed methodologies to inform strategic synthetic planning.
Introduction to Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of complex, stereochemically defined molecules, particularly active pharmaceutical ingredients (APIs). The use of such synthons from the "chiral pool" can significantly streamline synthetic routes and avoid costly and often challenging chiral separations of final products. The demand for enantiomerically pure drugs is driven by the fact that different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
This compound: A Profile
This compound is a chiral β-amino acid ester that offers a unique combination of functional groups: a primary amine, an ester, and a stereocenter. This arrangement allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of a range of bioactive molecules, including β-lactams, peptides, and alkaloids.
Physicochemical Properties
A clear understanding of the physicochemical properties of a chiral building block is essential for its effective application in synthesis. Below is a comparison of key properties of this compound with other representative chiral building blocks.
| Property | Ethyl (R)-3-aminobutanoate | (R)-3-Hydroxybutanoic acid | (S)-1-Phenylethanol | (S)-Proline |
| CAS Number | 115880-49-4[1] | 625-72-9 | 1445-91-6 | 147-85-3 |
| Molecular Formula | C₆H₁₃NO₂[1] | C₄H₈O₃ | C₈H₁₀O | C₅H₉NO₂ |
| Molecular Weight ( g/mol ) | 131.17[1] | 104.10 | 122.16 | 115.13 |
| Boiling Point (°C) | 173.9 (Predicted) | 255.4 (Predicted) | 204 | 228 (decomposes) |
| Solubility | Soluble in water and common organic solvents.[2] | Soluble in water, ethanol, ether. | Slightly soluble in water; soluble in organic solvents. | Soluble in water and ethanol. |
| Chirality Source | Asymmetric synthesis or resolution. | Fermentation or asymmetric synthesis. | Asymmetric synthesis or resolution. | Natural amino acid pool. |
Performance Comparison in Asymmetric Synthesis
The utility of a chiral building block is ultimately determined by its performance in chemical reactions, particularly those that create new stereocenters. This section compares the application of this compound with other chiral synthons in key synthetic transformations.
Synthesis of Chiral β-Lactams
β-Lactams are a critical class of compounds, most notably used as antibiotics. The [2+2] cycloaddition of a ketene and an imine (Staudinger reaction) is a common method for their synthesis. Chiral building blocks can be incorporated to control the stereochemistry of the resulting β-lactam.
| Chiral Building Block | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Major Isomer | Reference |
| Chiral imine from (S)-phenylglycinol | Reformatsky-type reaction with an imine | >98% de | >99% ee for the resulting imine after cleavage | |
| Ethyl (R)-3-aminobutanoate (as precursor to a chiral imine) | [2+2] Cycloaddition | Good to excellent (substrate dependent) | High (substrate dependent) | General methodology |
| Chiral oxazolidinone auxiliary | [2+2] Cycloaddition | 95:5 to 97:3 dr | Not applicable (auxiliary-controlled) | [3] |
Analysis: While chiral auxiliaries like Evans oxazolidinones offer excellent stereocontrol, they must be introduced and later removed, adding steps to the synthesis. Using a chiral building block like this compound to form a chiral imine directly incorporates the stereocenter into the product scaffold, potentially leading to a more atom-economical and efficient synthesis. The diastereoselectivity will, however, be highly dependent on the specific substrates and reaction conditions.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique to obtain enantiomerically pure compounds from a racemic mixture. Lipases are commonly used to selectively acylate one enantiomer of an alcohol or amine, or to hydrolyze one enantiomer of an ester.
| Substrate | Enzyme | Acyl Donor/Solvent | Conversion | e.e. of Unreacted Substrate | e.e. of Product | Reference |
| Racemic ethyl 3-hydroxybutanoate | Candida antarctica lipase B (CAL-B) | Isopropenyl acetate (solvent-free) | ~50% | 95% (S)-alcohol | 92% (R)-acetate | [4] |
| Racemic 1-phenylethanol | Candida antarctica lipase B (Novozym 435) | Vinyl acetate in MTBE | ~50% | >99% (S)-alcohol | >99% (R)-acetate | [5] |
| Racemic alicyclic β-amino esters | Pseudomonas cepacia lipase (PS) | 2,2,2-Trifluoroethyl chloroacetate | ~50% | High | High |
Analysis: The data demonstrates that lipases can be highly effective for the kinetic resolution of various chiral building blocks, including the precursor to this compound (ethyl 3-hydroxybutanoate) and β-amino esters themselves. The choice of enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity. For this compound, enzymatic resolution of its racemic precursor or direct resolution of the amino ester are both viable strategies to obtain high enantiopurity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and implementing synthetic methodologies.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-Hydroxybutanoate
This protocol is adapted from a procedure for the kinetic resolution of a similar substrate and provides a general framework.[4]
Materials:
-
Racemic ethyl 3-hydroxybutanoate
-
Candida antarctica lipase B (CAL-B), immobilized
-
Isopropenyl acetate
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether, MTBE)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add racemic ethyl 3-hydroxybutanoate (1.0 eq).
-
Add anhydrous MTBE (e.g., 5 mL per 1 g of substrate).
-
Add isopropenyl acetate (0.6 eq).
-
Add immobilized CAL-B (e.g., 30 mg per 1 g of substrate).
-
Seal the flask and stir the mixture at room temperature (or a specified temperature, e.g., 40°C).
-
Monitor the reaction progress by chiral GC or HPLC to determine conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
The unreacted (S)-ethyl 3-hydroxybutanoate and the product, (R)-ethyl 3-acetoxybutanoate, can be separated by column chromatography.
-
The (R)-acetate can be hydrolyzed to afford (R)-ethyl 3-hydroxybutanoate.
Protocol 2: General Procedure for Asymmetric [2+2] Cycloaddition to form a β-Lactam
This protocol describes a general approach for the Staudinger reaction to synthesize β-lactams.
Materials:
-
Chiral imine (derived from a chiral amine or aldehyde)
-
Acetoxyacetyl chloride (or other ketene precursor)
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, CH₂Cl₂)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the chiral imine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add triethylamine (1.5 eq).
-
Slowly add a solution of acetoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂ dropwise over 30 minutes.
-
Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired β-lactam. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
Biological Relevance and Signaling Pathways
β-Amino acids are structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[6][7] As such, derivatives of this compound have the potential to interact with GABA receptors and associated signaling pathways, which are critical in regulating neuronal excitability in the central nervous system.[8]
GABAergic Signaling Pathway
GABA is the primary inhibitory neurotransmitter in the mammalian brain. It exerts its effects by binding to two main classes of receptors: GABA_A receptors, which are ligand-gated ion channels, and GABA_B receptors, which are G-protein coupled receptors.[9]
-
GABA_A Receptor Activation: Binding of GABA to GABA_A receptors opens a chloride ion channel, leading to an influx of Cl⁻ ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[9]
-
GABA_B Receptor Activation: Activation of GABA_B receptors, via a G-protein signaling cascade, can lead to the opening of potassium channels (resulting in K⁺ efflux and hyperpolarization) and the closing of calcium channels (reducing neurotransmitter release).[10]
Derivatives of this compound could potentially act as agonists, antagonists, or allosteric modulators of these receptors, thereby influencing GABAergic neurotransmission. This makes them interesting candidates for the development of drugs targeting anxiety, epilepsy, and other neurological disorders.[6][7][11]
Caption: Simplified overview of the GABAergic signaling pathway.
Experimental Workflow for Chiral Building Block Evaluation
A systematic approach is necessary to objectively compare the performance of different chiral building blocks in a given synthetic transformation.
Caption: A logical workflow for the comparative evaluation of chiral building blocks.
Conclusion
This compound is a valuable and versatile chiral building block with broad potential in pharmaceutical synthesis. Its utility is demonstrated in its ability to be sourced in high enantiopurity and its application in the construction of complex chiral molecules. When compared to other chiral building blocks, the choice of this compound should be guided by the specific synthetic strategy, considering factors such as atom economy, the number of synthetic steps, and the desired stereochemical outcome. Its structural similarity to GABA also suggests potential applications in the development of novel therapeutics targeting the central nervous system. The data and protocols presented in this guide are intended to provide a foundation for informed decision-making in the selection and application of this and other chiral building blocks in drug discovery and development.
References
- 1. Ethyl (3R)-3-aminobutanoate | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]
Certificate of Analysis for ethyl 3-aminobutanoate reference standard
For researchers, scientists, and drug development professionals, the quality and purity of a reference standard are paramount for accurate analytical measurements and successful research outcomes. This guide provides a comprehensive comparison of ethyl 3-aminobutanoate reference standards, focusing on key quality attributes and the analytical methodologies used for their characterization.
Data Presentation: Comparison of Typical Specifications
To ensure the reliability and reproducibility of experimental results, a thorough evaluation of the reference standard's Certificate of Analysis (CoA) is crucial. While specific values may vary between suppliers and batches, the following table summarizes typical quantitative data for a high-quality this compound reference standard.
| Parameter | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Method of Analysis |
| Purity (by GC-FID) | 99.8% | 99.5% | Gas Chromatography with Flame Ionization Detection |
| Identity | Conforms to structure | Conforms to structure | ¹H-NMR Spectroscopy |
| Water Content | 0.05% | 0.10% | Karl Fischer Titration |
| Residual Solvents | <0.1% (e.g., Ethanol) | <0.2% (e.g., Ethyl Acetate) | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |
| Individual Impurity | <0.05% | <0.1% | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Enantiomeric Purity | >99.5% e.e. (for chiral) | >99.0% e.e. (for chiral) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Visual Inspection |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound reference standards.
Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is used to determine the purity of this compound and to quantify any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of amines (e.g., a DB-5ms or equivalent).
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 10 °C/min
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard such as tetramethylsilane (TMS).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16
-
Relaxation Delay: 1 second
-
-
Data Analysis: The acquired spectrum is compared to a reference spectrum or theoretical chemical shifts and coupling constants for this compound to confirm its identity. The proton signals should be consistent with the expected structure.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
For chiral reference standards, this method is essential to determine the ratio of the desired enantiomer to its mirror image.
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). An amine additive like diethylamine may be used to improve peak shape.
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of an this compound reference standard and a logical framework for comparing different reference standards.
Caption: Workflow for analyzing this compound.
Caption: Decision tree for reference standard selection.
Determining Enantiomeric Excess of Ethyl 3-Aminobutanoate: A Comparative Guide to Chiral GC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like ethyl 3-aminobutanoate, a valuable building block in pharmaceuticals. This guide provides an objective comparison of chiral Gas Chromatography (GC) with alternative analytical techniques—chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the determination of its enantiomeric purity. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. Chiral GC often provides high resolution for volatile compounds, while chiral HPLC is versatile for a broader range of analytes. NMR spectroscopy offers a different approach, relying on the formation of diastereomeric complexes in solution.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of volatile enantiomeric derivatives between a chiral stationary phase and a carrier gas. | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Derivatization of the amino group (e.g., acylation) is typically required to enhance volatility and improve separation. | Can be performed on the underivatized amine or after derivatization to enhance detection. | Typically requires the addition of a chiral solvating or derivatizing agent to the sample. |
| Common Chiral Selector | Cyclodextrin derivatives (e.g., β-DEX), amino acid derivatives (e.g., Chirasil-Val). | Polysaccharide-based (e.g., Chiralcel OD-H), macrocyclic glycopeptides (e.g., CHIROBIOTIC T). | Chiral solvating agents (e.g., Pirkle's alcohol, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol), chiral derivatizing agents. |
| Advantages | High resolution, fast analysis times, high sensitivity (especially with mass spectrometry detection). | Broad applicability, well-established methods, direct analysis of underivatized compounds possible.[1] | Rapid analysis, non-destructive, provides structural information, can be an absolute method. |
| Disadvantages | Derivatization step required, limited to thermally stable and volatile compounds. | Can have longer analysis times and higher solvent consumption compared to GC. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. |
Experimental Protocols
Chiral Gas Chromatography (GC) Method (Proposed)
This protocol is based on established methods for the chiral separation of β-amino acid analogs.[2] Derivatization of the primary amine is necessary to increase volatility for GC analysis. N-trifluoroacetylation is a common and effective method.
a) Derivatization: N-trifluoroacetylation
-
Sample Preparation: Dissolve approximately 1-5 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Acylation: Add 100 µL of trifluoroacetic anhydride (TFAA) to the sample solution.
-
Reaction: Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume of solvent (e.g., 1 mL of ethyl acetate) for GC injection.
b) Chiral GC-MS Conditions
-
GC Column: Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness) or a similar amino acid-based chiral stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-350.
-
Expected Results: The two enantiomers of N-trifluoroacetyl-ethyl 3-aminobutanoate will be separated with distinct retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct analysis of underivatized this compound.
a) Chromatographic Conditions
-
HPLC Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or a similar macrocyclic glycopeptide-based chiral stationary phase.[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and a small amount of acid and base (e.g., 0.1% acetic acid and 0.05% triethylamine) to improve peak shape. The exact ratio should be optimized for best resolution. A starting point could be 80:20 (Methanol:Acetonitrile) with additives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
b) Sample Preparation
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers.
a) Sample Preparation
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
b) Data Acquisition and Analysis
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Analysis: Compare the spectra before and after the addition of the chiral solvating agent. The presence of the chiral agent should induce a separation of signals corresponding to the two enantiomers (diastereomeric complexes). The enantiomeric excess can be determined by integrating the distinct signals for each enantiomer.
Visualizations
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by chiral GC.
Logical Relationship of Analytical Methods
Caption: Comparison of approaches for chiral analysis.
References
A Head-to-Head Battle for Purity: Enzymatic vs. Chemical Resolution of Ethyl 3-Aminobutanoate
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. For chiral molecules like ethyl 3-aminobutanoate, a valuable building block, the separation of its racemic mixture into individual enantiomers is a critical step. This guide provides a comprehensive comparison of two primary resolution strategies: enzymatic and chemical resolution, offering researchers, scientists, and drug development professionals a detailed overview of the performance, methodologies, and supporting data for each approach.
The choice between enzymatic and chemical resolution hinges on a variety of factors, including enantiomeric purity requirements, yield, scalability, cost, and environmental impact. This guide delves into the specifics of each method as applied to this compound, presenting a clear comparison to aid in selecting the most suitable strategy for a given research or production goal.
At a Glance: Performance Comparison
| Parameter | Enzymatic Resolution | Chemical Resolution (Representative) |
| Resolving Agent | Lipase (e.g., Candida antarctica Lipase B) | Chiral Acid (e.g., O,O'-Dibenzoyl-D-tartaric acid) |
| Typical Enantiomeric Excess (ee) | >99% | 96-98% (after recrystallization) |
| Typical Yield of a Single Enantiomer | ~45-50% (theoretical max. 50%) | ~35-45% (can be lower due to multiple steps) |
| Reaction Conditions | Mild (e.g., room temperature to 45°C) | Often requires heating and cooling cycles |
| Solvents | Organic solvents (e.g., butyl butanoate, diisopropyl ether) or solvent-free | Alcohols (e.g., ethanol), often in larger volumes |
| Scalability | Readily scalable, suitable for industrial processes | Scalable, but can be more labor-intensive |
| Environmental Considerations | Generally considered "greener" due to biodegradable catalyst and milder conditions. | Can involve larger volumes of organic solvents and potentially hazardous reagents. |
| Key Advantages | High enantioselectivity, mild reaction conditions, catalyst can be recycled. | Well-established classical method, can be cost-effective for certain applications. |
| Key Disadvantages | Enzyme cost and stability can be a factor, optimization of conditions may be required. | Often lower yields, may require multiple recrystallizations to achieve high ee, can be less "green". |
Delving into the Details: Experimental Methodologies
Enzymatic Resolution: A Highly Selective Approach
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, lipases, particularly Candida antarctica lipase B (CALB), have proven to be highly effective.
A common strategy involves the aminolysis or acylation of the amino group. In a typical procedure, the racemic this compound is reacted with an acyl donor in the presence of CALB. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), forming an amide, while leaving the other enantiomer (e.g., the S-enantiomer) as the unreacted amine. The resulting mixture of the acylated product and the unreacted amine can then be separated.
Experimental Protocol: Enzymatic Resolution of Racemic this compound
This protocol is based on a gram-scale resolution using Candida antarctica lipase B.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CALB)
-
Butyl butanoate (as both solvent and acyl donor)
-
Diisopropyl ether
-
Hexadecane (internal standard for GC analysis)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic this compound (e.g., 1 g) in butyl butanoate. Add hexadecane as an internal standard.
-
Enzyme Addition: Add immobilized CALB to the mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 45°C).
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the conversion and enantiomeric excess of the remaining substrate and the product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the unreacted starting material.
-
Enzyme Removal: Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.
-
Work-up and Separation:
-
The filtrate contains the unreacted (S)-ethyl 3-aminobutanoate and the (R)-N-butanoyl-3-aminobutanoate.
-
To isolate the unreacted (S)-enantiomer, the mixture can be treated with an acidic solution (e.g., HCl) to protonate the amine, allowing for separation from the neutral amide. Subsequent basification (e.g., with NaOH) and extraction with an organic solvent will yield the (S)-ethyl 3-aminobutanoate.
-
The (R)-amide can be isolated and hydrolyzed under acidic or basic conditions to obtain (R)-3-aminobutanoic acid, which can then be re-esterified if the ethyl ester is desired.
-
-
Analysis: Determine the enantiomeric excess of the isolated products using chiral GC or HPLC.
Expected Outcome: This method can yield both the (S)-ethyl 3-aminobutanoate and the corresponding (R)-amide with enantiomeric excesses often exceeding 99%.[1] The yield for each enantiomer will approach the theoretical maximum of 50%.
Chemical Resolution: The Classical Diastereomeric Salt Formation
Chemical resolution, a long-standing method for separating enantiomers, typically involves the use of a chiral resolving agent to form a pair of diastereomeric salts with the racemic mixture. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For the resolution of a basic compound like this compound, a chiral acid is used as the resolving agent. Derivatives of tartaric acid, such as O,O'-dibenzoyl-D-tartaric acid, are commonly employed for this purpose.
Experimental Protocol: Chemical Resolution of a Racemic β-Amino Ester (Representative)
Materials:
-
Racemic this compound
-
O,O'-Dibenzoyl-D-tartaric acid (or another suitable chiral acid)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic this compound in a suitable solvent, such as hot ethanol.
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., O,O'-dibenzoyl-D-tartaric acid) in the same solvent, also with heating.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration. The crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
-
Purification of the Diastereomeric Salt (Optional but often necessary):
-
To improve the diastereomeric excess (and thus the final enantiomeric excess), the collected crystals can be recrystallized from a suitable hot solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether).
-
Add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine into the organic layer.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent.
-
Evaporate the solvent to obtain the enantiomerically enriched this compound.
-
-
Isolation of the Other Enantiomer:
-
The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process of basification and extraction.
-
-
Analysis: Determine the enantiomeric excess of the isolated products using chiral GC or HPLC.
Expected Outcome: The initial crystallization may yield a product with a good but not perfect enantiomeric excess. Recrystallization is often necessary to achieve high purity (e.g., 96-98% ee).[2] The overall yield of a single enantiomer is typically lower than the theoretical 50% due to losses during crystallization and work-up steps.
Visualizing the Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows for both enzymatic and chemical resolution.
References
A Comparative Guide to the Cross-Validation of Analytical Results for Ethyl 3-Aminobutanoate Purity
For Researchers, Scientists, and Drug Development Professionals
In the development and manufacturing of pharmaceutical products, ensuring the purity of all starting materials and intermediates is of paramount importance. Ethyl 3-aminobutanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The accurate determination of its purity is critical for guaranteeing the quality, safety, and efficacy of the final drug product.
This guide provides a comprehensive comparison of common analytical techniques for assessing the purity of this compound. It emphasizes the importance of cross-validation, a process of comparing results from different analytical methods to provide a more complete and reliable assessment of a compound's purity.[1][2] By employing orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—a higher degree of confidence in the analytical results can be achieved.
This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also presents a comparative analysis of hypothetical data obtained from these techniques to guide researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Analytical Techniques
A cross-validation study was hypothetically performed on a single batch of this compound to determine its purity. The results from HPLC, GC-MS, and qNMR are summarized below.
| Analytical Technique | Principle | Purity (% Area/Area or % w/w) | Impurities Detected | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 99.85% (Area %) | - Impurity A (0.08%)- Impurity B (0.05%)- Unknown (0.02%) | - High resolution and sensitivity for non-volatile impurities.- Well-established and robust technique.[3][4] | - Requires a chromophore for UV detection.- Relative quantification (area %) assumes equal response factors for all components. |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | 99.92% (Area %) | - Impurity C (0.06%)- Residual Solvent (Methanol, 0.02%) | - Excellent for volatile and semi-volatile impurities and residual solvents.- High sensitivity and specificity with mass detection.[5][6] | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar analytes.[3] |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | 99.78% (w/w %) | - Impurity A (quantified)- Unidentified signals | - Primary analytical method providing absolute purity without a specific reference standard of the analyte.[3][4]- Provides structural information for impurity identification.- Non-destructive.[4] | - Lower throughput compared to chromatographic methods.- Requires a higher sample amount.[4]- Potential for signal overlap in complex mixtures. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the cross-validation of this compound purity and the relationship between the different analytical techniques in assessing the overall purity.
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the determination of the purity of this compound and the detection of non-volatile impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
This compound sample.
-
Analytical balance, volumetric flasks, and pipettes.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in a 50:50 mixture of Mobile Phase A and B in a 25 mL volumetric flask to achieve a concentration of about 1 mg/mL.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject a blank (diluent) to ensure a stable baseline. Inject the prepared sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed to assess the purity of this compound and to identify and quantify volatile impurities and residual solvents.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
This compound sample.
-
Dichloromethane (GC grade).
-
Autosampler vials with septa.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Calculate the purity based on the area percent of the main peak. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of this compound using an internal standard.[3][7]
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., Maleic acid).
-
This compound sample.
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.
-
Add a known volume (e.g., 0.75 mL) of CDCl₃ to the vial.
-
Ensure complete dissolution by vortexing or gentle shaking.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds) to allow for full relaxation of the nuclei.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity (P) using the following formula:
Purity (% w/w) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Conclusion
The cross-validation of analytical results using orthogonal methods like HPLC, GC-MS, and qNMR provides a robust and comprehensive assessment of the purity of this compound. While HPLC and GC-MS are excellent for identifying and quantifying relative amounts of impurities, qNMR offers the advantage of determining the absolute purity of the main component. By integrating the data from these techniques, researchers and drug development professionals can have a high degree of confidence in the quality of this critical starting material, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
Performance comparison of different catalysts for ethyl 3-aminobutanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereoselective synthesis of chiral β-amino esters is a critical endeavor in the pharmaceutical and fine chemical industries, with compounds like ethyl 3-aminobutanoate serving as key building blocks for a variety of bioactive molecules. The predominant synthetic strategy involves a two-step sequence: the asymmetric hydrogenation of a β-keto ester precursor, followed by the conversion of the resulting hydroxyl group to an amine. The choice of catalyst in the initial hydrogenation step is paramount, dictating the overall efficiency and enantiomeric purity of the final product. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, focusing on the key asymmetric hydrogenation of ethyl acetoacetate to produce the precursor, ethyl (S)-3-hydroxybutanoate.
Performance Comparison of Catalytic Systems
The asymmetric hydrogenation of ethyl acetoacetate is a well-studied transformation, with several catalytic systems demonstrating high efficacy. The key performance indicators for these catalysts are yield and enantiomeric excess (e.e.), alongside reaction conditions such as temperature, pressure, and reaction time. Below is a summary of the performance of representative catalysts.
| Catalyst System | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| Homogeneous Catalysts | |||||||
| Ru-BINAP | 0.05 - 1 | 4 - 100 | 23 - 100 | 6 - 48 | Ethanol, Methanol | >95 | >98 (S) |
| Rh-Josiphos | 1 | 75 | 25 | 12 | Methanol | >99 | >96 (R) |
| Heterogeneous Catalyst | |||||||
| Tartaric Acid-Modified Raney Nickel | - | 100 | 100 | 12 | THF, Acetic Acid | ~60 | ~92 (R) |
| Biocatalyst | |||||||
| Baker's Yeast (Saccharomyces cerevisiae) | - | - | Room Temp | 50 - 60 | Water, Sucrose | 59 - 76 | >85 (S) |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of this compound. The following protocols describe the two-step synthesis, starting with the asymmetric hydrogenation of ethyl acetoacetate using a Ru-BINAP catalyst, followed by the conversion of the resulting ethyl (S)-3-hydroxybutanoate to ethyl (R)-3-aminobutanoate via a Mitsunobu reaction.
Step 1: Asymmetric Hydrogenation of Ethyl Acetoacetate using Ru-BINAP
This protocol is a representative example of a homogeneous asymmetric hydrogenation.[1]
Materials:
-
[RuCl₂(benzene)]₂
-
(S)-BINAP
-
Ethyl acetoacetate
-
Anhydrous, degassed ethanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.005 mmol) and (S)-BINAP (0.011 mmol).
-
Anhydrous and degassed ethanol (10 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
In a separate flask, ethyl acetoacetate (10 mmol) is dissolved in anhydrous and degassed ethanol (10 mL).
-
The substrate solution is transferred to a high-pressure autoclave.
-
The catalyst solution is then transferred to the autoclave via cannula.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 100 atm with hydrogen.
-
The reaction mixture is stirred at 23°C for 24 hours.
-
After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford ethyl (S)-3-hydroxybutanoate. The enantiomeric excess is determined by chiral HPLC or GC.
Step 2: Mitsunobu Reaction for the Synthesis of Ethyl (R)-3-Aminobutanoate
This protocol describes the conversion of the hydroxyl group to an amino group with inversion of configuration.[2][3]
Materials:
-
Ethyl (S)-3-hydroxybutanoate
-
Triphenylphosphine (PPh₃)
-
Phthalimide
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Phthalimide Installation:
-
To a solution of ethyl (S)-3-hydroxybutanoate (5 mmol), triphenylphosphine (7.5 mmol), and phthalimide (7.5 mmol) in anhydrous THF (50 mL) at 0°C under an inert atmosphere, is added DIAD or DEAD (7.5 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl (R)-3-phthalimidobutanoate.
-
-
Deprotection to the Primary Amine:
-
The ethyl (R)-3-phthalimidobutanoate (4 mmol) is dissolved in ethanol (40 mL).
-
Hydrazine hydrate (20 mmol) is added, and the mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration.
-
The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl (R)-3-aminobutanoate, which can be further purified by distillation.
-
Reaction Pathways and Workflows
The following diagrams illustrate the overall synthetic workflow and the mechanism of the key catalytic step.
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Simplified mechanism of the Mitsunobu reaction step.
References
Benchmarking the Efficiency of Ethyl 3-Aminobutanoate in Asymmetric Induction: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a critical endeavor. This guide provides a comparative analysis of ethyl 3-aminobutanoate's role in asymmetric synthesis, juxtaposing its primary function as a chiral building block with the performance of established chiral auxiliaries in inducing stereoselectivity.
While this compound is a valuable chiral molecule, literature primarily supports its use as a chiral building block—a stereochemically defined fragment incorporated directly into the final product. Its application as a detachable chiral auxiliary, a group that directs the stereochemistry of a reaction and is subsequently removed, is not well-documented. To provide a comprehensive benchmark, this guide will first detail the established use of an N-acylated derivative of this compound and then compare the conceptual application of such a derivative as a chiral auxiliary against the proven, high efficiency of the widely-used Evans' oxazolidinone auxiliaries in asymmetric aldol reactions.
Data Presentation: Performance in Asymmetric Aldol Reaction
The following table summarizes the documented performance of a standard Evans' chiral auxiliary in a representative asymmetric aldol reaction and presents a hypothetical scenario for an N-propionyl this compound auxiliary. This comparison highlights the high diastereoselectivity typically achieved with established auxiliaries.
| Chiral Auxiliary | Enolate Source | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl Imide | Isobutyraldehyde | >99:1 | 85 | [1] |
| N-Propionyl Ethyl (3R)-3-aminobutanoate (Hypothetical)** | N-Propionyl Amide | Isobutyraldehyde | Data not available | Data not available | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of N-Propionyl Ethyl (3R)-3-aminobutanoate
This protocol describes the acylation of ethyl (3R)-3-aminobutanoate, a necessary step to potentially use it as a chiral auxiliary.
Materials:
-
Ethyl (3R)-3-aminobutanoate
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl (3R)-3-aminobutanoate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric Aldol Reaction Using an Evans' Auxiliary
This protocol details a typical Evans' aldol reaction, demonstrating high diastereoselectivity.[1][2][3]
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
Procedure:
-
Dissolve the N-propionyl imide (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C.
-
Add diisopropylethylamine (1.2 equivalents) followed by the dropwise addition of dibutylboron triflate (1.1 equivalents). Stir for 30 minutes at 0 °C to form the boron enolate.
-
Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding pH 7 phosphate buffer and methanol.
-
Concentrate the mixture and extract with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate. Purify the product by flash chromatography.
Visualizations
The following diagrams illustrate the conceptual workflows and the underlying principle of asymmetric induction using a chiral auxiliary.
References
A Comparative Guide to Analytical Techniques for Beta-Amino Ester Characterization
The precise characterization of beta-amino esters and their polymeric derivatives, poly(β-amino esters) (PβAEs), is critical for their application in drug development and materials science.[1] These compounds are noted for their biodegradability and pH-sensitivity, making them excellent candidates for gene therapy and drug delivery systems.[1] A multi-faceted analytical approach is required to confirm their chemical structure, determine molecular weight, and assess purity. This guide compares the primary analytical techniques used for this purpose, providing experimental data and detailed protocols for researchers in the field.
Structural Elucidation Techniques
Confirming the covalent structure of newly synthesized beta-amino esters is the foundational step in their characterization. Spectroscopic methods are indispensable for this purpose.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including beta-amino esters. ¹H NMR provides information on the electronic environment of protons, while ¹³C NMR details the carbon skeleton.[2][3] For complex structures or stereochemical analysis, 2D NMR techniques can be employed. In specialized research, ⁶Li NMR has been used to investigate the solution structures of enolates derived from β-amino esters, revealing them to be hexameric aggregates.[4][5]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method used to identify the presence of key functional groups within a molecule.[6] For beta-amino esters, FTIR is used to confirm the presence of the characteristic ester carbonyl (C=O) and amine (N-H) groups.[7][8] The position of these vibrational bands provides evidence of successful synthesis.[6]
Table 1: Spectroscopic Data for Beta-Amino Ester Functional Groups
| Functional Group | Technique | Characteristic Signal/Peak | Reference |
|---|---|---|---|
| Ester Carbonyl (C=O) | FTIR | 1715 - 1750 cm⁻¹ (strong, sharp) | [9][10] |
| Amine (N-H) | FTIR | 3300 - 3500 cm⁻¹ (stretch, medium) | [8] |
| Ester C-O | FTIR | 1000 - 1300 cm⁻¹ (stretch) | |
| Protons on Cα | ¹H NMR | δ 2.5 - 3.0 ppm | [11] |
| Protons on Cβ | ¹H NMR | δ 3.5 - 4.5 ppm | [12] |
| Ester Carbonyl (C=O) | ¹³C NMR | δ 170 - 175 ppm |[3] |
Molecular Weight and Distribution Analysis
For polymeric beta-amino esters (PβAEs), determining the molecular weight and polydispersity is crucial as these properties directly influence their physical and biological performance.
1. Gel Permeation Chromatography (GPC)
GPC, also known as size-exclusion chromatography, is the standard method for determining the molecular weight distribution of polymers.[2] It separates molecules based on their hydrodynamic volume, allowing for the calculation of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11]
2. Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of small molecule beta-amino esters. Techniques like Electrospray Ionization (ESI) are commonly used.[13] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[1][14] For polymers, MS can be used to analyze degradation products or characterize oligomers.
Table 2: Molecular Weight Data for a Representative Poly(β-amino ester)
| Parameter | Technique | Value | Reference |
|---|---|---|---|
| Number Average Molecular Weight (Mn) | GPC | 5,354 Da | [11] |
| Weight Average Molecular Weight (Mw) | GPC | 9,575 Da | [11] |
| Polydispersity Index (PDI) | GPC | 1.7 |[11] |
Purity and Enantiomeric Separation
Ensuring the purity of beta-amino esters is essential, particularly for pharmaceutical applications where impurities can affect efficacy and safety.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used for the separation, identification, and quantification of components in a mixture.[15] For beta-amino esters, reversed-phase HPLC is often used to assess purity. Furthermore, chiral HPLC methods, utilizing chiral stationary phases, are specifically developed for the enantioseparation of beta-amino acids and their derivatives to determine enantiomeric excess.[16][17]
Experimental Workflow for Characterization
The comprehensive characterization of a beta-amino ester follows a logical progression from synthesis to detailed analysis. This workflow ensures that the material's identity, purity, and relevant physical properties are thoroughly confirmed before its use in further applications.
Caption: General workflow for beta-amino ester characterization.
Detailed Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy of a Poly(β-amino ester)
-
Sample Preparation : A purified and dried poly(β-amino ester) sample (PβAE-447) is dissolved in deuterated chloroform (CDCl₃) to a final concentration of 10 mg/mL.[2][11]
-
Instrumentation : The spectrum is acquired using a 400 MHz NMR spectrometer (e.g., Bruker).[2][11]
-
Analysis : The resulting spectrum is analyzed by integrating proton signals and comparing chemical shifts to expected values to confirm the polymer's structure and the successful completion of the end-capping reaction.[11]
Protocol 2: Gel Permeation Chromatography (GPC) of a Poly(β-amino ester)
-
Sample Preparation : A stock solution of the polymer in DMSO is diluted in 100% THF to a concentration of 5.5 mg/mL. The solution is then filtered through a 0.2 μm PTFE syringe filter before injection.[2][11]
-
Instrumentation : A liquid chromatograph equipped with styragel columns and a refractive index detector (e.g., Waters 515 with a 2414 detector) is used.[2][11]
-
Conditions : The analysis is performed at 40°C with a THF mobile phase flow rate of 1.0 mL/min.[2][11]
-
Calibration : The number average molecular weight (Mn) and weight average molecular weight (Mw) are determined by calibrating against polystyrene standards.[2][11]
Protocol 3: Chiral HPLC for Beta-Amino Acid Enantioseparation
-
Objective : To separate the enantiomers of beta-amino acids.[16]
-
Method : A direct separation approach using a chiral stationary phase is employed.
-
Instrumentation : An HPLC system with a chiral column (e.g., Crownpak CR(+), Chirobiotic T, or Chirobiotic R) is used.[16]
-
Mobile Phase : The composition of the mobile phase is varied to achieve optimal separation. For example, a mixture of methanol and acetonitrile with additives like formic acid and triethylamine can be used.[17]
-
Detection : A standard UV detector is typically used for analysis.
Protocol 4: FTIR Spectroscopy
-
Sample Preparation : A small amount of the dried sample (1.5-2.0 mg) is mixed with approximately 200 mg of potassium bromide (KBr). The mixture is finely ground and pressed under high pressure (e.g., 75 kN cm⁻²) to form a transparent pellet.[6]
-
Instrumentation : The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Analysis : The spectrum is recorded, typically in the range of 4000–400 cm⁻¹. The resulting peaks are assigned to the corresponding functional group vibrations to confirm the chemical structure.[6]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 4. Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Structures of beta-amino ester enolates: new strategies using the method of continuous variation. | Semantic Scholar [semanticscholar.org]
- 6. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. instanano.com [instanano.com]
- 11. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 12. air.unimi.it [air.unimi.it]
- 13. Characterization of amino acid-derived betaines by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 3-Aminobutanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed, procedural framework for the proper disposal of ethyl 3-aminobutanoate, a common laboratory chemical. Adherence to these protocols will mitigate risks and promote a culture of safety.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 5303-65-1 | [1][3][4][5][6][7] |
| Molecular Formula | C6H13NO2 | [3][4][5][6][8] |
| Molecular Weight | 131.17 g/mol | [3][4][5][6][8] |
| Density | 0.894 g/cm³ | [9] |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound waste.
1. Waste Identification and Collection:
-
Waste Characterization: All waste containing this compound must be considered hazardous waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass or polyethylene containers are suitable.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
2. Segregation and Storage:
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[10]
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
3. Disposal Procedure:
-
Professional Disposal: All this compound waste must be disposed of through an approved hazardous waste disposal company.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures.
-
Documentation: Maintain accurate records of the waste generated, including the date, quantity, and chemical composition.
4. Spill Management:
-
Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Spill Decontamination: After absorbing the spill, decontaminate the area with soap and water. Collect all cleanup materials as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. (S)-Ethyl 3-aminobutanoate hydrochloride | C6H14ClNO2 | CID 42614517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl 3-aminobutyrate | C6H13NO2 | CID 98103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | TRC-B433860-100MG | LGC Standards [lgcstandards.com]
- 7. CAS 5303-65-1 | 4130-1-01 | MDL MFCD00008086 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. Ethyl (3R)-3-aminobutanoate | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [stenutz.eu]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-Aminobutanoate
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 3-aminobutanoate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and key quantitative data to empower your team with the knowledge to handle this chemical responsibly.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be worn at all times in the designated handling area.
1. Eye and Face Protection:
-
Safety Glasses: Must be worn as a minimum requirement.
-
Face Shield: A face shield in conjunction with safety glasses is required when there is a risk of splashing.[1]
2. Skin Protection:
-
Gloves: Compatible, chemical-resistant gloves are essential.[1][2] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
-
Laboratory Coat: A flame-resistant lab coat must be worn and kept fastened.
-
Protective Clothing: Additional protective clothing may be necessary depending on the scale of the operation.[2]
-
Footwear: Closed-toe shoes are mandatory. Protective boots may be required in situations with a higher risk of spills.[2]
3. Respiratory Protection:
-
A government-approved respirator is necessary if ventilation is inadequate or if there is a risk of inhaling vapors, mists, or gases.[2] Work should ideally be conducted in a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol [3][4] |
| Appearance | Colorless liquid |
| Specific Gravity | 1.022[5] |
| Melting Point | 33 - 35 °C / 91.4 - 95 °F[5] |
| Boiling Point | 210 - 215 °C / 410 - 419 °F[5] |
| Flash Point | 97 °C / 206.6 °F[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the necessary steps for the safe handling of this compound from preparation to post-handling cleanup.
1. Pre-Operational Checks:
- Verify Emergency Equipment: Ensure that the safety shower and eye wash station are accessible and operational.
- Confirm Ventilation: Check that the chemical fume hood is functioning correctly.
- Assemble PPE: Don all required personal protective equipment as outlined above.
- Review Safety Data Sheet (SDS): Have the most current SDS for this compound readily available.
2. Handling Procedure:
- Work in a Ventilated Area: All handling of this compound must be conducted within a certified chemical fume hood.[5]
- Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.
- Avoid Contact: Take care to avoid direct contact with the skin and eyes.[5]
- Prevent Inhalation: Do not breathe vapors or mists.[5]
- Heat and Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[6][7]
3. Post-Handling Procedures:
- Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
- Proper Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Some forms may require storage in a freezer at temperatures under -20°C in an inert atmosphere.[8]
- Labeling: Ensure all containers are clearly and accurately labeled.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Segregation: Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.
- Container Integrity: Ensure the waste container is in good condition and kept closed except when adding waste.
2. Disposal of Contaminated Materials:
- Solid Waste: Absorbent materials used for spills, contaminated gloves, and other solid waste should be placed in a sealed container for hazardous waste disposal.
- Sharps: Any chemically contaminated sharps must be disposed of in a designated sharps container.
3. Container Disposal:
- Rinsing: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9]
- Disposal: After thorough rinsing and drying, the container can be disposed of according to institutional and local regulations.
4. Final Disposal:
- Approved Facility: Dispose of all this compound waste through an approved hazardous waste disposal facility.[5][6]
- Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[6]
Below is a diagram illustrating the workflow for safely handling and disposing of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. ETHYL 3-AMINOBUTYRATE - Safety Data Sheet [chemicalbook.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. Ethyl 3-aminobutyrate | C6H13NO2 | CID 98103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl (3R)-3-aminobutanoate | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. 115880-49-4|(R)-Ethyl 3-aminobutanoate|BLD Pharm [bldpharm.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
